molecular formula C13H21NO3 B153184 Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 203661-69-2

Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B153184
CAS No.: 203661-69-2
M. Wt: 239.31 g/mol
InChI Key: SIMIIXFMGJYGLR-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is a high-value spirocyclic intermediate extensively used in advanced medicinal chemistry and pharmaceutical synthesis . Its unique spiro[3.5]nonane scaffold introduces significant conformational rigidity, a property highly desirable in modern drug design for improving target specificity, enhancing binding affinity, and increasing metabolic stability of potential therapeutic candidates . The compound's strategic functionalization, featuring both a keto group and a protected carboxylate, allows for versatile chemical transformations, including reductions, nucleophilic additions, and amide coupling following deprotection, making it an ideal building block for the construction of diverse compound libraries . This intermediate is particularly pivotal in the development of central nervous system (CNS) active agents, enzyme inhibitors, and various receptor modulators . Furthermore, it serves as a key starting material in structure-activity relationship (SAR) studies, enabling the systematic exploration of novel bioactive molecules and supporting innovation in drug discovery pipelines .

Properties

IUPAC Name

tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-6-4-13(5-7-14)8-10(15)9-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMIIXFMGJYGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458399
Record name Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
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Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203661-69-2
Record name Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide on the Biological Profile of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the biological activity of compounds derived from the 7-Boc-2-oxo-7-azaspiro[3.5]nonane scaffold. While the core molecule itself is primarily a synthetic intermediate, its derivatives have been developed as potent G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising therapeutic target for type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones.[1] This document details the quantitative biological data of these derivatives, the experimental protocols used for their evaluation, and the underlying signaling pathway. It is intended for researchers, scientists, and professionals in the field of drug discovery and metabolic diseases.

Introduction: From Synthetic Scaffold to Biological Activity

7-Boc-2-oxo-7-azaspiro[3.5]nonane is a valuable spirocyclic building block used in medicinal chemistry. Its rigid structure is advantageous in drug design, helping to orient interacting moieties for optimal binding to a biological target, which can lead to enhanced potency and efficacy.[1] While this compound is not biologically active in itself, it serves as a key starting material for the synthesis of a novel class of GPR119 agonists.[2] Research has focused on modifying the 7-azaspiro[3.5]nonane core to optimize its interaction with the GPR119 receptor, leading to the identification of potent compounds with favorable pharmacokinetic profiles and significant glucose-lowering effects in preclinical models.[1][2]

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit.[3] This engagement leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn potentiates glucose-stimulated insulin secretion from pancreatic β-cells and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut.[3][4] This dual mechanism makes GPR119 an attractive target for managing type 2 diabetes with a reduced risk of hypoglycemia.[4]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 7-Azaspiro[3.5]nonane Derivative (Agonist) GPR119 GPR119 Receptor Agonist->GPR119 Binds G_Protein Gαs GPR119->G_Protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

GPR119 signaling cascade upon agonist binding.

Quantitative Biological Data

The biological activity of novel 7-azaspiro[3.5]nonane derivatives was quantified by measuring their ability to stimulate cAMP production in a cell line stably expressing human GPR119. The potency of each compound is expressed as the half-maximal effective concentration (EC50). The data below summarizes the structure-activity relationship (SAR) for key compounds in this series.

Table 1: In Vitro Activity of 7-Azaspiro[3.5]nonane Derivatives on Human GPR119

Compound R² Group (Piperidine N-capping) R³ Group (Aryl) hGPR119 EC50 (nM)
54a Pyrimidin-2-yl 4-S(O)₂Me-Ph 2.5
54b 4-Me-pyrimidin-2-yl 4-S(O)₂Me-Ph 2.3
54c 5-Me-pyrimidin-2-yl 4-S(O)₂Me-Ph 1.8
54d 5-Cl-pyrimidin-2-yl 4-S(O)₂Me-Ph 1.6
54e 5-F-pyrimidin-2-yl 4-S(O)₂Me-Ph 1.7
54f Pyridin-2-yl 4-S(O)₂Me-Ph 1.9
54g 5-Et-pyrimidin-2-yl 4-S(O)₂Me-Ph 1.2
54h 5-Et-pyrimidin-2-yl 4-CN-Ph 11
54i 5-Et-pyrimidin-2-yl 3-F, 4-CN-Ph 2.5
54j 5-Et-pyrimidin-2-yl 3-F, 4-S(O)₂Me-Ph 1.4

Data sourced from Matsuda et al., Bioorg Med Chem. 2018 May 1;26(8):1832-1847.[2]

Experimental Protocols

In Vitro: cAMP Accumulation Assay

This protocol outlines a representative method for measuring intracellular cAMP levels in response to GPR119 activation, based on the methodology used for the compounds in Table 1.

Objective: To determine the EC50 values of test compounds by quantifying their ability to stimulate cAMP production in a cell line expressing human GPR119.

Materials:

  • HEK293 cell line stably expressing human GPR119 (HEK293-hGPR119).[2][5]

  • Cell culture medium (e.g., DMEM with 10% FBS).[5]

  • Assay buffer (e.g., HBSS with 20 mM HEPES).[5][6]

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).[1][6]

  • Test compounds (7-azaspiro[3.5]nonane derivatives) and a reference agonist.

  • cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.[3][5]

  • 384-well low-volume white plates.[3][5]

  • HTRF-compatible microplate reader.[3]

Workflow Diagram:

cAMP_Assay_Workflow Start Start Seed_Cells 1. Seed HEK293-hGPR119 cells in 384-well plates Start->Seed_Cells Incubate_Overnight 2. Incubate overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Prep_Cells 3. Remove medium, add buffer with PDE inhibitor (IBMX) Incubate_Overnight->Prep_Cells Incubate_PDE 4. Incubate for 30 min at room temperature Prep_Cells->Incubate_PDE Add_Compounds 5. Add serial dilutions of test compounds Incubate_PDE->Add_Compounds Incubate_Compounds 6. Incubate for 30 min at room temperature Add_Compounds->Incubate_Compounds Lyse_Detect 7. Add HTRF lysis buffer and detection reagents Incubate_Compounds->Lyse_Detect Incubate_Final 8. Incubate for 60 min at room temp (dark) Lyse_Detect->Incubate_Final Read_Plate 9. Read plate on HTRF reader (665 nm / 620 nm) Incubate_Final->Read_Plate Analyze_Data 10. Calculate fluorescence ratio and determine EC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for in vitro cAMP accumulation assay.

Procedure:

  • Cell Seeding: Culture HEK293-hGPR119 cells and seed them into 384-well white plates at a suitable density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a 5% CO₂ incubator.[5]

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist in assay buffer.

  • Cell Stimulation: On the day of the assay, remove the culture medium from the plates. Add assay buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) and incubate for 30 minutes at room temperature.[1]

  • Agonist Addition: Add the prepared compound dilutions to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for 30 minutes at room temperature.[1][5]

  • Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well as per the manufacturer's protocol.

  • Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[5]

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at 665 nm and 620 nm.[5]

  • Data Analysis: Calculate the ratio of the fluorescence signals (665nm/620nm). Plot the ratio against the compound concentrations and fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

In Vivo: Oral Glucose Tolerance Test (OGTT)

This protocol was used to evaluate the glucose-lowering effect of the lead compound 54g in diabetic rats.[2]

Objective: To assess the efficacy of a GPR119 agonist in improving glucose tolerance in a diabetic animal model.

Materials:

  • Zucker diabetic fatty (ZDF) rats (male, 9 weeks old).[2]

  • Test compound 54g .

  • Vehicle (e.g., 0.5% methylcellulose).[3]

  • Glucose solution (2 g/kg).[2]

  • Glucometer and test strips.

  • Oral gavage needles.

Procedure:

  • Acclimation and Fasting: Animals are acclimated to the housing conditions. Prior to the test, rats are fasted overnight (approximately 16 hours) with free access to water.[3]

  • Baseline Glucose Measurement: At time t = -60 minutes, a baseline blood sample is collected from the tail vein, and the glucose concentration is measured.[2]

  • Compound Administration: Immediately after the baseline measurement, animals are orally administered either the vehicle or the test compound 54g at a specified dose (e.g., 3 mg/kg).[2]

  • Glucose Challenge: At time t = 0, a glucose solution is administered to each rat via oral gavage at a dose of 2 g/kg.[2]

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at multiple time points after the glucose challenge (e.g., 30, 60, and 120 minutes).[2]

  • Data Analysis: Plot the mean blood glucose concentrations at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes. The efficacy of the compound is determined by the percentage reduction in the glucose AUC compared to the vehicle-treated group.[3]

Conclusion

The 7-Boc-2-oxo-7-azaspiro[3.5]nonane scaffold is a critical synthetic intermediate for developing a novel class of potent GPR119 agonists. The derivatives, particularly compound 54g , have demonstrated significant biological activity in vitro and favorable glucose-lowering effects in vivo. The data and protocols presented in this guide underscore the therapeutic potential of targeting the GPR119 signaling pathway for the treatment of type 2 diabetes and provide a framework for the continued evaluation of new chemical entities based on this promising molecular scaffold.

References

The Spirocyclic Core in Modern Synthesis: A Technical Guide to Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate has emerged as a pivotal building block in contemporary medicinal chemistry. Its rigid, three-dimensional spirocyclic framework offers distinct advantages in the design of novel therapeutics, enabling enhanced target specificity and improved metabolic stability. This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of this versatile intermediate. Detailed experimental protocols for its preparation and subsequent chemical transformations are presented, alongside a summary of its utility in the development of G protein-coupled receptor 119 (GPR119) agonists and Proteolysis Targeting Chimeras (PROTACs).

Introduction

The strategic incorporation of spirocyclic scaffolds is a burgeoning area in drug discovery, offering a pathway to escape the "flatland" of traditional aromatic heterocycles.[1] The inherent three-dimensionality of these structures allows for more precise and effective interactions with biological targets. This compound, a key intermediate, possesses a unique combination of a rigid spiro[3.5]nonane core, a reactive ketone, and a protected amine, making it an exceptionally valuable tool for synthetic chemists.[2] This guide will explore the synthesis of this compound and its role as a precursor to advanced pharmaceutical agents.

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The key steps involve the formation of an exocyclic methylene group, followed by a cyclopropanation and subsequent ring expansion.

Experimental Protocols

Protocol 2.1.1: Synthesis of Tert-butyl 4-((methylsulfonyl)oxymethyl)piperidine-1-carboxylate

To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (100 g, 464 mmol) in dichloromethane (1000 mL), triethylamine (56.4 g, 558 mmol) is added. The mixture is cooled in an ice-water bath to below 10 °C. Methanesulfonyl chloride (63.8 g, 557 mmol) is then added dropwise, and the reaction is stirred for 3 hours. After the addition of water (50 mL), the layers are separated, and the organic phase is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

Protocol 2.1.2: Synthesis of Tert-butyl 4-methylenepiperidine-1-carboxylate

The crude tert-butyl 4-((methylsulfonyl)oxymethyl)piperidine-1-carboxylate from the previous step is dissolved in DMF (500 mL) and cooled to 0-10 °C under a nitrogen atmosphere. Potassium tert-butoxide (57.2 g, 510 mmol) is added portion-wise. The reaction mixture is then heated to 50-60 °C and stirred for 1 hour. After cooling to room temperature, water (1500 mL) is added, and the product is extracted with ethyl acetate (2 x 1000 mL). The combined organic layers are washed with saturated brine (500 mL), dried over anhydrous sodium sulfate, and concentrated to give the crude product as a pale yellow oil.[3]

Protocol 2.1.3: Synthesis of this compound

To a flame-dried round-bottom flask containing tert-butyl 4-methylenepiperidine-1-carboxylate (2.96 g, 15 mmol) and a Zn/Cu couple (6.54 g, 172.5 mmol) under vacuum, tert-butyl methyl ether (60 mL) is added, and the flask is filled with nitrogen. The mixture is stirred at 15 °C, and a solution of 2,2,2-trichloroacetyl chloride in DME (20 mL) is added dropwise. The reaction is stirred at room temperature overnight. The reaction mixture is then cooled in an external ice bath, and a saturated solution of ammonium chloride (60 mL) is added slowly. The mixture is stirred at room temperature for 4 hours and then filtered. The aqueous phase is extracted with ethyl acetate, and the combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography (silica gel, EtOAc/Hexane gradient) to afford this compound.[4]

Applications in Synthesis

The ketone functionality of this compound serves as a versatile handle for a variety of chemical transformations, most notably reductive amination, to introduce diverse substituents and build molecular complexity.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds. The ketone of the spirocyclic core can be reacted with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

Protocol 3.1.1: General Procedure for Reductive Amination

To a solution of this compound (1 equivalent) and an amine (1-1.2 equivalents) in a suitable solvent such as methanol or dichloroethane, a reducing agent is added. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is typically stirred at room temperature until completion. The choice of reducing agent and solvent can be optimized for specific substrates.[5][6]

Synthesis of GPR119 Agonists

GPR119 is a G protein-coupled receptor that has garnered interest as a therapeutic target for type 2 diabetes and other metabolic disorders.[7][8] The 7-azaspiro[3.5]nonane scaffold has been identified as a key structural motif in the development of potent and selective GPR119 agonists.[1][9]

Protocol 3.2.1: Synthesis of a 7-Azaspiro[3.5]nonane GPR119 Agonist Derivative

A mixture of this compound, an appropriate aryl amine, and a reducing agent such as sodium triacetoxyborohydride in a suitable solvent is stirred to perform reductive amination. The resulting intermediate is then deprotected and coupled with a desired capping group to yield the final GPR119 agonist. The specific reagents and conditions would be dependent on the desired final product.[10]

The following workflow illustrates the general synthetic strategy:

GPR119_Synthesis start Tert-butyl 2-oxo-7- azaspiro[3.5]nonane-7-carboxylate reductive_amination Reductive Amination (Aryl Amine, NaBH(OAc)₃) start->reductive_amination deprotection Boc Deprotection (e.g., TFA) reductive_amination->deprotection coupling Amide Coupling (Carboxylic Acid, Coupling Agent) deprotection->coupling product GPR119 Agonist coupling->product

General workflow for the synthesis of a GPR119 agonist.
Application as a PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[11][12] The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC, influencing its efficacy and physicochemical properties.[13] The rigid spirocyclic nature of this compound makes it an attractive component for the construction of PROTAC linkers.

Protocol 3.3.1: Incorporation into a PROTAC Linker

The ketone of this compound can be functionalized, for example, through reductive amination with an amino-PEG chain or other bifunctional linker precursors. The Boc-protected amine can then be deprotected and coupled to either the target protein ligand or the E3 ligase ligand to complete the PROTAC synthesis.

The following diagram illustrates the general structure of a PROTAC and the role of the linker:

PROTAC_Structure poi_ligand Target Protein Ligand linker Linker (containing spirocyclic core) poi_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand

General structure of a PROTAC molecule.

Data Presentation

The following tables summarize key quantitative data related to the application of spirocyclic compounds in GPR119 agonists and PROTACs.

Table 1: Structure-Activity Relationship of Spirocyclic GPR119 Agonists

Compound IDR GroupEC₅₀ (nM)
1a H550
1b 4-F250
1c 4-Cl300
1d 4-Me450
Data is representative and compiled from typical SAR studies on GPR119 agonists.

Table 2: Efficacy of PROTACs with Different Linker Compositions

PROTAC IDLinker TypeDC₅₀ (nM)Dₘₐₓ (%)
P1 Flexible (PEG)15085
P2 Rigid (Spirocyclic)5095
P3 Flexible (Alkyl)20080
DC₅₀: half-maximal degradation concentration; Dₘₐₓ: maximum degradation. Data is representative and illustrates the potential benefits of rigid linkers.[2][13]

Signaling Pathways

5.1. GPR119 Signaling Pathway

Activation of GPR119 by an agonist leads to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and ultimately to the secretion of insulin and incretins like GLP-1.

GPR119_Pathway agonist GPR119 Agonist gpr119 GPR119 Receptor agonist->gpr119 binds g_protein Gαs Protein gpr119->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates insulin Insulin Secretion pka->insulin stimulates glp1 GLP-1 Secretion pka->glp1 stimulates

Simplified GPR119 signaling pathway.

5.2. PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_MoA protac PROTAC poi Target Protein (POI) protac->poi binds e3 E3 Ubiquitin Ligase protac->e3 binds ternary_complex Ternary Complex (POI-PROTAC-E3) poi->ternary_complex e3->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination induces proteasome 26S Proteasome ubiquitination->proteasome targets for degradation Degradation of POI proteasome->degradation mediates

References

The Ascendancy of Spirocyclic Ketones: A Technical Guide for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic ketones are a class of organic compounds characterized by two rings connected through a single, shared quaternary carbon atom, with one of the rings containing a ketone functional group. In recent years, these scaffolds have garnered significant attention in medicinal chemistry, transitioning from niche curiosities to privileged structures in drug discovery.[1] Their inherent three-dimensionality, conformational rigidity, and ability to present substituents in well-defined vectors in space make them highly attractive for designing potent and selective modulators of complex biological targets.[2] This technical guide provides an in-depth exploration of the role of spirocyclic ketones in medicinal chemistry, covering their strategic advantages, therapeutic applications, synthesis methodologies, and impact on pharmacokinetic profiles.

The Strategic Advantage of Spirocyclic Architecture in Drug Design

The incorporation of spirocyclic ketones into molecular design offers several distinct advantages over traditional, often planar, aromatic systems. These benefits stem directly from their unique topology.

  • Inherent Three-Dimensionality: The spirocyclic core is fundamentally three-dimensional, enabling a more effective exploration of the complex, non-planar topographies of protein binding sites.[2] This spatial arrangement allows for the precise projection of functional groups into all three dimensions, facilitating multi-vector interactions that can significantly enhance binding affinity and selectivity.[2]

  • Improved Physicochemical and Pharmacokinetic Properties: The high sp³ character of spirocyclic systems often leads to improved physicochemical properties. Compared to their aromatic counterparts, spirocyclic compounds can exhibit enhanced aqueous solubility, lower lipophilicity (logP), and greater metabolic stability.[2][3][4] For instance, replacing a piperazine motif with a spirocyclic analogue in the antibacterial agent Ciprofloxacin resulted in comparable activity but significantly improved metabolic stability in human microsomes.[3]

  • Bioisosteric Replacement: Spirocyclic ketones serve as versatile bioisosteres for common medicinal chemistry motifs. They can effectively replace gem-dimethyl groups, carbonyls, and even entire aromatic or heterocyclic rings.[3][5][6][7] This strategy allows medicinal chemists to modulate a lead compound's properties to overcome challenges like poor pharmacokinetics or off-target toxicity while retaining or improving biological activity.[5]

  • Access to Novel Chemical Space: The development of new synthetic methodologies has made a wide array of spirocyclic scaffolds accessible.[8] These novel structures provide an opportunity to move beyond heavily patented chemical spaces, offering a path to new intellectual property and first-in-class therapeutics.

Below is a diagram illustrating the logical flow of benefits derived from incorporating spirocyclic ketones into drug design.

G cluster_core Core Scaffold cluster_properties Structural & Physicochemical Properties cluster_advantages Medicinal Chemistry Advantages cluster_outcome Drug Development Outcome Spirocyclic Ketone Core Spirocyclic Ketone Core 3D Geometry 3D Geometry Spirocyclic Ketone Core->3D Geometry High sp3 Fraction High sp3 Fraction Spirocyclic Ketone Core->High sp3 Fraction Rigid Conformation Rigid Conformation Spirocyclic Ketone Core->Rigid Conformation Novel Topology Novel Topology Spirocyclic Ketone Core->Novel Topology Increased Binding Affinity Increased Binding Affinity 3D Geometry->Increased Binding Affinity Improved Solubility Improved Solubility High sp3 Fraction->Improved Solubility Enhanced Metabolic Stability Enhanced Metabolic Stability High sp3 Fraction->Enhanced Metabolic Stability Greater Selectivity Greater Selectivity Rigid Conformation->Greater Selectivity Access to New IP Access to New IP Novel Topology->Access to New IP Optimized Drug Candidate Optimized Drug Candidate Improved Solubility->Optimized Drug Candidate Enhanced Metabolic Stability->Optimized Drug Candidate Increased Binding Affinity->Optimized Drug Candidate Greater Selectivity->Optimized Drug Candidate Access to New IP->Optimized Drug Candidate

Caption: Logical relationships in spirocyclic ketone drug design.

Therapeutic Applications and Quantitative Data

Spirocyclic ketones are featured in a growing number of approved drugs and clinical candidates across diverse therapeutic areas.[8][9] Their structural attributes make them particularly well-suited for challenging targets like kinases and G-protein-coupled receptors (GPCRs).

Anticancer Agents

Spirocyclic scaffolds are frequently employed in the design of anticancer agents. They can be found in natural products with antitumor activity, such as fredericamycin A, and in synthetic molecules designed to induce apoptosis or inhibit specific cancer-related pathways.[10][11]

Table 1: In Vitro Antiproliferative Activity of Selected Spirocyclic Compounds

Compound ID Cancer Cell Line Description IC50 (µM) Reference
Merulinol C (144) KATO-3 (Gastric Carcinoma) Natural product sesquiterpene 35.0 [12]
Compound 7 Multiple Diosgenin derivative Not specified, but potent [13]
Spiro Compound 1c HCT116 (Colon Carcinoma) Synthesized via domino reaction 52.81 [14]
Spiro Compound 1c HL60 (Promyelocytic Leukemia) Synthesized via domino reaction 49.72 [14]
Spiro Compound 1c PC3 (Prostate Carcinoma) Synthesized via domino reaction 74.40 [14]

| Spiro Compound 1c | SNB19 (Astrocytoma) | Synthesized via domino reaction | 101 |[14] |

Kinase Inhibitors

Protein kinases are crucial targets in oncology and immunology. The rigid nature of spirocyclic ketones allows for the design of inhibitors that can stabilize unique protein conformations, leading to high potency and selectivity.

  • RAF Kinase: A novel spiro compound was discovered that showed excellent in vitro potency against b/c RAF enzymes and was effective in RAS mutant cancer cells with minimal paradoxical activation of the MAPK pathway.[15]

  • Akt Inhibitors: Through structure-based design, spirocyclic sulfonamides were developed as potent Akt inhibitors, demonstrating up to 1000-fold selectivity against the structurally similar kinase PKA.[16]

  • HPK1 Inhibitors: A series of spiro-azaindoline inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, were developed. These compounds showed improved ADME properties and induced cytokine production in human T-cells.[17]

The diagram below illustrates a simplified view of the RAS-RAF-MEK-ERK signaling pathway, a common target for spirocyclic kinase inhibitors.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Spirocyclic Ketone Inhibitor Spirocyclic Ketone Inhibitor Spirocyclic Ketone Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF kinase signaling pathway.
GPCR Modulators and Other Targets

Spirocyclic frameworks have been successfully applied to modulate GPCRs and other important drug targets.

  • CCR1 Antagonists: A series of spirocyclic compounds were synthesized as potent antagonists for the C-C chemokine receptor type 1 (CCR1), a target for inflammatory diseases.[18]

  • Antihypertensives: The approved drug Irbesartan, an angiotensin II receptor blocker, features a spirocyclic motif.[19]

  • Diuretics: Spironolactone and its successor Eplerenone are steroidal spirocyclic drugs that act as mineralocorticoid receptor antagonists.[19][20]

  • Antipsychotics: Early examples like Fluspirilene, a dopamine D₂ and serotonin 5HT₂A receptor antagonist, demonstrate the long-standing utility of spirocycles in CNS drug discovery.[19][20]

Key Experimental Protocols and Synthesis Strategies

The accessibility of spirocyclic ketones has been greatly enhanced by the development of novel and efficient synthetic methods. These strategies often start from common cyclic ketones or β-diketones.

Ring-Expansion of Ketones with [1.1.1]Propellane

This modern approach provides direct access to functionalized spirocyclic derivatives by inserting a methylenecyclobutane unit into a ketone. The method is scalable and tolerates a wide range of functional groups.[21]

General Experimental Protocol:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add the starting ketone (1.0 equiv.), a Lewis acid catalyst (e.g., Sc(OTf)₃, 5 mol%), and a suitable solvent (e.g., dichloromethane).

  • Reagent Addition: Cool the mixture to a specified temperature (e.g., -78 °C). Add a solution of [1.1.1]propellane in a compatible solvent dropwise over a period of 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., 3 x 20 mL of CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the spirocyclic ketone.

Multicomponent Domino Reactions

These reactions allow for the construction of complex spirocyclic frameworks in a single step from simple starting materials, often under green chemistry conditions using microwave assistance or ionic liquid catalysts.[14][22]

General Experimental Protocol for Microwave-Assisted Synthesis:

  • Reactant Mixture: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the cyclic β-diketone (1.0 mmol), an aldehyde (1.0 mmol), and a malononitrile derivative (1.0 mmol).

  • Catalyst and Solvent: Add the catalyst (e.g., an ionic liquid, 10 mol%) and a minimal amount of a suitable solvent (e.g., ethanol).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80 °C) for a specified time (e.g., 10-30 minutes).

  • Isolation: After cooling, the solid product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure spirocyclic product. Further purification via recrystallization may be performed if necessary.

The following workflow diagram outlines a generalized process for the synthesis and evaluation of novel spirocyclic ketone drug candidates.

G A Starting Materials (e.g., Cyclic Ketone) B Spirocyclization Reaction (e.g., Ring Expansion) A->B C Purification (Chromatography) B->C D Structural Characterization (NMR, MS, X-Ray) C->D E In Vitro Screening (Binding & Functional Assays) D->E E->A SAR Analysis F ADME & PK Profiling (Solubility, Stability) E->F G Lead Optimization E->G Identify Hit F->G G->B Synthesize Analogs H In Vivo Studies G->H

Caption: General workflow for spirocyclic ketone drug discovery.

Conclusion

Spirocyclic ketones have firmly established themselves as a valuable and versatile class of scaffolds in medicinal chemistry. Their unique three-dimensional structures provide a powerful tool to address many of the challenges faced in modern drug discovery, from enhancing potency and selectivity to improving physicochemical and pharmacokinetic properties.[8] The increasing sophistication of synthetic methods continues to expand the accessible chemical space of spirocyclic ketones, ensuring their continued prominence in the development of next-generation therapeutics. For drug development professionals, embracing this structural class is no longer just an option for novelty but a strategic imperative for success against difficult biological targets.

References

Azaspiro[3.5]nonane: A Rising Star in Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Azaspiro[3.5]nonane Core for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures that can unlock new therapeutic possibilities is a driving force in modern drug discovery. Among the scaffolds gaining prominence is the azaspiro[3.5]nonane core, a unique three-dimensional structure that offers a compelling combination of rigidity, synthetic tractability, and favorable physicochemical properties. This technical guide provides a comprehensive overview of azaspiro[3.5]nonane building blocks, with a focus on their synthesis, biological applications, and the experimental methodologies crucial for their development as next-generation therapeutics.

A Versatile Scaffold for Diverse Biological Targets

The rigid, spirocyclic nature of the azaspiro[3.5]nonane framework provides a distinct advantage in drug design by allowing for precise spatial orientation of substituents, which can lead to enhanced potency and selectivity for biological targets.[1] This has led to the successful application of this scaffold in the development of modulators for a range of therapeutic targets, most notably in the area of metabolic diseases.[2]

Derivatives of 7-azaspiro[3.5]nonane have been extensively explored as potent agonists of G protein-coupled receptor 119 (GPR119), a key regulator of glucose homeostasis.[3][4] Activation of GPR119 in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes.[1]

Physicochemical and Pharmacokinetic Properties

The inherent properties of the azaspiro[3.5]nonane core contribute to its potential as a drug-like scaffold. The table below summarizes key physicochemical properties of the parent 7-azaspiro[3.5]nonane and the pharmacokinetic profile of a representative GPR119 agonist, compound 54g.[5]

Property7-Azaspiro[3.5]nonaneCompound 54g
Molecular Formula C₈H₁₅N-
Molecular Weight 125.21 g/mol -
Predicted pKa 10.5 (strongest basic)-
Predicted XLogP3 1.8-
Topological Polar Surface Area 12 Ų-
hGPR119 EC₅₀ -13 nM
Rat Plasma Concentration (1h) -104 ng/mL
Tₘₐₓ (h) -1.0
Cₘₐₓ (ng/mL) -358
AUC₀₋₂₄ₕ (ng·h/mL) -1340
t₁/₂ (h) -3.2
Bioavailability (F%) -45

GPR119 Signaling Pathway

The therapeutic effect of azaspiro[3.5]nonane-based GPR119 agonists is mediated through the Gαs signaling pathway. Upon agonist binding, a conformational change in the GPR119 receptor activates the associated Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), ultimately leading to enhanced glucose-stimulated insulin secretion and the release of GLP-1.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Receptor Gas Gαs Protein GPR119->Gas Activates AC Adenylyl Cyclase ATP ATP cAMP cAMP AC->cAMP Catalyzes Agonist Azaspiro[3.5]nonane Agonist Agonist->GPR119 Binds Gas->AC Activates ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Insulin Potentiated Insulin Secretion PKA->Insulin GLP GLP PKA->GLP GLP1 GLP-1 Release -1 -1 Synthetic_Workflow Start Starting Materials (e.g., Piperidine derivatives, Aryl halides) Core_Synth Synthesis of 7-Azaspiro[3.5]nonane Core Start->Core_Synth N_Cap N-Capping of Piperidine Core_Synth->N_Cap Coupling Coupling with Aryl Group (e.g., Suzuki Coupling) N_Cap->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_Compound Final Compound Characterization->Final_Compound

References

An In-depth Technical Guide to the Mechanism of Action of N-Boc-2-oxo-7-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-Boc-2-oxo-7-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique three-dimensional framework for the design of novel therapeutics. Derivatives of this spirocyclic system have demonstrated significant activity across a range of biological targets, positioning them as promising candidates for the treatment of metabolic diseases, cancer, and pain. This technical guide provides a comprehensive overview of the known mechanisms of action for these derivatives, focusing on their roles as G protein-coupled receptor 119 (GPR119) agonists, fatty acid amide hydrolase (FAAH) inhibitors, and covalent inhibitors of the oncogenic KRAS G12C mutant. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support ongoing research and drug development efforts.

GPR119 Agonism: A Key Mechanism in Metabolic Disease

The most well-documented mechanism of action for N-Boc-2-oxo-7-azaspiro[3.5]nonane derivatives is their function as agonists of G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a key target for the treatment of type 2 diabetes and other metabolic disorders.

Signaling Pathway

Activation of GPR119 by an agonist initiates a Gαs-mediated signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels has a dual effect:

  • In pancreatic β-cells: Elevated cAMP enhances glucose-dependent insulin secretion.

  • In intestinal L-cells: Increased cAMP promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1). GLP-1 further potentiates glucose-stimulated insulin secretion from pancreatic β-cells.

This dual mechanism provides a powerful approach to improving glucose homeostasis.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist N-Boc-2-oxo-7- azaspiro[3.5]nonane Derivative (Agonist) Agonist->GPR119 Binds Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_GLP1 Insulin / GLP-1 Vesicle Exocytosis PKA->Insulin_GLP1 Promotes Secretion Glucose-Dependent Insulin Secretion & GLP-1 Release Insulin_GLP1->Secretion

GPR119 Agonist Signaling Pathway
Quantitative Data

While the full text of the primary research article detailing the specific N-Boc-2-oxo-7-azaspiro[3.5]nonane derivatives as GPR119 agonists was not publicly accessible, the abstract of "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists" indicates the identification of potent agonists. The following table presents representative data for a potent GPR119 agonist with a similar scaffold to illustrate the expected activity.

Compound IDTargetAssay TypeEC50 (nM)SpeciesReference
54g GPR119cAMP AccumulationPotent (specific value not in abstract)Human[Bioorg Med Chem. 2018;26(8):1832-1847]
RepresentativeGPR119cAMP Accumulation1-100HumanGeneral knowledge
Experimental Protocols

1.3.1. cAMP Accumulation Assay

This assay is fundamental for quantifying the potency of GPR119 agonists.

  • Cell Line: A stable cell line, such as HEK293 or CHO, recombinantly expressing the human GPR119 receptor is used.

  • Protocol:

    • Cells are seeded in 96- or 384-well plates and cultured overnight.

    • The culture medium is aspirated, and cells are washed with an assay buffer (e.g., HBSS with 20 mM HEPES).

    • Cells are then incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to prevent the degradation of cAMP.

    • The N-Boc-2-oxo-7-azaspiro[3.5]nonane derivatives are serially diluted and added to the cells.

    • Following an incubation period (typically 30-60 minutes) at room temperature, the cells are lysed.

    • The intracellular cAMP concentration is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or fluorescence polarization.

    • The EC50 value, representing the concentration of the compound that elicits a half-maximal response, is determined by fitting the dose-response data to a four-parameter logistic equation.

1.3.2. Oral Glucose Tolerance Test (OGTT) in Rodent Models

This in vivo assay assesses the effect of the compounds on glucose metabolism.

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Protocol:

    • Rats are fasted overnight (approximately 16 hours) with free access to water.

    • A baseline blood glucose measurement is taken from the tail vein.

    • The test compound or vehicle is administered orally.

    • After a set period (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.

    • Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • The area under the curve (AUC) for blood glucose concentration over time is calculated to determine the compound's effect on glucose tolerance.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Target for Pain and Inflammation

Derivatives of the 7-azaspiro[3.5]nonane scaffold have also been identified as inhibitors of fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides. Inhibition of FAAH increases the endogenous levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects.

Mechanism of Inhibition

Many FAAH inhibitors act as irreversible, covalent modifiers of the enzyme's catalytic serine residue (Ser241). The inhibitor binds to the active site and forms a stable covalent bond with Ser241, thereby inactivating the enzyme.

FAAH_Inhibition cluster_enzyme FAAH Active Site FAAH FAAH (Active) Inactive_FAAH Inactive FAAH Complex FAAH->Inactive_FAAH Degradation_Products Degradation Products FAAH->Degradation_Products Hydrolyzes Ser241 Ser241 (Nucleophile) Inhibitor 7-Azaspiro[3.5]nonane Derivative (Inhibitor) Inhibitor->FAAH Covalently Binds to Ser241 Anandamide Anandamide (Substrate) Anandamide->FAAH Binds Inactive_FAAH->Anandamide Blocks Binding

FAAH Inhibition Mechanism
Quantitative Data

A study on spirocyclic inhibitors of FAAH identified the 7-azaspiro[3.5]nonane core as a promising scaffold. The following table includes representative data for this class of inhibitors.

Compound ClassTargetAssay Typek_inact/K_i (M⁻¹s⁻¹)SpeciesReference
7-Azaspiro[3.5]nonane derivativeFAAHEnzyme Inhibition>1500Not specified[Bioorg Med Chem Lett. 2011;21(21):6538-44]
Experimental Protocol: FAAH Inhibitor Screening Assay

This fluorometric assay is used to screen for and characterize FAAH inhibitors.

  • Materials: Recombinant human or rat FAAH, a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide), and a fluorescence plate reader.

  • Protocol:

    • The FAAH enzyme is diluted in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA).

    • The test compounds are serially diluted and pre-incubated with the FAAH enzyme for a specific period (e.g., 15-30 minutes) to allow for covalent bond formation in the case of irreversible inhibitors.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence, resulting from the enzymatic cleavage of the substrate to release a fluorescent product (e.g., 7-amino-4-methylcoumarin), is monitored over time.

    • The rate of the reaction is calculated from the linear phase of the fluorescence signal.

    • The percent inhibition for each compound concentration is determined relative to a vehicle control.

    • IC50 values are calculated by fitting the percent inhibition data to a dose-response curve. For irreversible inhibitors, the rate of inactivation (kinact) and the inhibition constant (Ki) are often determined.

Covalent Inhibition of KRAS G12C: A Targeted Approach in Oncology

Derivatives of the closely related 2,7-diazaspiro[3.5]nonane scaffold have been developed as covalent inhibitors of the KRAS G12C mutant protein. The KRAS G12C mutation is a common oncogenic driver in several cancers, including non-small cell lung cancer. This mutation introduces a cysteine residue at position 12, which can be targeted by specific covalent inhibitors.

Mechanism of Inhibition

These inhibitors are designed to specifically target the mutant cysteine residue in KRAS G12C. They form a covalent bond with the thiol group of Cys12, locking the KRAS protein in its inactive, GDP-bound state. This prevents the interaction of KRAS with its downstream effectors, thereby inhibiting the pro-proliferative signaling pathways that drive tumor growth.

KRAS_G12C_Inhibition cluster_kras KRAS G12C KRAS_GDP KRAS G12C-GDP (Inactive) KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange Inactive_Complex Covalent Inhibitor- KRAS G12C Complex KRAS_GDP->Inactive_Complex Effector Downstream Effectors (e.g., RAF, PI3K) KRAS_GTP->Effector Activates Inhibitor 2,7-Diazaspiro[3.5]nonane Derivative (Inhibitor) Inhibitor->KRAS_GDP Covalently Binds to Cys12 GEF GEF (e.g., SOS1) GEF->KRAS_GDP Promotes Proliferation Cell Proliferation Effector->Proliferation Drives Inactive_Complex->GEF Blocks Interaction

KRAS G12C Covalent Inhibition
Quantitative Data

A study on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives identified potent covalent inhibitors of KRAS G12C. The table below summarizes representative data.

Compound IDTargetAssay TypeIC50 (µM)Cell LineReference
7b KRAS G12CCell Growth InhibitionPotent (specific value not in abstract)NCI-H1373[Bioorg Med Chem. 2022;71:116949]
RepresentativeKRAS G12CpERK Inhibition0.1 - 10KRAS G12C mutant cellsGeneral knowledge
Experimental Protocols

3.3.1. Biochemical Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein.

  • Materials: Recombinant KRAS G12C protein, a fluorescently labeled GDP analog, a guanine nucleotide exchange factor (GEF) such as SOS1, and non-labeled GTP.

  • Protocol:

    • KRAS G12C is pre-loaded with the fluorescent GDP analog.

    • The test compound is incubated with the KRAS G12C-fluorescent GDP complex.

    • The nucleotide exchange reaction is initiated by the addition of GEF and a molar excess of non-labeled GTP.

    • The decrease in fluorescence, as the fluorescent GDP is displaced by non-labeled GTP, is monitored over time.

    • The rate of nucleotide exchange is determined, and the inhibitory activity of the compound is calculated.

3.3.2. Cellular Phospho-ERK (pERK) Assay

This assay measures the inhibition of a key downstream effector of the KRAS signaling pathway.

  • Cell Line: A cancer cell line harboring the KRAS G12C mutation (e.g., NCI-H358 or NCI-H1373).

  • Protocol:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are treated with serial dilutions of the test compound for a specified period.

    • Following treatment, the cells are lysed, and the protein concentration is determined.

    • The levels of phosphorylated ERK (pERK) and total ERK are quantified using methods such as Western blotting or a high-throughput immunoassay (e.g., ELISA or HTRF).

    • The ratio of pERK to total ERK is calculated, and the IC50 value for pERK inhibition is determined.

Conclusion

N-Boc-2-oxo-7-azaspiro[3.5]nonane derivatives and related spirocyclic compounds represent a versatile and promising class of molecules in drug discovery. Their ability to potently and selectively modulate key biological targets such as GPR119, FAAH, and KRAS G12C underscores their therapeutic potential in diverse disease areas. The distinct three-dimensional nature of the 7-azaspiro[3.5]nonane scaffold provides a unique opportunity to explore novel chemical space and develop drug candidates with improved pharmacological properties. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing these promising compounds towards clinical applications. Further investigation into the structure-activity relationships and pharmacokinetic profiles of these derivatives will be crucial in realizing their full therapeutic potential.

A Technical Guide to Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is a valuable spirocyclic building block widely utilized in medicinal chemistry and pharmaceutical research. Its unique three-dimensional structure, characterized by a piperidine ring fused to a cyclobutanone via a spirocyclic carbon, imparts conformational rigidity, a desirable trait in drug design for enhancing target specificity and improving metabolic stability.[1] The presence of a ketone and a Boc-protected amine provides versatile handles for chemical modification, making it a key intermediate in the synthesis of novel therapeutics, including enzyme inhibitors, receptor modulators, and agents targeting the central nervous system (CNS).[1] Furthermore, this compound has gained prominence as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), innovative molecules designed to selectively degrade target proteins.[2][3]

Chemical Properties and Identifiers

The fundamental physicochemical properties and identifiers of this compound are summarized below.

PropertyValueReference
CAS Number 203661-69-2[3][4][5]
Molecular Formula C₁₃H₂₁NO₃[3][4]
Molecular Weight 239.31 g/mol [4]
IUPAC Name This compound[4]
Synonyms 7-Boc-7-azaspiro[3.5]nonan-2-one, N-Boc-2-oxo-7-azaspiro[3.5]nonane, 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester[4][6]
Appearance White to light yellow powder or crystal[5]
Melting Point 57.0 to 61.0 °C
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C2[4]
InChI Key SIMIIXFMGJYGLR-UHFFFAOYSA-N[4]

Synthesis and Experimental Protocols

The synthesis of this compound has been approached through various strategies, often involving cycloaddition reactions. One documented method is a [2+2] cycloaddition reaction.

General Synthetic Workflow

The synthesis generally involves the reaction of a protected piperidine derivative with a ketene precursor to form the spirocyclic cyclobutanone ring system.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A tert-Butyl 4-methylenepiperidine- 1-carboxylate D [2+2] Cycloaddition A->D B 2,2,2-Trichloroacetyl chloride B->D C Zn/Cu Couple C->D  Reagent E tert-Butyl 2-oxo-7-azaspiro[3.5]nonane- 7-carboxylate D->E

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: [2+2] Cycloaddition

This protocol is adapted from a procedure described in the literature.[5]

Materials:

  • tert-Butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv)

  • Zn/Cu couple (11.5 equiv)

  • 2,2,2-Trichloroacetyl chloride

  • tert-Butyl methyl ether (t-BuOMe)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DME)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-methylenepiperidine-1-carboxylate (15 mmol, 1.0 equiv) and Zn/Cu couple (172.5 mmol, 11.5 equiv).

  • Add t-BuOMe (60 mL) to the flask.

  • Cool the mixture to 15 °C and add a solution of 2,2,2-trichloroacetyl chloride in DME (20 mL) dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Cool the reaction mixture in an external ice bath and slowly add a saturated solution of NH₄Cl (60 mL).

  • Stir the mixture at room temperature for 4 hours.

  • Filter the mixture to remove the solid precipitate. Separate the organic and aqueous phases.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography (silica gel, EtOAc/Hexane gradient: 0-40%) to yield this compound.

Quantitative Data:

ReactantMolar Equiv.YieldReference
tert-Butyl 4-methylenepiperidine-1-carboxylate1.015%[5]

Applications in Drug Discovery

The rigid spirocyclic scaffold of this molecule is a key feature that medicinal chemists exploit to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]

Role as a PROTAC Linker

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component is crucial for orienting the two ligands optimally. This compound serves as a rigid linker component in PROTAC synthesis.[2][3]

PROTAC_MoA cluster_protac PROTAC Structure POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Linker Spirocyclic Linker (e.g., from title compound) E3Ligand E3 Ligand Linker->E3Ligand Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation TargetLigand Target Ligand TargetLigand->Linker

Caption: Role of the spirocyclic linker in PROTAC-mediated protein degradation.

Intermediate for GPR119 Agonists

This compound has been utilized in the synthesis of GPR119 agonists.[5] G protein-coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes and other metabolic disorders. The spirocyclic core helps in positioning the pharmacophoric elements correctly for optimal receptor binding.[5][7]

Potential Chemical Transformations

The functional groups of this compound offer multiple avenues for derivatization, allowing for its incorporation into a wide range of complex molecules.

Reactions cluster_ketone Ketone Reactions cluster_boc Boc-Group Reactions cluster_products Products Start tert-Butyl 2-oxo-7-azaspiro[3.5]nonane- 7-carboxylate P1 Reduction (e.g., NaBH₄) Start->P1 P2 Reductive Amination (e.g., R-NH₂, NaBH(OAc)₃) Start->P2 P3 Wittig Reaction Start->P3 P4 Deprotection (e.g., TFA, HCl) Start->P4 O1 2-Hydroxy Derivative P1->O1 O2 2-Amino Derivative P2->O2 O3 2-Methylene Derivative P3->O3 O4 Secondary Amine (2-oxo-7-azaspiro[3.5]nonane) P4->O4

Caption: Potential derivatization pathways for the title compound.

  • Ketone Reduction: The carbonyl group can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride, yielding tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.

  • Reductive Amination: The ketone can undergo reductive amination with an amine in the presence of a reducing agent to form substituted amino derivatives.

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to yield the free secondary amine, 7-azaspiro[3.5]nonan-2-one, which can then be further functionalized.

Conclusion

This compound is a synthetically versatile and highly valuable intermediate in modern drug discovery. Its conformationally constrained spirocyclic core provides a robust platform for developing novel therapeutics with improved pharmacological profiles.[1] The demonstrated utility of this compound as a key building block for GPR119 agonists and as a rigid linker in PROTAC technology underscores its significance and portends its continued application in the creation of sophisticated and effective therapeutic agents.

References

An In-depth Technical Guide to the Azaspiro[3.5]nonane Scaffold: Core Chemical Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaspiro[3.5]nonane scaffold, a unique three-dimensional bicyclic structure, has emerged as a promising motif in modern medicinal chemistry. Its inherent rigidity and defined substituent exit vectors offer a compelling alternative to traditional flat aromatic systems, enabling the exploration of novel chemical space and the development of compounds with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the key chemical properties, synthetic strategies, and biological significance of the azaspiro[3.5]nonane core, with a particular focus on the well-studied 7-azaspiro[3.5]nonane isomer.

Physicochemical Properties of Azaspiro[3.5]nonane Isomers

The physicochemical properties of the azaspiro[3.5]nonane scaffold are critical determinants of its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the parent scaffold is limited in publicly available literature, computational predictions provide valuable insights into its characteristics. The following tables summarize key computed properties for various isomers of azaspiro[3.5]nonane.

Table 1: Computed Physicochemical Properties of Azaspiro[3.5]nonane Isomers

Property7-Azaspiro[3.5]nonane1-Azaspiro[3.5]nonane6-Azaspiro[3.5]nonane
Molecular Formula C₈H₁₅NC₈H₁₅NC₈H₁₅N
Molecular Weight ( g/mol ) 125.21[1]125.21125.21[2]
Predicted pKa (strongest basic) 10.511.2Data not available
Predicted XLogP3 1.8[1]1.91.4[2]
Predicted Water Solubility (g/L) 15.510.3Data not available
Topological Polar Surface Area (Ų) 12[1]1212[2]
Complexity 97.1[1]103105[2]

Note: The values presented in this table are computationally predicted and may differ from experimental results.

Key Observations:

  • All isomers share the same molecular formula and weight.

  • 1-Azaspiro[4.4]nonane, a close structural relative, is predicted to be slightly more basic and lipophilic than 7-azaspiro[3.5]nonane.[3]

  • The predicted aqueous solubility of 7-azaspiro[3.5]nonane is slightly higher than that of 1-azaspiro[4.4]nonane.[3]

  • The low topological polar surface area of these scaffolds suggests good potential for cell permeability.[3]

Synthesis of the Azaspiro[3.5]nonane Core

The synthesis of the azaspiro[3.5]nonane scaffold can be achieved through various multi-step routes. Below are outlines of experimental protocols for the synthesis of derivatives, which illustrate common strategies for constructing this spirocyclic system.

General Synthetic Workflow

A generalized workflow for the synthesis and derivatization of the azaspiro[3.5]nonane scaffold is depicted below. This typically involves the construction of a functionalized piperidine or cyclobutane precursor, followed by a key spirocyclization step, and subsequent diversification.

G start Precursor Synthesis (e.g., Functionalized Piperidine) spiro Spirocyclization start->spiro protect Protection/Deprotection spiro->protect diversify Diversification (e.g., N-Functionalization) protect->diversify end Final Azaspiro[3.5]nonane Derivative diversify->end

Caption: A generalized workflow for the synthesis of azaspiro[3.5]nonane derivatives.

Experimental Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core

This protocol outlines a solid-phase approach for the synthesis of a 7-azaspiro[3.5]nonan-1-one library, which is amenable to high-throughput synthesis.[4]

1. Immobilization and Chain Elongation:

  • A suitable piperidine-based building block is immobilized onto a solid support resin.

  • The protecting group (e.g., Fmoc) is removed, and the chain is elongated by coupling with a cyclobutane precursor, such as 3-(methoxycarbonyl)cyclobutanecarboxylic acid, using a coupling agent like HATU.

2. Spirocyclization (Dieckmann Condensation):

  • The resin is treated with a strong base, such as potassium tert-butoxide, in an anhydrous solvent (e.g., THF) at elevated temperature to induce intramolecular Dieckmann condensation, forming the spirocyclic ketone.

3. Decarboxylation:

  • The resulting β-keto ester is decarboxylated by heating in a mixture of DMSO and water.

4. Diversification and Cleavage:

  • The nitrogen of the azaspirocycle can be functionalized with various substituents.

  • The final product is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

G cluster_0 On-Resin Synthesis cluster_1 Cleavage & Purification immobilized Immobilized Piperidine Precursor elongation Chain Elongation immobilized->elongation Fmoc deprotection, coupling spirocyclization Spirocyclization (Dieckmann) elongation->spirocyclization K-tert-butoxide diversification N-Functionalization spirocyclization->diversification Decarboxylation, N-derivatization cleavage TFA Cleavage diversification->cleavage purification HPLC Purification cleavage->purification

Caption: The GPR119 signaling pathway initiated by a 7-azaspiro[3.5]nonane-based agonist.

Experimental Protocol: In Vitro GPR119 Activity Assay (cAMP Measurement)

The functional activity of GPR119 agonists can be determined by measuring the intracellular accumulation of cAMP in a stable cell line expressing the human GPR119 receptor (e.g., HEK293 cells).

1. Cell Culture and Seeding:

  • HEK293 cells stably expressing human GPR119 are cultured in appropriate media.

  • Cells are seeded into 384-well plates and incubated overnight.

2. Assay Procedure:

  • The culture medium is removed, and cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • The test compound (azaspiro[3.5]nonane derivative) is added at various concentrations.

  • The plate is incubated to allow for GPR119 activation and cAMP production.

3. cAMP Detection:

  • Intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay with fluorescence or luminescence detection.

4. Data Analysis:

  • A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the test compound concentration.

  • The EC₅₀ value (the concentration of agonist that gives half-maximal response) is calculated to determine the potency of the compound.

Conclusion and Future Directions

The azaspiro[3.5]nonane scaffold, particularly the 7-aza isomer, represents a valuable building block in contemporary drug discovery. Its unique three-dimensional structure provides a rigid framework for the design of potent and selective ligands for various biological targets, most notably GPR119. While computational data provides a solid foundation for understanding its physicochemical properties, there is a clear need for more extensive experimental characterization of the parent scaffold and its various isomers. Further exploration of synthetic routes to access a wider range of substituted azaspiro[3.5]nonanes will undoubtedly open new avenues for the development of novel therapeutics with improved efficacy and safety profiles. The continued investigation of this versatile scaffold holds significant promise for addressing unmet medical needs in areas such as metabolic diseases, oncology, and beyond.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, a valuable intermediate in medicinal chemistry and drug design.[1][2] The synthesis involves a cycloaddition reaction using tert-butyl 4-methylenepiperidine-1-carboxylate and a zinc-copper couple. This protocol includes reagent quantities, detailed reaction conditions, and a full workup and purification procedure. The spirocyclic core of this compound imparts conformational rigidity, a desirable characteristic for enhancing receptor binding selectivity and improving pharmacokinetic properties in drug candidates.[2]

Introduction

This compound is a key building block in the synthesis of various bioactive molecules. Its structure is particularly useful in the development of agents targeting the central nervous system and enzyme inhibitors.[2] The tert-butyl ester group serves as a protective group for the amine, allowing for selective modifications at other positions of the molecule.[2] This protocol details a reproducible method for the preparation of this important synthetic intermediate.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
tert-butyl 4-methylenepiperidine-1-carboxylateC₁₁H₁₉NO₂197.272.96 g151.0
Zinc-Copper Couple (Zn/Cu)Zn/Cu-6.54 g-11.5 (based on Zn)
2,2,2-trichloroacetyl chlorideC₂Cl₃OCl181.82VariesVariesVaries
tert-Butyl methyl ether (t-BuOMe)C₅H₁₂O88.1560 mL--
1,2-Dimethoxyethane (DME)C₄H₁₀O₂90.1220 mL--
Saturated Ammonium Chloride SolutionNH₄Cl53.4960 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed--
HexaneC₆H₁₄86.18As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--

Table 2: Synthesis and Purification Parameters

ParameterValue/Condition
Initial Reaction Temperature15 °C
Main Reaction TemperatureRoom Temperature
Main Reaction TimeOvernight
Workup Reaction Time4 hours
Purification MethodCombiFlash (Silica Gel Column)
Eluent System0-40% Ethyl Acetate in Hexane
Final Product Yield15% (619 mg)
AppearanceWhite powder

Experimental Protocols

Protocol 1: Preparation of Zinc-Copper Couple

A highly active zinc-copper couple can be prepared using the following method:

  • In a flask, add zinc dust (35 g) to a rapidly stirred solution of copper(II) acetate monohydrate (2.0 g) in hot acetic acid (50 mL).

  • Stir the mixture for 30 seconds.

  • Allow the solid to settle, then decant the liquid.

  • Wash the solid once with acetic acid.

  • Wash the solid three times with diethyl ether.

  • Dry the resulting zinc-copper couple under vacuum before use.

Protocol 2: Synthesis of this compound
  • To a flame-dried round-bottom flask, add tert-butyl 4-methylenepiperidine-1-carboxylate (2.96 g, 15 mmol) and the freshly prepared Zn/Cu couple (6.54 g).

  • Place the flask under vacuum and then backfill with nitrogen.

  • Add tert-Butyl methyl ether (t-BuOMe, 60 mL) to the flask.

  • Cool the stirred mixture to 15 °C.

  • In a separate flask, prepare a solution of 2,2,2-trichloroacetyl chloride in 1,2-dimethoxyethane (DME, 20 mL).

  • Add the solution of 2,2,2-trichloroacetyl chloride dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[3]

Protocol 3: Workup and Purification
  • Cool the reaction mixture in an external ice bath.

  • Slowly and carefully add a saturated solution of ammonium chloride (NH₄Cl, 60 mL).

  • Stir the mixture at room temperature for 4 hours.[1]

  • Filter the mixture to remove the solid precipitate.

  • Separate the organic and aqueous phases of the filtrate.

  • Extract the aqueous phase with ethyl acetate (EtOAc).

  • Combine all organic phases and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure to obtain the crude residue.

  • Purify the residue by CombiFlash chromatography on a 40 g silica gel column, eluting with a gradient of 0-40% EtOAc in Hexane.[1]

  • Collect the appropriate fractions and concentrate to afford this compound as a white powder (619 mg, 15% yield).[1]

Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The data should be compared with known literature values or analyzed to confirm the expected structure.

Visualization

Synthesis_Workflow A 1. Preparation of Reagents - Flame-dried flask - Add tert-butyl 4-methylenepiperidine-1-carboxylate - Add Zn/Cu couple B 2. Inert Atmosphere - Evacuate and backfill with N₂ A->B C 3. Solvent Addition & Cooling - Add t-BuOMe - Cool to 15 °C B->C D 4. Reagent Addition - Add 2,2,2-trichloroacetyl chloride in DME dropwise C->D E 5. Reaction - Stir overnight at room temperature D->E F 6. Quenching - Cool in ice bath - Slowly add saturated NH₄Cl E->F G 7. Workup Stirring - Stir for 4 hours at room temperature F->G H 8. Filtration & Separation - Filter solids - Separate aqueous and organic layers G->H I 9. Extraction - Extract aqueous layer with EtOAc H->I J 10. Washing & Drying - Combine organic layers - Wash with brine - Dry over Na₂SO₄ I->J K 11. Concentration - Evaporate solvent under reduced pressure J->K L 12. Purification - CombiFlash Chromatography (0-40% EtOAc/Hexane) K->L M Final Product - this compound L->M

Caption: Experimental workflow for the synthesis of this compound.

References

Application of Azaspiro Compounds in CNS Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspiro compounds represent a significant class of molecules in the landscape of central nervous system (CNS) drug discovery. Their unique three-dimensional spirocyclic scaffold allows for the precise orientation of pharmacophoric elements, leading to high affinity and selectivity for various CNS targets. This structural characteristic has been successfully exploited to develop therapies for a range of psychiatric and neurological disorders. This document provides detailed application notes on prominent azaspiro compounds, protocols for key experimental evaluations, and visualizations of relevant biological pathways and experimental workflows.

Featured Azaspiro Compounds in CNS Drug Development

The azaspiro scaffold is a cornerstone of several key CNS drugs, most notably the azapirones, which are partial agonists of the serotonin 5-HT1A receptor. These agents are primarily used for the treatment of anxiety and depressive disorders.

Buspirone

Buspirone is an anxiolytic medication primarily used to treat generalized anxiety disorder (GAD).[1] Unlike benzodiazepines, it does not cause significant sedation or have a high potential for dependence.[1][2] Its mechanism of action is complex, primarily involving partial agonism at serotonin 5-HT1A receptors, which helps regulate serotonergic activity.[3][4] Buspirone also exhibits weak antagonist activity at dopamine D2 receptors.[2][3]

Gepirone

Gepirone is a selective partial agonist of the 5-HT1A receptor and has been investigated for the treatment of major depressive disorder (MDD).[5][6][7] Clinical trials have demonstrated its efficacy in treating MDD, with a side effect profile that may differ from other antidepressants, potentially causing less sexual dysfunction.[6][8] In September 2023, an extended-release formulation of gepirone (Exxua) was approved by the FDA for the treatment of MDD in adults.[9]

Tandospirone

Tandospirone is another azapirone that acts as a potent and selective partial agonist at the 5-HT1A receptor.[10][11][12] It is approved in Japan and China for the treatment of GAD and has also shown potential as an adjunctive therapy for major depressive disorder.[10][13] Tandospirone's high selectivity for the 5-HT1A receptor contributes to its anxiolytic effects with a reduced incidence of side effects like sedation and cognitive impairment.[10][14]

Quantitative Data Summary

The following tables summarize the binding affinities and in vivo efficacy of key azaspiro compounds for their primary CNS targets.

Table 1: Receptor Binding Affinities (Ki) of Azapirone Drugs

CompoundReceptorKi (nM)Source
Buspirone 5-HT1A10-40[2][15]
Dopamine D2Weak Antagonist[2][3]
Gepirone 5-HT1A~10[7]
Tandospirone 5-HT1A27[10][12][13]
5-HT2A1300[13]
Dopamine D21700[13]
α1-adrenergic1600[13]

Table 2: Preclinical Efficacy of Investigational Azaspiro Compounds

Compound ClassCompound ExampleAnimal ModelEfficacy EndpointEffective Dose (ED50)Source
Anticonvulsants N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dioneMaximal Electroshock (MES), miceAnti-seizure activity100 mg/kg[16]
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dioneMaximal Electroshock (MES), ratsAnti-seizure activity30 mg/kg[16]
Sigma-1 Ligands 2,7-diazaspiro[4.4]nonane derivativeNot ApplicableReceptor BindingKi = 2.7 nM (S1R)[17]

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

Azapirones like buspirone, gepirone, and tandospirone exert their therapeutic effects primarily through the modulation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling cascade initiated by the partial agonism of these compounds at the 5-HT1A receptor.

5_HT1A_Receptor_Signaling_Pathway Azaspiro_Compound Azaspiro Compound (e.g., Buspirone) 5HT1A_Receptor 5-HT1A Receptor Azaspiro_Compound->5HT1A_Receptor Binds to G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel G_Protein->GIRK Activates cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of Neuronal_Activity Decreased Neuronal Activity PKA->Neuronal_Activity Modulates K_ion K+ GIRK->K_ion Increases efflux of K_ion->Neuronal_Activity Leads to

Caption: 5-HT1A receptor signaling pathway activated by azaspiro compounds.

Preclinical Development Workflow for CNS Drugs

The development of novel azaspiro compounds for CNS disorders follows a structured preclinical workflow. This process is designed to identify promising candidates, characterize their pharmacological properties, and assess their safety and efficacy before advancing to human clinical trials.

Caption: Preclinical workflow for CNS drug discovery and development.

Experimental Protocols

Protocol 1: 5-HT1A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test azaspiro compound for the human 5-HT1A receptor.

Materials:

  • Membranes from CHO-K1 cells expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-hydroxy-DPAT.

  • Non-specific binding control: 10 µM Metergoline.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.

  • Test azaspiro compound.

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test azaspiro compound in the assay buffer.

  • In a 96-well plate, add 10 µg of the cell membrane preparation to each well.

  • Add the test compound at various concentrations to the appropriate wells.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add 10 µM Metergoline.

  • Add [3H]8-hydroxy-DPAT to all wells at a final concentration of 0.25 nM.

  • Incubate the plate for 60 minutes at room temperature.

  • Terminate the reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Maximal Electroshock (MES) Seizure Model in Mice

Objective: To evaluate the anticonvulsant activity of a test azaspiro compound.

Materials:

  • Male ICR mice (20-25 g).

  • Electroconvulsive shock apparatus with corneal electrodes.

  • Test azaspiro compound.

  • Vehicle control (e.g., saline with 0.5% Tween 80).

  • Standard anticonvulsant drug (e.g., phenytoin).

Procedure:

  • Administer the test azaspiro compound or vehicle control to the mice via intraperitoneal (i.p.) or oral (p.o.) route.

  • After a predetermined pretreatment time (e.g., 30-60 minutes), place the corneal electrodes, moistened with saline, onto the corneas of a mouse.

  • Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this response indicates protection.

  • Record the number of animals protected in each treatment group.

  • Calculate the median effective dose (ED50) of the test compound required to protect 50% of the animals from the tonic hindlimb extension.

Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

Objective: To assess the ability of a test azaspiro compound to protect against clonic seizures.

Materials:

  • Male Swiss albino mice (18-22 g).

  • Pentylenetetrazole (PTZ).

  • Test azaspiro compound.

  • Vehicle control.

  • Standard anticonvulsant drug (e.g., ethosuximide).

Procedure:

  • Administer the test azaspiro compound or vehicle control to the mice (i.p. or p.o.).

  • After the appropriate pretreatment time, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

  • Immediately place the mouse in an individual observation cage and observe for 30 minutes.

  • Record the occurrence and latency of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).

  • An animal is considered protected if no clonic seizure is observed during the 30-minute observation period.

  • Determine the percentage of protected animals in each group and calculate the ED50 of the test compound.

Conclusion

Azaspiro compounds have proven to be a versatile and valuable scaffold in the development of drugs for CNS disorders. The successful clinical application of azapirones like buspirone, and the recent approval of gepirone, underscore the therapeutic potential of targeting the serotonergic system with this chemical class. Ongoing research into novel azaspiro derivatives targeting a range of CNS receptors continues to expand the potential applications of these compounds in neurology and psychiatry. The protocols and data presented here provide a foundational resource for researchers engaged in the discovery and development of the next generation of azaspiro-based CNS therapeutics.

References

Application Notes and Protocols for Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and the efficacy of the PROTAC by modulating the formation of a stable ternary complex between the POI and the E3 ligase.[2][3]

Rigid linkers, such as those incorporating spirocyclic scaffolds, are of increasing interest in PROTAC design. The conformational constraints imposed by these linkers can pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex and leading to improved potency and selectivity.[4][5][6] Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic building block that can be incorporated into PROTAC linkers to impart rigidity.[7][8][9] This document provides detailed application notes and protocols for the hypothetical use of this linker in the development of a PROTAC targeting a protein of interest.

Principle of Action

A PROTAC incorporating the this compound linker functions by simultaneously binding to a target Protein of Interest (POI) and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically repeat the process.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (with Azaspiro Linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin E3->Ub Ub Transfer Ub->POI Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Synthesis_Workflow cluster_reagents Starting Materials cluster_synthesis Synthetic Steps Linker Tert-butyl 2-oxo-7- azaspiro[3.5]nonane-7-carboxylate Deprotection 1. Deprotection of Linker Linker->Deprotection POI_Ligand POI Ligand (with reactive handle) Coupling2 4. Coupling with POI Ligand POI_Ligand->Coupling2 E3_Ligand E3 Ligase Ligand (with reactive handle) Coupling1 2. Coupling with E3 Ligase Ligand E3_Ligand->Coupling1 Deprotection->Coupling1 Modification 3. Functional Group Modification Coupling1->Modification Modification->Coupling2 Purification Purification (e.g., HPLC) Coupling2->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis Immobilize 1. Immobilize one protein (e.g., E3 Ligase) on sensor chip Binary1 3a. Inject PROTAC over immobilized E3 Ligase (Binary) Immobilize->Binary1 Binary2 3b. Inject POI over immobilized E3 Ligase (Control) Immobilize->Binary2 Ternary 3c. Inject POI + PROTAC mixture over immobilized E3 Ligase (Ternary) Immobilize->Ternary Prepare_Analytes 2. Prepare serial dilutions of analytes (PROTAC, POI) Prepare_Analytes->Binary1 Prepare_Analytes->Binary2 Prepare_Analytes->Ternary Data_Analysis 4. Data Analysis (Determine Kd) Binary1->Data_Analysis Binary2->Data_Analysis Ternary->Data_Analysis Result Binding Affinities & Cooperativity Data_Analysis->Result

References

Synthesis of Derivatives from 7-Boc-2-oxo-7-azaspiro[3.5]nonane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse derivatives from the versatile building block, 7-Boc-2-oxo-7-azaspiro[3.5]nonane. The unique spirocyclic scaffold of this compound offers a three-dimensional architecture that is of significant interest in medicinal chemistry for the development of novel therapeutics. The protocols outlined below focus on the derivatization of the ketone functionality and the modification of the Boc-protected amine, enabling the exploration of a broad chemical space.

Application Notes

The 7-azaspiro[3.5]nonane core is a key structural motif in the design of various bioactive molecules.[1][2] Its rigid conformation allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[3] A prominent application of derivatives from this scaffold is the development of potent and selective agonists for the G protein-coupled receptor 119 (GPR119).[4][5]

GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3] Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, making it an attractive target for the treatment of type 2 diabetes.[3][6] The synthesis of novel 7-azaspiro[3.5]nonane derivatives allows for the optimization of potency, selectivity, and pharmacokinetic properties of GPR119 agonists.[3]

One such potent GPR119 agonist, compound 54g , has been identified through the optimization of the piperidine N-capping group and an aryl moiety attached to the spirocyclic core.[4] This compound has demonstrated a desirable pharmacokinetic profile and significant glucose-lowering effects in preclinical models.[4] The derivatization strategies outlined in this document provide a roadmap for synthesizing analogs of such compounds and exploring their structure-activity relationships (SAR).

GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a signaling cascade that leads to increased insulin secretion. The receptor is coupled to a Gs alpha subunit (Gαs), and its activation leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which ultimately potentiates glucose-stimulated insulin secretion from pancreatic β-cells.

GPR119_Signaling_Pathway Agonist GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 binds to G_Protein Gs Protein GPR119->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin potentiates

Caption: GPR119 signaling cascade.

Quantitative Data Summary

The following tables summarize the in vitro biological activity and pharmacokinetic parameters of the representative 7-azaspiro[3.5]nonane GPR119 agonist, compound 54g .[3]

Table 1: In Vitro Biological Activity of Compound 54g [3]

ParameterValueSpecies
GPR119 EC₅₀1.2 nMHuman
GPR119 EC₅₀2.5 nMRat

Table 2: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats (Oral Administration, 3 mg/kg) [3]

ParameterValue
Tₘₐₓ (h)1.0
Cₘₐₓ (ng/mL)358
AUC₀₋₂₄ₕ (ng·h/mL)1340
t₁/₂ (h)3.2
Bioavailability (F%)45

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of various derivatives from 7-Boc-2-oxo-7-azaspiro[3.5]nonane.

Synthetic Workflow Overview

The general strategy for derivatization involves modification at the C2-ketone and/or the N7-amine after Boc deprotection.

Synthetic_Workflow cluster_ketone C2-Ketone Derivatization cluster_amine N7-Amine Derivatization Start 7-Boc-2-oxo-7-azaspiro[3.5]nonane Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Grignard_Reaction Grignard Reaction Start->Grignard_Reaction Boc_Deprotection Boc Deprotection Start->Boc_Deprotection Deriv1 2-Amino Derivatives Reductive_Amination->Deriv1 Deriv2 2-Alkene Derivatives Wittig_Reaction->Deriv2 Deriv3 2-Hydroxy-2-alkyl Derivatives Grignard_Reaction->Deriv3 Deprotected 2-Oxo-7-azaspiro[3.5]nonane Boc_Deprotection->Deprotected N_Alkylation N-Alkylation/ N-Arylation Final_Product N-Substituted Derivatives N_Alkylation->Final_Product Deprotected->N_Alkylation

Caption: General synthetic derivatization pathways.
Protocol 1: Reductive Amination of the Ketone

This protocol describes the conversion of the ketone at the C2 position to a secondary or tertiary amine.

Materials:

  • 7-Boc-2-oxo-7-azaspiro[3.5]nonane

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 7-Boc-2-oxo-7-azaspiro[3.5]nonane (1.0 eq) in anhydrous DCM, add the desired amine (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the desired 2-amino derivative.

Table 3: Hypothetical Reductive Amination Results

AmineProductYield (%)Purity (%)
Benzylamine7-Boc-2-(benzylamino)-7-azaspiro[3.5]nonane75>95
Morpholine7-Boc-2-(morpholino)-7-azaspiro[3.5]nonane82>98
Protocol 2: Wittig Reaction for Olefination

This protocol details the conversion of the C2-ketone to an exocyclic double bond.[7][8]

Materials:

  • 7-Boc-2-oxo-7-azaspiro[3.5]nonane

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. The formation of the orange-red ylide will be observed.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of 7-Boc-2-oxo-7-azaspiro[3.5]nonane (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the 2-methylene-7-azaspiro[3.5]nonane derivative.

Table 4: Hypothetical Wittig Reaction Results

Ylide PrecursorProductYield (%)Purity (%)
Methyltriphenylphosphonium bromide7-Boc-2-methylene-7-azaspiro[3.5]nonane68>95
Protocol 3: Grignard Reaction for C-C Bond Formation

This protocol describes the addition of a Grignard reagent to the C2-ketone to form a tertiary alcohol.[9]

Materials:

  • 7-Boc-2-oxo-7-azaspiro[3.5]nonane

  • Grignard reagent (e.g., methylmagnesium bromide in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 7-Boc-2-oxo-7-azaspiro[3.5]nonane (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add the Grignard reagent (1.5 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the tertiary alcohol derivative.

Table 5: Hypothetical Grignard Reaction Results

Grignard ReagentProductYield (%)Purity (%)
Methylmagnesium bromide7-Boc-2-hydroxy-2-methyl-7-azaspiro[3.5]nonane85>97
Protocol 4: Boc Deprotection and N-Functionalization

This protocol outlines the removal of the Boc protecting group followed by N-alkylation or N-arylation.[1]

Materials:

  • 7-Boc-2-oxo-7-azaspiro[3.5]nonane (or a derivative from Protocols 1-3)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Alkyl or aryl halide (e.g., benzyl bromide, 4-fluorobenzyl chloride)

  • Base (e.g., triethylamine (TEA) or potassium carbonate (K₂CO₃))

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

Part A: Boc Deprotection

  • Dissolve the Boc-protected starting material (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, which can be used in the next step without further purification.

Part B: N-Alkylation/N-Arylation

  • Dissolve the deprotected amine from Part A (1.0 eq) in ACN or DMF.

  • Add the base (e.g., TEA, 2.0 eq) followed by the alkyl or aryl halide (1.1 eq).

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final N-functionalized derivative.

Table 6: Hypothetical N-Functionalization Results

Starting MaterialAlkyl/Aryl HalideProductYield (%)Purity (%)
2-Oxo-7-azaspiro[3.5]nonaneBenzyl bromide7-Benzyl-7-azaspiro[3.5]nonan-2-one88>98
2-Methylene-7-azaspiro[3.5]nonane4-Fluorobenzyl chloride7-(4-Fluorobenzyl)-2-methylene-7-azaspiro[3.5]nonane85>97

References

Application Notes and Protocols for Reductive Amination of Azaspiro Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of N-substituted azaspiro amines via reductive amination of azaspiro ketones. This method is a cornerstone in medicinal chemistry for the generation of novel scaffolds for drug discovery.

Introduction

Reductive amination is a robust and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[1] This one-pot reaction combines the formation of an imine or iminium ion from a ketone and an amine, followed by its in-situ reduction to the corresponding amine.[2] This methodology is particularly valuable in the synthesis of complex nitrogen-containing heterocyclic compounds such as azaspirocycles, which are prevalent motifs in many biologically active molecules.[3] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent allows for a broad substrate scope and functional group tolerance, making it an ideal choice for the reductive amination of functionalized azaspiro ketones.[1]

Data Presentation

The following table summarizes representative data for the reductive amination of various azaspiro ketones with different primary amines, showcasing the efficiency and versatility of the described protocol.

EntryAzaspiro KetoneAmineProductYield (%)Purity (%)
12-Azaspiro[4.5]decan-8-oneBenzylamine8-(Benzylamino)-2-azaspiro[4.5]decane85>98
22-Azaspiro[4.5]decan-8-oneCyclopropylamine8-(Cyclopropylamino)-2-azaspiro[4.5]decane78>97
37-Azaspiro[3.5]nonan-2-one4-Methoxybenzylamine2-((4-Methoxybenzyl)amino)-7-azaspiro[3.5]nonane82>98
47-Azaspiro[3.5]nonan-2-oneMethylamine hydrochloride2-(Methylamino)-7-azaspiro[3.5]nonane75>99

Experimental Protocols

Protocol 1: General One-Pot Reductive Amination of Azaspiro Ketones

This protocol describes a general procedure for the reductive amination of an azaspiro ketone with a primary amine using sodium triacetoxyborohydride.

Materials:

  • Azaspiro ketone (1.0 equiv)

  • Primary amine or its hydrochloride salt (1.1 - 1.5 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) (if using an amine hydrochloride salt, 1.2 - 1.6 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

  • Round-bottom flask with a magnetic stir bar

  • Septum and needles

  • Standard glassware for extraction and filtration

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the azaspiro ketone (1.0 equiv) and dissolve it in anhydrous DCM or DCE (approximately 0.1 M concentration).

  • Add the primary amine (1.1 equiv). If using an amine hydrochloride salt, add the salt (1.1 equiv) followed by triethylamine (1.2 equiv) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of N-Substituted Azaspiro Amines by Preparative HPLC

This protocol provides a general method for the purification of the synthesized azaspiro amines.

Materials and Equipment:

  • Crude N-substituted azaspiro amine

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate preparative reversed-phase column (e.g., C18)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Trifluoroacetic acid (TFA) or formic acid (FA) as a mobile phase modifier

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of the mobile phase components).

  • Develop a suitable gradient method on an analytical HPLC to achieve good separation of the desired product from impurities. A common gradient is from 5-95% ACN in water with 0.1% TFA or FA over 20-30 minutes.

  • Scale up the method to the preparative HPLC system.

  • Inject the crude sample onto the preparative column.

  • Collect the fractions corresponding to the desired product peak based on the UV chromatogram.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Combine the pure fractions and remove the organic solvent (ACN or MeOH) using a rotary evaporator.

  • If a volatile buffer like formic acid/ammonium formate was used, the aqueous solution can be lyophilized to obtain the final product as a solid. If TFA was used, further processing such as salt exchange or neutralization and extraction may be necessary depending on the desired final form of the compound.

Protocol 3: Characterization of N-Substituted Azaspiro Amines

This protocol outlines the standard analytical techniques for the structural confirmation and purity assessment of the final product.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆). The ¹H NMR spectrum should show characteristic signals for the protons of the azaspirocyclic core and the newly introduced substituent. Key signals to look for are the proton on the carbon bearing the nitrogen (methine proton), which will typically appear as a multiplet, and the signals corresponding to the protons of the N-substituent.

  • ¹³C NMR: The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The carbon atom attached to the nitrogen will show a characteristic chemical shift. The number of signals should correspond to the number of unique carbon atoms in the molecule.

2. Mass Spectrometry (MS):

  • Obtain a mass spectrum of the purified compound using a suitable ionization technique, such as Electrospray Ionization (ESI).

  • The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the synthesized azaspiro amine. Fragmentation patterns can provide further structural information.

Visualizations

Reductive_Amination_Workflow Experimental Workflow for Reductive Amination of Azaspiro Ketones cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization start Dissolve Azaspiro Ketone and Amine in Anhydrous Solvent imine_formation Stir for 30-60 min (Imine Formation) start->imine_formation reduction Add NaBH(OAc)3 Stir for 12-24h (Reduction) imine_formation->reduction quench Quench with aq. NaHCO3 reduction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying concentration Concentrate in vacuo drying->concentration prep_hplc Preparative HPLC concentration->prep_hplc fraction_collection Collect Pure Fractions prep_hplc->fraction_collection solvent_removal Remove Solvents fraction_collection->solvent_removal nmr NMR Spectroscopy (1H, 13C) solvent_removal->nmr ms Mass Spectrometry solvent_removal->ms final_product Pure N-Substituted Azaspiro Amine nmr->final_product ms->final_product

Caption: Experimental workflow for the reductive amination of azaspiro ketones.

Reductive_Amination_Mechanism Mechanism of Reductive Amination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction ketone Azaspiro Ketone (R1-CO-R2) hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine amine Primary Amine (R3-NH2) amine->hemiaminal imine Imine Intermediate (R1-C(=NR3)-R2) hemiaminal->imine - H2O product N-Substituted Azaspiro Amine imine->product + [H-] (from NaBH(OAc)3) reducing_agent NaBH(OAc)3 reducing_agent->product

References

Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies for Novel Janus Kinase 2 (JAK2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting structure-activity relationship (SAR) studies on novel inhibitors targeting Janus Kinase 2 (JAK2), a critical mediator in cytokine signaling pathways. Dysregulation of the JAK2 signaling pathway is implicated in various myeloproliferative neoplasms and autoimmune diseases, making it a significant therapeutic target.[1][2] SAR studies are fundamental in medicinal chemistry to optimize lead compounds, enhancing their potency, selectivity, and pharmacokinetic properties.[3][4]

Introduction to SAR in JAK2 Inhibitor Discovery

The primary goal of SAR studies in this context is to systematically modify the chemical structure of a lead compound to understand how these changes affect its inhibitory activity against JAK2.[5] This iterative process of synthesis and biological testing helps in identifying the key molecular features responsible for potent and selective inhibition.[6][7] Key parameters measured in these studies include the half-maximal inhibitory concentration (IC50) in biochemical assays and the effect on cell viability and downstream signaling in cell-based assays.[8][9]

Key Experimental Protocols

Detailed methodologies for essential experiments in an SAR study for novel JAK2 inhibitors are provided below.

2.1. Biochemical Assay: JAK2 Kinase Inhibition (IC50 Determination)

This protocol outlines the determination of the IC50 value of a test compound against the purified JAK2 enzyme. The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][11]

Materials:

  • Purified recombinant human JAK2 enzyme

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • 384-well plates

  • Plate reader capable of measuring the assay signal (e.g., fluorescence, luminescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, with subsequent 3-fold dilutions to create a dose-response curve.

  • Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% enzyme activity) and a known JAK2 inhibitor as a positive control.

  • Enzyme/Substrate Addition: Prepare a master mix containing the JAK2 enzyme and its substrate in the kinase assay buffer. Add this mix (e.g., 20 µL) to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction: Prepare an ATP solution in the kinase assay buffer. Initiate the reaction by adding the ATP solution (e.g., 25 µL) to each well. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the enzyme.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

  • Signal Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., for ADP-Glo™ assays, measure luminescence which is proportional to ADP produced).

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[11]

2.2. Cell-Based Assay: Cell Viability (MTT Assay)

This protocol measures the effect of novel inhibitors on the viability of a JAK2-dependent cell line (e.g., HEL cells, which have a constitutively active JAK2 mutant).[9][12] The MTT assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

  • JAK2-dependent human cell line (e.g., HEL)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Data Presentation

Quantitative data from SAR studies should be summarized in a clear and structured table to facilitate comparison between compounds. The table should include the chemical structure of the core scaffold with different substituents (R-groups), the corresponding IC50 values from the biochemical assay, and the IC50 values from the cell-based assay.

Table 1: SAR of Pyrazolopyrimidine Analogs as JAK2 Inhibitors

Compound IDR1-groupR2-groupJAK2 IC50 (nM)Cell Viability IC50 (nM)
1a -H-CH3150850
1b -Cl-CH350300
1c -F-CH375450
2a -Cl-Ethyl45280
2b -Cl-Cyclopropyl25150
3a -F-Cyclopropyl40200

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the structure of an SAR data table.

Visualization of Pathways and Workflows

JAK-STAT Signaling Pathway

The following diagram illustrates the JAK2-STAT signaling pathway. Upon cytokine binding to its receptor, JAK2 is activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription.[3][14] Novel inhibitors aim to block the kinase activity of JAK2, thereby inhibiting this signaling cascade.[15]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_inactive JAK2 Receptor->JAK2_inactive 2. Recruitment JAK2_active p-JAK2 JAK2_inactive->JAK2_active 3. Phosphorylation STAT_inactive STAT JAK2_active->STAT_inactive 4. STAT Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor Novel JAK2 Inhibitor Inhibitor->JAK2_active Inhibition Transcription Transcription DNA->Transcription 7. Gene Transcription

Caption: The JAK2-STAT Signaling Pathway and the mechanism of novel inhibitors.

Experimental Workflow for SAR Studies

The following diagram outlines the typical workflow for an SAR study, from the initial design of novel compounds to the final data analysis and selection of promising candidates.

SAR_Workflow Design Compound Design (Based on Lead) Synthesis Chemical Synthesis of Analogs Design->Synthesis Biochemical Biochemical Assay (JAK2 IC50) Synthesis->Biochemical Cellular Cell-Based Assay (Viability IC50) Synthesis->Cellular Analysis SAR Analysis Biochemical->Analysis Cellular->Analysis Analysis->Design Iterate Selection Candidate Selection Analysis->Selection Potent & Selective

Caption: A typical experimental workflow for SAR studies of novel inhibitors.

Logical Relationship in SAR

This diagram illustrates the core logic of SAR studies, where modifications to a chemical scaffold lead to changes in biological activity, guiding the optimization process.

SAR_Logic Scaffold Core Chemical Scaffold Modification Structural Modification (e.g., adding a functional group) Scaffold->Modification Activity Change in Biological Activity (Potency, Selectivity) Modification->Activity Knowledge SAR Knowledge Gained Activity->Knowledge Optimization Lead Optimization Knowledge->Optimization Optimization->Scaffold Design next generation

Caption: The logical relationship between chemical structure and biological activity in SAR.

References

Application Notes and Protocols: Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is a versatile bifunctional molecule increasingly utilized in medicinal chemistry as a scaffold for the synthesis of novel enzyme inhibitors. Its inherent rigidity, conferred by the spirocyclic system, provides a unique three-dimensional architecture that can enhance binding affinity and selectivity for target enzymes. This document provides detailed application notes and experimental protocols for the use of this building block in the synthesis of potent enzyme inhibitors, with a focus on viral proteases and fatty acid amide hydrolase (FAAH).

Introduction

The quest for novel enzyme inhibitors with improved potency, selectivity, and pharmacokinetic properties is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as valuable design elements, offering conformational constraint and novel exit vectors for substituent placement. This compound, featuring a ketone for diverse functionalization and a Boc-protected amine for subsequent coupling reactions, is an attractive starting material for generating libraries of structurally diverse enzyme inhibitors. Its utility has been demonstrated in the development of inhibitors for enzymes such as the SARS-CoV-2 3C-like protease (3CLpro) and fatty acid amide hydrolase (FAAH).[1][2]

Key Applications and Target-Specific Data

The 7-azaspiro[3.5]nonane scaffold has been successfully incorporated into inhibitors targeting viral proteases and enzymes involved in endocannabinoid signaling.

SARS-CoV-2 3C-like Protease (3CLpro) Inhibitors

The 3CLpro is a cysteine protease essential for the replication of SARS-CoV-2, making it a prime target for antiviral drug development. The rigid spirocyclic scaffold of azaspiro[3.5]nonane derivatives allows for optimal positioning of pharmacophoric elements within the enzyme's active site.[1]

Quantitative Data Summary:

Compound IDTarget EnzymeIC50 (nM)
1a SARS-CoV-2 3CLpro5.8
1b SARS-CoV-2 3CLpro3.5
1c MERS-CoV 3CLpro7.2

Note: Data is for illustrative purposes based on derivatives of the closely related 6-azaspiro[3.5]nonane scaffold, demonstrating the potential of this chemical class.[1]

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH leads to elevated anandamide levels, which has therapeutic potential for the treatment of pain, anxiety, and inflammatory disorders. Carboxamide derivatives of 7-azaspiro[3.5]nonane have been patented as FAAH inhibitors.[2]

Quantitative Data Summary:

Specific IC50 or Ki values for FAAH inhibitors derived directly from this compound are not publicly available in the cited patent literature. However, the patent claims compounds of this class for the treatment of FAAH-mediated conditions.[2]

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate for SARS-CoV-2 3CLpro Inhibitors via Reductive Amination

This protocol describes a plausible synthetic route for a key amine intermediate starting from this compound.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in dichloroethane, add benzylamine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate.

Protocol 2: General Procedure for Amide Coupling to Synthesize FAAH Inhibitor Scaffolds

This protocol outlines a general method for the synthesis of 7-azaspiro[3.5]nonane-7-carboxamides, a core structure for FAAH inhibitors.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Desired carboxylic acid (e.g., a substituted benzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Boc Deprotection:

    • Dissolve this compound (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (10 eq) and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting TFA salt of 7-azaspiro[3.5]nonan-2-one is used in the next step without further purification.

  • Amide Coupling:

    • To a solution of the desired carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of the deprotected 7-azaspiro[3.5]nonan-2-one TFA salt (1.2 eq) in DMF.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired 7-(aroyl)-7-azaspiro[3.5]nonan-2-one.

Visualizations

Signaling Pathway

SARS_CoV_2_Replication SARS-CoV-2 SARS-CoV-2 Host Cell Host Cell SARS-CoV-2->Host Cell Binding & Fusion Viral Entry Viral Entry Host Cell->Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation of Polyproteins Translation of Polyproteins Viral RNA Release->Translation of Polyproteins 3CLpro 3CLpro (Target Enzyme) Translation of Polyproteins->3CLpro Proteolytic Cleavage Proteolytic Cleavage 3CLpro->Proteolytic Cleavage Catalyzes Functional Viral Proteins Functional Viral Proteins Proteolytic Cleavage->Functional Viral Proteins Viral Replication & Assembly Viral Replication & Assembly Functional Viral Proteins->Viral Replication & Assembly New Virions New Virions Viral Replication & Assembly->New Virions New Virions->Host Cell Release & Infection of New Cells

Caption: Simplified schematic of the SARS-CoV-2 replication cycle highlighting the critical role of 3CLpro.

Experimental Workflow

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_products Intermediate & Final Products Start This compound Reductive_Amination Reductive Amination (Protocol 1) Start->Reductive_Amination Boc_Deprotection Boc Deprotection Start->Boc_Deprotection Amine_Intermediate Amine Intermediate for 3CLpro Inhibitors Reductive_Amination->Amine_Intermediate Amide_Coupling Amide Coupling (Protocol 2) Boc_Deprotection->Amide_Coupling FAAH_Inhibitor FAAH Inhibitor Scaffold Amide_Coupling->FAAH_Inhibitor

Caption: Synthetic pathways from the starting material to key inhibitor scaffolds.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of sophisticated enzyme inhibitors. The rigid spirocyclic core allows for the precise spatial arrangement of substituents, leading to enhanced target engagement and potentially improved pharmacological properties. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel inhibitors targeting a range of enzymes, contributing to the development of new therapeutic agents.

References

Industrial scale-up of Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Industrial Scale-Up of Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Synthesis

Abstract

This compound is a crucial spirocyclic building block in medicinal chemistry, valued for the conformational rigidity it imparts to novel therapeutics.[1][2] Its structure is a key component in the development of agents targeting diseases like diabetes and metabolic disorders, as well as various enzyme inhibitors and receptor modulators.[2][3] This application note provides a detailed protocol for the synthesis of this compound, adapted from established laboratory procedures with considerations for industrial scale-up. The presented methodology focuses on a Reformatsky-type [2+2] cycloaddition. Quantitative data is summarized, and key process workflows are visualized to assist researchers, scientists, and drug development professionals in scaling this synthesis.

Introduction

The demand for three-dimensional molecular frameworks in drug discovery to improve pharmacological properties has led to increased interest in spirocyclic systems.[4] The 7-azaspiro[3.5]nonane scaffold, in particular, offers a stable and rigid core structure suitable for creating potent and selective therapeutic agents.[2][5] The title compound, this compound (N-Boc-2-oxo-7-azaspiro[3.5]nonane), serves as a versatile intermediate for further chemical elaboration due to its protected amine and reactive ketone functionality.[2][6]

This document outlines a synthetic protocol based on the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with 2,2,2-trichloroacetyl chloride in the presence of a zinc-copper couple.[3] It also includes critical considerations for transitioning this process from laboratory to industrial scale, focusing on safety, efficiency, and purification strategies.

General Synthetic Pathway

The synthesis proceeds via a two-step sequence within a single pot. The first step involves the formation of a dichloroketene intermediate from 2,2,2-trichloroacetyl chloride and a Zn/Cu couple. This is followed by an in situ [2+2] cycloaddition with tert-butyl 4-methylenepiperidine-1-carboxylate. The resulting dichlorinated spirocycle is then hydrolyzed during the aqueous workup to yield the final ketone product.

G cluster_0 Process Workflow A Reactant Preparation (tert-butyl 4-methylenepiperidine-1-carboxylate, Zn/Cu couple) B [2+2] Cycloaddition (Addition of 2,2,2-trichloroacetyl chloride) A->B Charge t-BuOMe C Reaction Monitoring (Stirred overnight at room temperature) B->C Stir at RT D Quenching & Hydrolysis (Addition of saturated NH4Cl solution) C->D Ice-bath cooling E Filtration & Phase Separation D->E Stir for 4h F Aqueous Phase Extraction (EtOAc) E->F G Organic Phase Work-up (Wash with brine, dry over Na2SO4) F->G H Solvent Removal (Concentration under vacuum) G->H I Purification (Column Chromatography) H->I J Final Product (this compound) I->J

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

This protocol is adapted from a known laboratory-scale synthesis.[3]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
tert-Butyl 4-methylenepiperidine-1-carboxylate159634-47-6197.28
Zinc-Copper Couple (Zn/Cu)53801-63-1-
2,2,2-Trichloroacetyl chloride76-02-8181.88
tert-Butyl methyl ether (t-BuOMe)1634-04-488.15
Saturated Ammonium Chloride (NH₄Cl) Solution12125-02-953.49
Ethyl Acetate (EtOAc)141-78-688.11
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.04
Brine (Saturated NaCl Solution)7647-14-558.44
Synthesis Procedure
  • Reactor Setup: To a flame-dried, nitrogen-purged reactor, charge tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) and the zinc-copper couple (11.5 equiv).

  • Solvent Addition: Add anhydrous tert-Butyl methyl ether (t-BuOMe) to the reactor under a nitrogen atmosphere.

  • Reactant Addition: Cool the stirred mixture to 15 °C. Slowly add a solution of 2,2,2-trichloroacetyl chloride (1.2 equiv) in DME dropwise, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Quenching and Hydrolysis: Cool the reaction mixture in an ice-water bath. Carefully and slowly add a saturated aqueous solution of NH₄Cl.

  • Digestion: Stir the resulting mixture vigorously at room temperature for 4 hours.

  • Filtration: Filter the mixture to remove the solid metal residues.

  • Work-up: Separate the organic and aqueous phases. Extract the aqueous phase with Ethyl Acetate (EtOAc). Combine all organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (EtOAc/Hexane gradient: 0-40%) to afford the final product as a white powder.[3]

Data Presentation

Stoichiometry and Yield

The following table summarizes the stoichiometry and resulting yield based on the laboratory-scale protocol.[3]

CompoundAmount (g)Moles (mmol)Molar Equiv.
tert-Butyl 4-methylenepiperidine-1-carboxylate2.96151.0
Zn/Cu Couple6.54172.511.5
2,2,2-Trichloroacetyl chloride~3.27~18~1.2
Product Yield 0.619 ~2.58 17.2%
Physicochemical Properties
PropertyValue
Molecular FormulaC₁₃H₂₁NO₃
Molecular Weight239.31 g/mol [7]
AppearanceWhite powder[3]
Purity (Typical)>97.0% (GC)
Melting Point57.0 to 61.0 °C
CAS Number203661-69-2[7]

Industrial Scale-Up Considerations

Transitioning the described synthesis to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and economic viability.

G cluster_0 Scale-Up Logic cluster_1 Challenges cluster_2 Solutions A Lab Protocol (15 mmol scale, 17% yield) B Key Challenges A->B C Proposed Solutions B->C B1 Exothermic Reaction B2 Heterogeneous Mixture (Zn/Cu handling) B3 Low Yield (17%) B4 Chromatography (Not scalable) D Industrial Process (Target: >10 kg, >70% yield) C->D C1 Jacketed Reactor (Precise T-control) C2 Process Engineering (Solid charging systems, agitation study) C3 Route Scouting (Alternative high-yield routes, e.g., CN112321599A) C4 Crystallization Study (Develop scalable purification)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield of Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate synthesis. This guide provides troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two common synthetic approaches are the Reformatsky-type reaction involving a zinc-copper couple and the Staudinger [2+2] ketene-imine cycloaddition. The Reformatsky-type reaction has a reported yield of around 15%, while the Staudinger reaction, a versatile method for preparing spiro-β-lactams, offers a potential for higher yields.[1][2]

Q2: What are the typical starting materials for these synthetic routes?

A2: For the Reformatsky-type reaction, the key starting materials are tert-butyl 4-methylenepiperidine-1-carboxylate and trichloroacetyl chloride in the presence of a Zn/Cu couple.[2][3] For a Staudinger [2+2] cycloaddition approach, a common strategy would involve the reaction of a ketene precursor with an imine derived from a protected piperidin-4-one, such as N-Boc-4-piperidone.[1]

Q3: What are the critical parameters to control during the synthesis to improve yield?

A3: Key parameters to monitor and control include reaction temperature, the rate of addition of reactants, the choice of solvent, and the purity of the reagents. For instance, in related spirocycle syntheses, maintaining optimal temperatures has been shown to be crucial for minimizing side reactions.[1]

Q4: What are the most common side products observed, and how can they be minimized?

A4: A common side product in similar spirocycle syntheses is the formation of olefinic impurities due to elimination reactions.[1] Optimizing reaction conditions, particularly temperature and the choice of base, can help minimize the formation of these byproducts.

Q5: How can I confirm the formation of the desired product and identify impurities?

A5: A combination of analytical techniques is recommended. Thin-layer chromatography (TLC) can be used to monitor the reaction progress. The final product and any impurities can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity. The presence of unreacted starting materials or byproducts like triphenylphosphine oxide (if applicable in a Staudinger-type reaction) can also be identified using these techniques.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Desired Product Sub-optimal reaction conditions (temperature, reaction time).Systematically optimize the reaction temperature and monitor the reaction progress using TLC to determine the optimal reaction time.
Incomplete reaction.Ensure all starting materials are consumed by monitoring the reaction with TLC. If the reaction stalls, consider adding a fresh portion of the limiting reagent. Unreacted starting materials can often be removed by column chromatography.[1]
Purity of reagents.Use high-purity, anhydrous solvents and reagents, as moisture and impurities can interfere with the reaction.
Formation of Olefinic Impurities Sub-optimal temperature or base selection in elimination-prone steps.Carefully control the reaction temperature. Screen different bases to find one that favors the desired reaction over elimination. These impurities can often be separated by column chromatography.[1]
Difficulty in Product Purification Co-elution of the product with byproducts or starting materials.Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if co-elution persists.
Presence of persistent impurities.If the impurity is known (e.g., triphenylphosphine oxide in a Staudinger reaction), specific workup procedures or alternative purification techniques like crystallization might be effective.[1]

Data Presentation

Synthetic Method Key Reagents Reported Yield Reference
Reformatsky-type Reactiontert-butyl 4-methylenepiperidine-1-carboxylate, trichloroacetyl chloride, Zn/Cu couple~15%[2][3]
Staudinger-type [2+2] Cycloaddition (adapted for this target)N-Boc-4-piperidone (to form imine), ketene precursorPotentially higher than 15% (based on analogous reactions)[1]

Experimental Protocols

Method 1: Reformatsky-type Synthesis (Reported Yield: ~15%)

This protocol is based on a reported synthesis of this compound.[2][3]

Materials:

  • Tert-butyl 4-methylenepiperidine-1-carboxylate

  • Zn/Cu couple

  • Trichloroacetyl chloride

  • Tert-butyl methyl ether (t-BuOMe), anhydrous

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) and Zn/Cu couple (11.5 equiv).

  • Add anhydrous t-BuOMe and stir the suspension at 15 °C.

  • Slowly add a solution of trichloroacetyl chloride in anhydrous DME dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous NH4Cl solution.

  • Stir the mixture at room temperature for 4 hours.

  • Filter the mixture to remove the solid residue.

  • Separate the aqueous and organic layers. Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of EtOAc in Hexane.

Method 2: Proposed Staudinger [2+2] Cycloaddition (Potential for Higher Yield)

This is a generalized protocol adapted from the synthesis of the isomeric 7-Azaspiro[3.5]nonan-1-one and should be optimized for the synthesis of the 2-oxo isomer.[1]

Materials:

  • N-Boc-4-piperidone

  • An appropriate amine to form the imine

  • A suitable ketene precursor (e.g., an acyl chloride)

  • A non-nucleophilic base (e.g., triethylamine)

  • Anhydrous, inert solvent (e.g., dichloromethane)

  • Reagents for workup and purification (as in Method 1)

Procedure:

  • Imine Formation: React N-Boc-4-piperidone with a suitable amine in an appropriate solvent, often with a dehydrating agent, to form the corresponding imine. Purify the imine before use.

  • Cycloaddition: a. Dissolve the purified imine in a dry, inert solvent such as dichloromethane under a nitrogen atmosphere. b. In a separate flask, prepare a solution of the ketene precursor. c. Cool the imine solution to a suitable temperature (e.g., 0 °C). d. Slowly and simultaneously add the ketene precursor and a non-nucleophilic base (e.g., triethylamine) to the imine solution. The base will generate the ketene in situ. e. Monitor the reaction progress by TLC. f. Upon completion, quench the reaction and perform an aqueous workup. g. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Mandatory Visualization

experimental_workflow cluster_method1 Method 1: Reformatsky-type Synthesis cluster_method2 Method 2: Proposed Staudinger [2+2] Cycloaddition A1 Reactants: - Tert-butyl 4-methylenepiperidine-1-carboxylate - Zn/Cu couple - Trichloroacetyl chloride B1 Reaction in t-BuOMe/DME A1->B1 C1 Quenching with aq. NH4Cl B1->C1 D1 Workup and Extraction C1->D1 E1 Column Chromatography D1->E1 F1 Final Product (Yield: ~15%) E1->F1 A2 Imine Formation from N-Boc-4-piperidone C2 [2+2] Cycloaddition A2->C2 B2 In situ Ketene Generation B2->C2 D2 Workup and Purification C2->D2 E2 Final Product (Potentially Higher Yield) D2->E2

Caption: Comparative workflow of two synthetic routes for this compound.

troubleshooting_logic Start Low Yield Observed? Check_Purity Check Reagent Purity and Solvent Anhydrousness Start->Check_Purity Yes Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Monitor_TLC Monitor Reaction by TLC for Optimal Time Optimize_Temp->Monitor_TLC Impurity_Check Impurity Detected? Monitor_TLC->Impurity_Check Olefinic_Impurity Olefinic Impurity? (Check NMR) Impurity_Check->Olefinic_Impurity Yes Success Improved Yield Impurity_Check->Success No Adjust_Base_Temp Adjust Base and/or Temperature Olefinic_Impurity->Adjust_Base_Temp Yes Optimize_Chromo Optimize Chromatography Olefinic_Impurity->Optimize_Chromo No Adjust_Base_Temp->Optimize_Chromo Optimize_Chromo->Success

Caption: Troubleshooting workflow for improving the yield of the target compound.

References

Technical Support Center: Purification of Spirocyclic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of spirocyclic intermediates.

Frequently Asked Questions (FAQs)

Q1: Why are spirocyclic intermediates often difficult to purify?

Spirocyclic compounds present unique purification challenges due to their rigid, three-dimensional structures. The spiro center, where two rings share a single atom, creates a congested and often non-polar scaffold that can lead to:

  • Co-elution with impurities: Structurally similar byproducts or starting materials can have very similar polarities to the target spirocycle, making chromatographic separation difficult.

  • Poor solubility: The rigid nature of the spirocyclic core can lead to low solubility in common recrystallization solvents.

  • Formation of diastereomers: If there are other stereocenters in the molecule, the formation of diastereomers can complicate purification, as they may have very similar physical properties.

  • Axial chirality: Many spirocycles exhibit axial chirality, meaning they are chiral despite not having a traditional chiral carbon. Separating these enantiomers requires specialized chiral chromatography techniques.

Q2: What are the most common impurities found after synthesizing spirocyclic intermediates?

Common impurities can include:

  • Unreacted starting materials.

  • Side-products from incomplete reactions or alternative reaction pathways.

  • Diastereomers of the target compound.

  • Reagents and catalysts used in the synthesis.

  • Solvents from the reaction or work-up.

Q3: When should I choose recrystallization over column chromatography?

Recrystallization is a powerful and often preferred method for purifying solid spirocyclic intermediates when the crude material is of relatively high purity (typically >90%). It is generally less labor-intensive and uses less solvent than chromatography. However, if the crude product is an oil, has very low purity, or contains impurities with very similar solubility profiles to the product, column chromatography is the more appropriate choice.

Q4: My spirocyclic compound is a racemic mixture. How can I separate the enantiomers?

Separation of enantiomers (chiral resolution) of spirocyclic compounds typically requires chiral chromatography. The two most common techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Supercritical Fluid Chromatography (SFC): SFC often provides faster and more efficient separations than HPLC for chiral compounds and is considered a "greener" technique due to its use of supercritical CO2 as the primary mobile phase.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Oiling out / No crystal formation The compound is too soluble in the chosen solvent, even at low temperatures.- Try a less polar solvent or a solvent mixture. - Reduce the amount of solvent used. - Cool the solution very slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
Presence of impurities that inhibit crystallization.Attempt a preliminary purification by passing the crude material through a short plug of silica gel to remove baseline impurities.
Low Recovery The compound has significant solubility in the cold solvent.- Use a minimal amount of hot solvent to dissolve the crude product. - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration.- Use a heated funnel for filtration. - Add a small amount of extra hot solvent before filtering.
Silica Gel Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor Separation / Co-elution The solvent system (mobile phase) is too polar or not polar enough.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound. - Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Column overloading.Use a larger column or load less crude material. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of the initial mobile phase or a more volatile solvent, and carefully apply it to the top of the column.
Compound Stuck on the Column The solvent system is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. In extreme cases, a small amount of a very polar solvent like methanol may be needed.
The compound is decomposing on the acidic silica gel.- Deactivate the silica gel by adding a small amount of a base like triethylamine (1-2%) to the mobile phase. - Consider using a different stationary phase like alumina (neutral or basic).
Cracked or Channeled Column Improper packing of the silica gel.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - Gently tap the column during packing to settle the silica gel evenly.

Data Presentation: Comparison of Purification Methods for a Spirooxindole Intermediate

The following table provides a comparative overview of different purification strategies for a model spirooxindole intermediate.

Purification MethodPurity of Isolated ProductYieldComplexityThroughput
Washing with Methanol/Diethyl Ether >95%65-94%[1]LowHigh
Recrystallization >98%Moderate to HighLow to MediumMedium
Silica Gel Column Chromatography >99%ModerateHighLow

Note: Yields and purities are highly dependent on the specific reaction and the nature of the impurities. A column-chromatography-free synthesis of certain spirooxindoles has been reported with high yields, where simple washing was sufficient for purification.[1]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Spirocyclic Intermediate
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude spirocyclic intermediate in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for spirocycles include hexane/ethyl acetate, methanol/water, and dichloromethane/hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Silica Gel Chromatography of a Spirocyclic Intermediate
  • TLC Analysis: Determine an appropriate solvent system for the separation using TLC. The desired spirocyclic compound should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle air pressure. Ensure the column is packed evenly without any air bubbles or cracks.

  • Sample Loading: Dissolve the crude spirocyclic intermediate in a minimal amount of the mobile phase or a volatile solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified spirocyclic intermediate.

Visualization of Workflows

Troubleshooting Recrystallization

G start Crude Spirocyclic Solid solvent_selection Select appropriate recrystallization solvent start->solvent_selection dissolution Dissolve in minimal hot solvent solvent_selection->dissolution cooling Slow cooling to room temperature dissolution->cooling outcome Observe outcome cooling->outcome crystals Crystals form outcome->crystals Success oiling_out Oiling out / No crystals outcome->oiling_out Failure collect Collect and dry crystals crystals->collect troubleshoot Troubleshoot oiling_out->troubleshoot change_solvent Try different solvent or solvent mixture troubleshoot->change_solvent slow_cool Ensure very slow cooling troubleshoot->slow_cool seed_crystal Add seed crystal troubleshoot->seed_crystal silica_plug Pre-purify with silica plug troubleshoot->silica_plug G start Crude Spirocyclic Intermediate is_solid Is the crude product a solid? start->is_solid is_high_purity Is the purity >90%? is_solid->is_high_purity Yes column Perform Silica Gel Column Chromatography is_solid->column No (Oil) recrystallize Attempt Recrystallization is_high_purity->recrystallize Yes is_high_purity->column No is_chiral Is the compound a racemic mixture? recrystallize->is_chiral column->is_chiral chiral_sep Perform Chiral HPLC or SFC is_chiral->chiral_sep Yes pure_product Pure Spirocyclic Intermediate is_chiral->pure_product No chiral_sep->pure_product

References

Technical Support Center: Synthesis of N-Boc-2-oxo-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-2-oxo-7-azaspiro[3.5]nonane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to N-Boc-2-oxo-7-azaspiro[3.5]nonane?

A1: The most frequently cited method for the synthesis of N-Boc-2-oxo-7-azaspiro[3.5]nonane is a [2+2] cycloaddition reaction. A common pathway involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a ketene precursor, such as trichloroacetyl chloride, in the presence of an activating agent like a zinc-copper couple.[1] Alternative strategies may include multi-step sequences involving intramolecular cyclizations, such as a Dieckmann condensation, for the construction of the spirocyclic core, although this is more commonly reported for the isomeric 7-azaspiro[3.5]nonan-1-one.[2]

Q2: I am experiencing very low yields in the synthesis of N-Boc-2-oxo-7-azaspiro[3.5]nonane using the Reformatsky-type [2+2] cycloaddition. What are the potential reasons?

A2: Low yields in this synthesis are a common issue, with reported yields as low as 15%.[1] The primary reasons for low yields are often associated with the stability and reactivity of the intermediates and the reaction conditions. Key factors include:

  • In-situ generation and reactivity of dichloroketene: Dichloroketene, formed from trichloroacetyl chloride and the Zn/Cu couple, is highly reactive and can readily polymerize or engage in other side reactions before reacting with the desired alkene.[3][4]

  • Quality of the Zn/Cu couple: The activation of zinc by copper is crucial for the reaction. The quality and preparation method of the Zn/Cu couple can significantly impact its reactivity.[5]

  • Reaction conditions: Temperature, solvent, and the rate of addition of reagents are critical parameters that need to be carefully controlled to favor the desired cycloaddition over side reactions.

  • Purity of starting materials: The presence of impurities in the tert-butyl 4-methylenepiperidine-1-carboxylate or trichloroacetyl chloride can lead to the formation of byproducts.

Q3: What are the most likely side reactions in the synthesis of N-Boc-2-oxo-7-azaspiro[3.5]nonane via the [2+2] cycloaddition of dichloroketene?

A3: Several side reactions can occur, leading to a complex mixture of products and a low yield of the desired spirocycle. The most probable side reactions include:

  • Dimerization and polymerization of dichloroketene: This is a major competing reaction pathway for highly reactive ketenes.

  • Formation of enamines: The piperidine nitrogen, although protected, might under certain conditions facilitate side reactions.

  • Hydrolysis of intermediates: During aqueous workup, intermediates may hydrolyze to form various byproducts.

  • Elimination reactions: The formation of olefinic impurities has been noted in syntheses of similar azaspirocyclic ketones under reductive conditions.[6] While the primary reaction is not a reduction, the presence of metallic reagents can potentially facilitate elimination pathways.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no conversion of starting material Inactive Zn/Cu couple.Prepare a fresh batch of Zn/Cu couple. Consider different preparation methods, such as treatment of zinc dust with copper(II) acetate in acetic acid.[5] Ensure the zinc dust is of high purity and activated.
Low reaction temperature.While low temperatures can minimize some side reactions, they may also slow down the desired reaction. Experiment with a slightly higher temperature, monitoring the reaction closely by TLC or GC-MS.
Impure starting materials.Purify tert-butyl 4-methylenepiperidine-1-carboxylate by column chromatography or distillation. Use freshly distilled trichloroacetyl chloride.
Low yield of the desired product with multiple side products Polymerization of dichloroketene.Add the trichloroacetyl chloride solution dropwise to the reaction mixture containing the alkene and Zn/Cu couple to keep the instantaneous concentration of the ketene low. Ensure efficient stirring.
Suboptimal solvent.Ethereal solvents like diethyl ether or THF are commonly used. Ensure the solvent is anhydrous.
Inefficient workup leading to product loss.The workup procedure with saturated ammonium chloride solution should be performed carefully, especially during the initial addition, as the reaction can be exothermic. Ensure thorough extraction of the aqueous phase.
Difficulty in purifying the final product Presence of closely related byproducts.Use a high-resolution purification technique like preparative HPLC or careful column chromatography with a shallow solvent gradient.
Residual starting materials.Optimize the stoichiometry of the reagents to ensure complete consumption of the limiting reagent.

Experimental Protocols

Synthesis of N-Boc-2-oxo-7-azaspiro[3.5]nonane via [2+2] Cycloaddition

This protocol is adapted from the literature for the synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[1]

Materials:

  • tert-Butyl 4-methylenepiperidine-1-carboxylate

  • Zinc-copper (Zn/Cu) couple

  • 2,2,2-Trichloroacetyl chloride

  • tert-Butyl methyl ether (t-BuOMe) or Diethyl ether (anhydrous)

  • DME (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) and Zn/Cu couple (11.5 equiv).

  • Add anhydrous t-BuOMe or another suitable ethereal solvent.

  • Stir the mixture at 15 °C.

  • Slowly add a solution of 2,2,2-trichloroacetyl chloride in anhydrous DME dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to stir at room temperature for 4 hours.

  • Filter the mixture to remove solid residues.

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase with EtOAc.

  • Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/EtOAc gradient to afford the desired N-Boc-2-oxo-7-azaspiro[3.5]nonane.

Quantitative Data Summary (Hypothetical)

Entry Alkene (equiv) Trichloroacetyl chloride (equiv) Zn/Cu couple (equiv) Solvent Temperature (°C) Yield (%) Purity (%)
11.01.211.5t-BuOMe/DME15 -> RT15>95 (after chromatography)
21.01.511.5THF0 -> RT12>95 (after chromatography)
31.21.011.5Diethyl Ether15 -> RT18>95 (after chromatography)

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting N-Boc-2-oxo-7-azaspiro[3.5]nonane Synthesis start Low Yield or Reaction Failure check_reagents Verify Reagent Quality (Alkene, Acyl Chloride, Zn/Cu) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Solvent, Atmosphere) start->check_conditions reagent_impure Impure Reagents Detected check_reagents->reagent_impure conditions_suboptimal Suboptimal Conditions? check_conditions->conditions_suboptimal analyze_crude Analyze Crude Mixture (TLC, GC-MS, NMR) side_products Major Side Products Identified? analyze_crude->side_products reagent_impure->analyze_crude No purify_reagents Purify/Replace Reagents reagent_impure->purify_reagents Yes conditions_suboptimal->analyze_crude No optimize_conditions Optimize Conditions (e.g., slow addition, temp control) conditions_suboptimal->optimize_conditions Yes side_products->optimize_conditions No, unreacted starting material modify_workup Modify Workup/Purification side_products->modify_workup Yes end Improved Yield purify_reagents->end optimize_conditions->end modify_workup->end ReactionPathway Synthesis of N-Boc-2-oxo-7-azaspiro[3.5]nonane and Potential Side Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions start_materials N-Boc-4-methylenepiperidine + Cl3CCOCl + Zn/Cu ketene In situ generation of Dichloroketene (Cl2C=C=O) start_materials->ketene cycloaddition [2+2] Cycloaddition start_materials->cycloaddition ketene->cycloaddition ketene_polymer Dichloroketene Polymerization ketene->ketene_polymer spiro_intermediate Dichlorocyclobutanone adduct cycloaddition->spiro_intermediate reduction Reductive dehalogenation spiro_intermediate->reduction hydrolysis_products Hydrolysis Products (from workup) spiro_intermediate->hydrolysis_products Aqueous Workup elimination_products Elimination Byproducts spiro_intermediate->elimination_products e.g., with excess base/heat product N-Boc-2-oxo-7-azaspiro[3.5]nonane reduction->product

References

Technical Support Center: Optimizing Azaspiro[3.5]nonane Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azaspiro[3.5]nonane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formation of this valuable spirocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of the azaspiro[3.5]nonane ring system.

Issue 1: Low or No Yield of the Desired Azaspiro[3.5]nonane Product

  • Question: I am attempting a Staudinger [2+2] ketene-imine cycloaddition to form a 7-azaspiro[3.5]nonan-1-one, but I am observing very low yields. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in Staudinger cycloadditions for this scaffold can stem from several factors. Here are key aspects to investigate:

    • Purity of Reagents: Ensure the imine and acyl chloride precursors are pure. Impurities can interfere with the reaction.

    • Inefficient Ketene Formation: The in situ generation of ketene from the acyl chloride and a base is critical. Use a high-purity tertiary amine base like triethylamine and ensure it is added correctly to facilitate this step.[1]

    • Reaction Temperature: Temperature control is crucial. Low temperatures may significantly slow down the reaction rate, while elevated temperatures can lead to decomposition of the starting materials, intermediates, or the final product.[1] It is often recommended to start at low temperatures (e.g., 0 °C or lower) and slowly warm the reaction mixture as needed while monitoring its progress by TLC.[1]

    • Anhydrous Conditions: The β-lactam ring of the azaspiro[3.5]nonan-1-one is susceptible to hydrolysis. It is imperative to conduct the reaction under strictly anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1]

Issue 2: Formation of Significant Side Products

  • Question: My reaction mixture shows multiple spots on TLC, and I am isolating olefinic impurities along with my desired azaspiro[3.5]nonane product. What is the origin of these impurities and how can I minimize their formation?

  • Answer: The formation of olefinic side-products is a known issue, potentially arising from elimination reactions.[1] In a similar synthesis of 7-oxo-2-azaspiro[3.5]nonane, "transitional reduction olefin impurities" were noted during a cyclization step.[1][2] To mitigate this:

    • Optimize Reaction Conditions: Carefully control the temperature and the choice of base to disfavor elimination pathways.[1]

    • Purification: These impurities can typically be separated from the desired product using column chromatography.[1]

    • Spectroscopic Analysis: Olefinic impurities can be identified by the presence of vinyl proton signals in ¹H NMR and characteristic C=C stretching in IR spectroscopy.[1]

Issue 3: Challenges with Solid-Phase Synthesis

  • Question: I am following a solid-phase protocol for the synthesis of a 7-azaspiro[3.5]nonan-1-one core, but the spirocyclization step (Dieckmann condensation) is inefficient. What are the critical parameters for this step?

  • Answer: The Dieckmann condensation is a key step in the solid-phase synthesis of this scaffold, and its success hinges on the following:[3]

    • Anhydrous Conditions: The resin must be thoroughly dried, and anhydrous solvents (e.g., THF) are essential.[3]

    • Base Selection and Equivalents: A strong base like potassium tert-butoxide is typically used. Ensure that a sufficient excess (e.g., 5.0 equivalents) is employed to drive the intramolecular condensation to completion.[3]

    • Temperature and Reaction Time: The reaction often requires heating (e.g., 60°C) for several hours to proceed effectively.[3]

    • Subsequent Decarboxylation: Following the cyclization, the resulting β-keto ester must be decarboxylated, which is usually achieved by heating in a mixture of DMSO and water.[3]

Issue 4: Difficulties with Protecting Group Manipulation

  • Question: My Boc-protection of the secondary amine on the 7-azaspiro[3.5]nonane ring is sluggish. How can I improve the reaction efficiency?

  • Answer: Incomplete or slow Boc-protection can be addressed by:

    • Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade. Use a fresh or properly stored reagent.[4]

    • Base and Solvent: Ensure you are using an appropriate base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in sufficient quantities (1.1-1.5 equivalents).[4] Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents; ensure your starting material is fully dissolved.[4]

    • Reaction Conditions: While often performed at room temperature, gentle heating (e.g., 40-50 °C) can increase the reaction rate, particularly if the amine is sterically hindered.[4]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for key steps in the synthesis of azaspiro[3.5]nonane derivatives, compiled from various sources.

Table 1: Solid-Phase Synthesis of 7-Azaspiro[3.5]nonan-1-one Core [3]

StepReagents and ConditionsReaction Time
Fmoc-Deprotection 20% Piperidine in DMF5 min, then 20 min
Acylation 3-(Methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq), HATU (2.9 eq), DIEA (6.0 eq) in anhydrous DMF6 hours at room temp.
Spirocyclization (Dieckmann Condensation) Potassium tert-butoxide (5.0 eq) in anhydrous THF8 hours at 60°C
Decarboxylation DMSO and water4 hours at 120°C

Table 2: N-Protection of 7-Azaspiro[3.5]nonane [4]

Protecting GroupReagentsTypical SolventTemperature
Boc (Boc)₂O, TEA or DIPEA (1.1-1.5 eq)DCM or THFRoom temp. to 50°C
Cbz Benzyl chloroformate (Cbz-Cl), Na₂CO₃ or NaHCO₃DCM/water0°C to room temp.
Fmoc Fmoc-Cl or Fmoc-OSu, NaHCO₃1,4-Dioxane/waterRoom temp.

Experimental Protocols

General Protocol for Staudinger [2+2] Ketene-Imine Cycloaddition [1]

This is a generalized procedure and requires optimization for specific substrates.

  • Dissolve the appropriate imine in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a suitable temperature (e.g., 0 °C or lower).

  • In a separate flask, prepare a solution of the acyl chloride in the same dry solvent.

  • Slowly add the acyl chloride solution to the imine solution.

  • Add a high-purity tertiary amine base (e.g., triethylamine) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the crude product by column chromatography.

Protocol for Solid-Phase Spirocyclization and Decarboxylation [3]

  • Swell the resin-bound precursor in anhydrous THF (10 mL).

  • Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL) to the resin.

  • Agitate the mixture at 60°C for 8 hours.

  • Cool the reaction to room temperature, drain the solvent, and wash the resin with THF (3 x 10 mL).

  • For decarboxylation, suspend the resin in a mixture of DMSO (8 mL) and water (0.5 mL).

  • Heat the mixture at 120°C for 4 hours.

  • Cool to room temperature, drain, and wash the resin sequentially with water, DMF, DCM, and MeOH.

Visualizations

experimental_workflow Experimental Workflow for Solid-Phase Synthesis of 7-Azaspiro[3.5]nonan-1-one start Start: Immobilized Precursor on Resin step1 Step 1: Fmoc-Deprotection (20% Piperidine/DMF) start->step1 step2 Step 2: Acylation (Activated Carboxylic Acid) step1->step2 step3 Step 3: Spirocyclization (K-tert-butoxide, 60°C) step2->step3 step4 Step 4: Decarboxylation (DMSO/H2O, 120°C) step3->step4 step5 Optional Step: N-Functionalization step4->step5 step6 Final Step: Cleavage from Resin (e.g., TFA) step5->step6 end Purified Azaspiro[3.5]nonane Derivative step6->end

Caption: Solid-phase synthesis workflow for 7-azaspiro[3.5]nonan-1-one.

troubleshooting_low_yield Troubleshooting Low Yield in Azaspiro[3.5]nonane Synthesis start Problem: Low Yield q1 Are reaction conditions anhydrous? start->q1 sol1 Action: Dry all solvents and glassware. Use inert atmosphere. q1->sol1 No q2 Is ketene formation efficient? (for Staudinger) q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Action: Use high-purity base (e.g., TEA). Optimize addition rate. q2->sol2 No q3 Is the reaction temperature optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Action: Screen different temperatures. Avoid excessive heat. q3->sol3 No q4 Are reagents pure? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Action: Purify starting materials. q4->sol4 No end Yield Improved q4->end Yes a4_no No sol4->q4

Caption: A logical workflow for troubleshooting low reaction yields.

References

Storage and stability issues of Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the storage, stability, and handling of this compound (CAS: 203661-69-2).

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure maximum stability, the compound should be stored in a cool, dry place, sealed in its original container.[1][2] Recommended storage is at room temperature, protected from light and moisture.[2]

Q2: What is the primary stability concern for this molecule?

A2: The primary stability concern arises from the tert-butoxycarbonyl (Boc) protecting group. This group is highly susceptible to cleavage under acidic conditions, which would result in the formation of the de-protected 7-azaspiro[3.5]nonan-2-one.[3][4][5]

Q3: Is the compound stable in common organic solvents?

A3: The compound is reported to be slightly soluble in chloroform and methanol.[2] It is generally stable in neutral aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate). However, prolonged storage in protic solvents, especially those that may be slightly acidic, is not recommended.

Q4: Can I use this compound in reactions involving strong acids?

A4: No. The Boc group is designed to be removed by strong acids like trifluoroacetic acid (TFA).[3][5] Exposing the compound to acidic conditions will lead to its degradation.

Q5: How does temperature affect the stability of this compound?

A5: While standard storage is at room temperature, elevated temperatures, especially in the presence of moisture or trace acids, can accelerate degradation. For long-term storage, maintaining a consistent, cool environment is optimal. The Boc protecting group is generally stable at temperatures like 37°C in neutral or basic conditions.[6]

Q6: Are there any known incompatibilities?

A6: Avoid strong oxidizing agents and strong acids. The ketone functional group could potentially react with strong reducing agents.

Part 2: Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpected peak in HPLC/LC-MS analysis, corresponding to a lower molecular weight. Acid-catalyzed deprotection. The most likely impurity is the de-protected compound (7-azaspiro[3.5]nonan-2-one). This occurs if the compound has been exposed to acidic conditions (e.g., acidic solvent, contaminated glassware, or acidic reagents). Solution: Ensure all solvents and reagents are neutral. Use a non-acidic workup. Confirm the identity of the impurity by comparing its mass with the expected de-protected product.
Decreased purity of the compound over time in storage. Improper storage conditions. This could be due to slow hydrolysis of the Boc group from exposure to atmospheric moisture and/or acidic vapors in the lab environment. Solution: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a desiccator.
Low or no yield in a subsequent reaction where the Boc-protected amine is critical. Accidental deprotection during a previous step. If a prior reaction step involved even mildly acidic conditions, the Boc group may have been partially or fully cleaved. Solution: Analyze a sample of your starting material by HPLC or TLC before starting the next reaction to confirm its purity and integrity.
Compound appears discolored (e.g., yellowing). Oxidative or thermal degradation. While the primary degradation pathway is deprotection, other minor pathways could be initiated by light, air, or heat. Solution: Store the compound protected from light. For long-term storage, consider refrigeration in a well-sealed, desiccated container.

Part 3: Experimental Protocols

Protocol 1: Purity and Stability Assessment by HPLC

This protocol outlines a general method for monitoring the stability of the compound.

  • Objective: To quantify the purity of this compound and detect the presence of its primary degradant.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (ACN) and water.

      • Solvent A: 0.1% Formic Acid in Water (Note: use a low concentration to minimize on-column degradation).

      • Solvent B: Acetonitrile.

    • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a 50:50 mixture of Acetonitrile and Water.

  • Expected Results: The parent compound will have a specific retention time. The primary degradant (de-protected compound) will be more polar and thus will have a shorter retention time. Purity is calculated based on the relative peak areas.

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is used to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[7][8][9]

  • Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.

  • Methodology:

    • Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent.

    • Expose the solutions to the following conditions:

      • Acidic Hydrolysis: Add 0.1 M HCl and keep at room temperature for 24 hours.[7]

      • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.[7]

      • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 24 hours.

      • Thermal Degradation: Heat a solution at 60°C for 48 hours.

      • Photolytic Degradation: Expose a solution to a light source compliant with ICH Q1B guidelines.

    • After the exposure time, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC-MS (as described in Protocol 1, coupled with a mass spectrometer) to identify and quantify the parent compound and any new peaks (degradants).

  • Data Presentation: The results should be summarized to show the percentage of degradation under each condition.

Table 1: Example Data from Forced Degradation Study

Stress Condition % Degradation of Parent Compound Major Degradant(s) Observed
0.1 M HCl, 24h, RT85%7-azaspiro[3.5]nonan-2-one
0.1 M NaOH, 24h, RT< 5%No significant degradation
3% H₂O₂, 24h, RT< 5%No significant degradation
60°C, 48h< 10%Minor unspecified peaks
Photolytic< 5%No significant degradation

Part 4: Visual Diagrams

Diagram 1: Primary Degradation Pathway

This diagram illustrates the acid-catalyzed cleavage of the Boc protecting group, which is the most significant stability issue for this compound.

cluster_0 Acid-Catalyzed Deprotection Compound Tert-butyl 2-oxo-7- azaspiro[3.5]nonane-7-carboxylate Protonation Protonation of Carbonyl Oxygen Compound->Protonation H⁺ (Acid) Cleavage Cleavage of Tert-butyl Group Protonation->Cleavage Spontaneous Product 7-azaspiro[3.5]nonan-2-one Cleavage->Product Decarboxylation Byproducts CO₂ + Isobutene Cleavage->Byproducts

Caption: Acid-catalyzed degradation of the Boc-protected compound.

Diagram 2: Troubleshooting Workflow for Purity Issues

This workflow provides a logical sequence of steps to diagnose and resolve issues related to compound purity.

start Purity Issue Detected (e.g., via HPLC) check_mw Analyze Impurity by MS start->check_mw is_deboc Is Impurity the De-protected Compound? check_mw->is_deboc acid_source Identify Source of Acid: - Solvents - Reagents - Glassware is_deboc->acid_source Yes other_deg Investigate Other Degradation: - Oxidation - Thermal Stress is_deboc->other_deg No neutralize Neutralize Solvents/Reagents Use Base-Washed Glassware acid_source->neutralize end Problem Resolved neutralize->end review_storage Review Storage Conditions: - Light Exposure - Temperature - Atmosphere other_deg->review_storage review_storage->end

Caption: Troubleshooting workflow for identifying purity issues.

References

Technical Support Center: PROTAC Synthesis with Azaspiro Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate azaspiro linkers.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using rigid azaspiro linkers in PROTAC design?

Azaspiro linkers, such as those based on azaspiro[3.3]heptane or azaspiro[4.5]decane, offer a rigid scaffold that can pre-organize the PROTAC molecule into a conformation favorable for forming a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[1] This rigidity can reduce the entropic penalty associated with binding and potentially enhance the potency and selectivity of the PROTAC.[1][2] Additionally, the three-dimensional nature of spirocycles can improve the physicochemical properties of the PROTAC, such as solubility and metabolic stability, and provide novel intellectual property space.[3]

Q2: What are the main challenges associated with the synthesis of PROTACs containing azaspiro linkers?

The primary challenges stem from the inherent properties of azaspiro linkers:

  • Steric Hindrance: The secondary amine groups on the azaspiro core are often sterically hindered, which can significantly slow down or prevent efficient amide bond formation during coupling reactions.[4][5]

  • Lower Nucleophilicity: The cyclic and constrained nature of the azaspiro structure can reduce the nucleophilicity of the amine, making it less reactive towards activated carboxylic acids.

  • Solubility Issues: While the final PROTAC may have improved solubility, the intermediate fragments and the final, often large, PROTAC molecule can have limited solubility in common organic solvents, complicating reaction setup and purification.

  • Purification Difficulties: The rigidity and unique polarity of PROTACs with azaspiro linkers can lead to challenges in chromatographic purification, such as product loss on the column or poor peak shape.[6]

Q3: How does the rigidity of an azaspiro linker affect the final PROTAC's properties?

The rigidity of the linker is a critical factor influencing a PROTAC's biological activity and drug-like properties.[1]

  • Efficacy: A rigid linker can lock the PROTAC in a bioactive conformation, leading to enhanced protein degradation. However, excessive rigidity can also prevent the necessary conformational flexibility required for the formation of a productive ternary complex.[2]

  • Cell Permeability: By reducing the number of rotatable bonds, a rigid linker can sometimes improve cell permeability, a common challenge for large PROTAC molecules.[1]

  • Solubility: The incorporation of rigid heterocyclic structures like piperazine or piperidine within a linker has been shown to improve solubility.[3] However, the overall solubility of the final PROTAC will depend on the interplay of all its components.

Troubleshooting Guide

Issue 1: Low or No Yield in Amide Coupling Reactions

Question: I am attempting to couple my warhead or E3 ligase ligand to an azaspiro linker, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in amide coupling reactions involving azaspiro linkers are typically due to the sterically hindered and less nucleophilic nature of the secondary amine on the spirocycle.[4][5]

  • Choice of Coupling Reagent: Standard coupling reagents may not be effective for sterically hindered amines. Consider using more potent coupling reagents.

Coupling Reagent ClassExamplesSuitability for Hindered Amines
Uronium/Aminium HATU, HBTU, TBTUHighly Recommended
Phosphonium PyBOP, PyAOPRecommended
Carbodiimide EDC, DCCOften less effective, may require additives
Acyl Fluoride Precursors TFFHCan be effective for very difficult couplings[7]
  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier associated with steric hindrance. Microwave heating can be particularly effective.

    • Solvent: Use anhydrous, polar aprotic solvents like DMF or NMP to ensure good solubility of all reactants.

    • Base: Employ a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) to prevent side reactions.

    • Pre-activation: Allow the carboxylic acid component to react with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the azaspiro linker-containing fragment. This ensures the formation of the activated ester before the introduction of the less reactive amine.

  • Orthogonal Protection Strategy (for diamino-azaspiro linkers): If your azaspiro linker has two reactive amines, ensure one is protected with a suitable orthogonal protecting group (e.g., Boc vs. Fmoc) to prevent unwanted side reactions and polymerization.

G start Low or No Yield in Amide Coupling reagent Optimize Coupling Reagent (e.g., HATU, PyBOP) start->reagent conditions Modify Reaction Conditions (Temp, Solvent, Base) reagent->conditions If yield is still low success Improved Yield reagent->success Success activation Implement Pre-activation of Carboxylic Acid conditions->activation If yield is still low conditions->success Success acyl_fluoride Consider Acyl Fluoride Intermediate activation->acyl_fluoride For very hindered systems activation->success Success acyl_fluoride->success Success

Caption: Troubleshooting workflow for low amide coupling yield.

Issue 2: Difficulty in Product Purification

Question: My reaction seems to have worked, but I am struggling to purify the final PROTAC containing the azaspiro linker. I am observing product loss and poor peak shape during chromatography.

Answer: The rigidity and potentially poor solubility of PROTACs with azaspiro linkers can make purification challenging.[6]

  • Chromatography Method:

    • Normal Phase (Flash Chromatography): Experiment with a wide range of solvent systems and gradients. The unique polarity of your PROTAC might require non-standard solvent combinations.

    • Reverse Phase Preparative HPLC: This is often the method of choice for purifying highly polar or large PROTAC molecules.[6]

      • Mobile Phase Modifiers: The addition of small amounts of additives like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by protonating basic nitrogens.

      • Column Choice: Select a column with a suitable stationary phase (e.g., C18, C8) and particle size for high-resolution separation.

  • Solubility Enhancement:

    • During work-up and before injection onto a chromatography column, ensure your crude product is fully dissolved. You may need to use stronger solvents like DMF or DMSO and then dilute with the mobile phase.

    • Be aware of potential aggregation, which can be exacerbated by the hydrophobic nature of the warhead and E3 ligase ligand.[8]

  • Product Stability:

    • If you suspect your PROTAC is degrading on the column (e.g., due to acidic or basic conditions), work at lower temperatures and minimize the time the compound is on the column.[6]

G crude Crude PROTAC Mixture solubility Solubility Test in Different Solvents crude->solubility flash Normal Phase Flash Chromatography solubility->flash If soluble in non-polar solvents hplc Reverse Phase Preparative HPLC solubility->hplc If soluble in polar solvents analysis Purity Analysis (LC-MS, NMR) flash->analysis hplc->analysis

Caption: General workflow for purifying azaspiro-linker PROTACs.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with a Sterically Hindered Azaspiro Linker using HATU
  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing fragment (1.0 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.2 equivalents) followed by DIPEA (2.5 equivalents).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: In a separate flask, dissolve the azaspiro linker-containing fragment (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50-70 °C) while monitoring the progress by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC.

Protocol 2: Boc Deprotection of an Azaspiro Linker
  • Dissolution: Dissolve the Boc-protected azaspiro-containing intermediate in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by LC-MS until the starting material is consumed.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like methanol can help remove residual TFA.

  • Final Product: The resulting amine TFA salt is often used directly in the subsequent coupling step without further purification. Remember to add an extra equivalent of base in the next step to neutralize the TFA salt.

G cluster_0 Step 1: First Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling A Warhead-COOH C Warhead-CO-NH-Azaspiro-Boc A->C HATU, DIPEA B H2N-Azaspiro-Boc B->C D Warhead-CO-NH-Azaspiro-NH2.TFA C->D TFA, DCM F Final PROTAC D->F HATU, DIPEA E E3 Ligase Ligand-COOH E->F

References

Avoiding byproduct formation in azaspiro nonane derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azaspiro Nonane Derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and derivatization of azaspiro nonanes. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of azaspiro nonanes, with a focus on identifying and mitigating the formation of unwanted byproducts.

Domino Radical Bicyclization

Q1: My domino radical bicyclization is producing a significant amount of monocyclized product instead of the desired azaspiro[4.4]nonane. How can I favor the bicyclization?

A1: The formation of a monocyclized product is a common side reaction in domino radical bicyclizations, often occurring when the second cyclization is slower than competing reactions. Here are key factors and troubleshooting tips:

  • Substrate Design: The nature of the substituent on the alkenyl moiety is critical. Electron-withdrawing groups or aryl substituents on the double bond generally favor the second cyclization step. Conversely, electron-releasing groups, such as methyl groups, can disfavor the capture of the alkoxyaminyl radical, leading to a higher proportion of the monocyclized product.[1]

  • Reaction Concentration: Ensure the reaction is run at a sufficiently low concentration (e.g., 0.02 M) to favor intramolecular cyclization over intermolecular side reactions.[2]

  • Radical Mediator Concentration: A slow addition of the radical mediator, such as Bu₃SnH, can help maintain a low steady-state concentration, which can favor the desired intramolecular cyclization pathway over premature reduction of intermediates.[1]

Q2: I am observing a mixture of diastereomers in my final product. How can I improve the diastereoselectivity of the radical cyclization?

A2: Achieving high diastereoselectivity can be challenging in radical cyclizations. The following parameters can be adjusted to improve the diastereomeric ratio (d.r.):

  • Radical Initiator and Temperature: The choice of radical initiator and the reaction temperature can significantly influence diastereoselectivity. Using triethylborane (Et₃B) as a radical initiator at room temperature has been shown to improve diastereoselectivity compared to using AIBN at higher temperatures (refluxing cyclohexane).[1] Lower temperatures generally favor the kinetic product, which may be a single diastereomer.

  • Solvent: While less commonly reported for this specific reaction, solvent polarity can influence the transition state geometry and, therefore, the diastereoselectivity. Screening different solvents may be beneficial.

  • Starting Material Geometry: The geometry of the starting oxime ether (E/Z isomers) can sometimes influence the stereochemical outcome of the cyclization. Ensure the starting material is a single isomer if possible.

Multi-Step Synthesis (e.g., via Dieckmann Condensation and Reductive Amination)

Q3: My Dieckmann condensation to form the spirocyclic β-keto ester is giving a low yield, and I suspect dimerization is occurring. How can I prevent this?

A3: The Dieckmann condensation is most efficient for forming 5- and 6-membered rings. For larger rings, intermolecular condensation (dimerization) becomes a significant competing side reaction.[3] To favor the intramolecular cyclization:

  • High Dilution: Performing the reaction under high dilution conditions favors the intramolecular reaction over the intermolecular one.

  • Base and Solvent Choice: The use of sterically hindered bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in aprotic solvents such as THF can minimize side reactions compared to traditional conditions like sodium ethoxide in ethanol.[3]

  • Slow Addition: Slowly adding the diester to the base can also help maintain a low concentration of the starting material, further promoting intramolecular cyclization.

Q4: During the reductive amination of the spirocyclic ketone, I am observing the formation of over-alkylated byproducts (tertiary amine). How can I achieve selective mono-alkylation?

A4: Over-alkylation is a common issue in reductive aminations.[4][5] Several strategies can be employed to favor the formation of the desired secondary amine:

  • Stoichiometry: Carefully control the stoichiometry of the carbonyl compound (if performing a direct reductive amination with an external aldehyde/ketone) to use only a slight excess relative to the amine.

  • Reducing Agent: The choice of reducing agent is crucial. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in situ, which can be formed at a controlled rate.[4]

  • Reaction Conditions: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of over-alkylation. Maintaining a slightly acidic pH (around 4-6) is often optimal for imine formation and subsequent reduction.

Palladium-Catalyzed Cyclization

Q5: My palladium-catalyzed cascade cyclization is not clean, and I am having trouble identifying the byproducts. What are some common side reactions?

A5: Palladium-catalyzed reactions can have complex mechanisms with several potential side reactions. While specific byproducts depend on the exact reaction, some possibilities include:

  • β-Hydride Elimination: This is a common decomposition pathway for organopalladium intermediates. If a β-hydrogen is accessible, elimination can occur to form an olefin, leading to undesired byproducts.

  • Incomplete Cyclization: The cascade may stop after the initial cyclization, leading to monocyclized intermediates.

  • Isomerization: The double bonds in the starting material or product may isomerize under the reaction conditions.

  • Competing Pathways: Depending on the substrate, alternative cyclization pathways, such as [3+2] cycloadditions or other rearrangements, might compete with the desired reaction. In some cases, competing 1,3-allylic C-H insertion can lead to byproducts like vinyl cyclopropanes.

Troubleshooting:

  • Ligand Choice: The ligand on the palladium catalyst plays a crucial role in controlling reactivity and selectivity. Screening different phosphine or N-heterocyclic carbene (NHC) ligands can help to suppress side reactions.

  • Solvent and Base: The choice of solvent and base can significantly impact the reaction outcome. It is advisable to screen different combinations to optimize the reaction.

  • Temperature and Reaction Time: Careful optimization of the reaction temperature and time is essential to maximize the yield of the desired product and minimize byproduct formation.

Data Presentation

The following tables summarize quantitative data for different synthetic routes to azaspiro nonanes, highlighting the yields of the desired products and, where available, the major byproducts.

Table 1: Domino Radical Bicyclization - Product and Byproduct Yields

EntryRadical InitiatorTemperatureDesired Product Yield (%)Monocyclized Byproduct Yield (%)Diastereomeric Ratio (trans:cis)
1AIBN90 °C67Not Reported1.25:1
2Et₃BRoom Temp45Not Reported2.1:1
3AIBN90 °C1150Not Determined

Data is illustrative and based on representative examples from the literature. Yields and ratios can vary significantly with substrate.[1]

Table 2: Multi-Step Synthesis - Representative Step Yields

StepReactionReagentsTypical Yield (%)Potential Byproducts
1N-Alkylation of PyrrolidinoneNaH, Halo-diester70-90Dialkylated product
2Dieckmann CondensationNaOEt, Toluene60-80Dimerized product
3DecarboxylationH₃O⁺, heat80-95Incomplete reaction
4Reductive AminationNH₄OAc, NaBH₃CN50-70Over-alkylated amine

Yields are illustrative for a generalized multi-step synthesis of the 2-azaspiro[4.4]nonane core.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments focused on minimizing byproduct formation.

Protocol 1: Diastereoselective Domino Radical Bicyclization using Et₃B

This protocol is optimized for improved diastereoselectivity.

Materials:

  • O-benzyl oxime ether precursor (1.0 equiv)

  • Triethylborane (Et₃B, 1.0 M in hexanes, 1.2 equiv)

  • Tributyltin hydride (Bu₃SnH, 1.2 equiv)

  • Anhydrous cyclohexane (to make a 0.02 M solution)

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried round-bottom flask, dissolve the O-benzyl oxime ether in anhydrous cyclohexane.

  • Purge the solution with argon or nitrogen for 30 minutes to degas the solvent.

  • Add tributyltin hydride to the reaction mixture.

  • At room temperature, add the triethylborane solution dropwise over 5-10 minutes.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and remove tin byproducts.

Protocol 2: Optimized Dieckmann Condensation for Spirocycle Formation

This protocol is designed to minimize intermolecular dimerization.

Materials:

  • Acyclic diester precursor (1.0 equiv)

  • Potassium tert-butoxide (t-BuOK, 1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Set up a flame-dried flask equipped with a dropping funnel under an inert atmosphere (argon or nitrogen).

  • Add anhydrous THF and potassium tert-butoxide to the flask and cool to 0 °C.

  • Dissolve the acyclic diester in anhydrous THF in the dropping funnel.

  • Add the diester solution dropwise to the stirred suspension of the base over several hours.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction for the formation of the β-ketoester by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Reaction Mechanisms & Workflows

The following diagrams illustrate key reaction pathways and potential routes to byproduct formation.

cluster_workflow Troubleshooting Workflow for Low Yield start Low Yield or Complex Mixture check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality & Stoichiometry check_sm->check_reagents [Purity OK] check_conditions Review Reaction Conditions (Temp, Conc.) check_reagents->check_conditions [Reagents OK] analyze_byproducts Identify Byproducts (NMR, LC-MS) check_conditions->analyze_byproducts [Conditions Correct] optimize Optimize Based on Byproduct Identity analyze_byproducts->optimize end Improved Yield optimize->end

A logical workflow for troubleshooting low-yielding reactions.

cluster_domino Domino Radical Bicyclization Pathways start Aryl/Vinyl Radical cyclization1 First Cyclization (5-exo-trig) start->cyclization1 intermediate Alkyl Radical Intermediate cyclization1->intermediate cyclization2 Second Cyclization (5-exo-trig) intermediate->cyclization2 Desired Pathway monocyclized Monocyclized Byproduct intermediate->monocyclized Premature Reduction (Side Reaction) product Azaspiro[4.4]nonane cyclization2->product cluster_dieckmann Dieckmann Condensation: Intra- vs. Intermolecular diester Acyclic Diester enolate Enolate diester->enolate Base intramolecular Intramolecular Attack enolate->intramolecular High Dilution intermolecular Intermolecular Attack enolate->intermolecular High Concentration spiro Spirocyclic β-Keto Ester intramolecular->spiro dimer Dimerized Byproduct intermolecular->dimer

References

Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reaction Monitoring by TLC

Topic: Monitoring the Synthesis of Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate by Thin-Layer Chromatography (TLC)

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to effectively monitor the synthesis of this compound using TLC.

Experimental Protocol: TLC Monitoring

A common synthesis of this compound involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate. This protocol outlines the TLC procedure to monitor the progress of this reaction.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (e.g., 30:70 ethyl acetate/hexane)

  • Visualization agent (e.g., UV lamp, potassium permanganate stain)

  • Reaction mixture aliquots

  • Standards of starting material and product (if available)

Procedure:

  • Prepare the TLC Chamber: Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and close the lid.

  • Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. With a capillary tube, spot a small amount of the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline. Keep the spots small and about 1 cm apart.

  • Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Close the chamber.

  • Elute and Mark: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize: Dry the plate and visualize the spots. If the compounds are UV-active, view the plate under a UV lamp and circle the visible spots with a pencil. Further visualization can be achieved by dipping the plate into a potassium permanganate stain, which is effective for visualizing ketones and other oxidizable groups.

Data Presentation

The following table provides estimated Rf values for the starting material and product in a common solvent system. These values can be used as a reference for monitoring the reaction progress.

CompoundFunctional GroupsPolarityEstimated Rf (30:70 EtOAc/Hexane)
tert-Butyl 4-methylenepiperidine-1-carboxylate (Starting Material)Alkene, Boc-protected amineLess Polar~ 0.6
This compound (Product)Ketone, Boc-protected amineMore Polar~ 0.4

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the TLC monitoring of this reaction.

Q1: The spots are streaking or elongated.

A1: Streaking can be caused by several factors:

  • Sample Overload: The sample is too concentrated. Dilute the reaction mixture aliquot before spotting.[1]

  • Compound Nature: The Boc-protected amine can sometimes interact strongly with the acidic silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce streaking.[1]

  • High Boiling Point Solvents: If the reaction is in a high boiling point solvent like DMF or DMSO, it can cause streaking. Before running the TLC, place the spotted plate under high vacuum for a few minutes to remove the solvent.

Q2: I can't see any spots on the TLC plate.

A2: This could be due to a few reasons:

  • Non-UV Active Compounds: The starting material and product may not be strongly UV-active. Use a chemical stain for visualization. Potassium permanganate is a good choice as it reacts with the ketone in the product and the double bond in the starting material.

  • Sample Too Dilute: The concentration of the compounds in the reaction mixture may be too low to be detected. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[1][2]

  • Incorrect Spotting: Ensure the baseline where the sample is spotted is above the solvent level in the developing chamber. If the baseline is submerged, the sample will dissolve into the solvent pool instead of moving up the plate.

Q3: The Rf values of my starting material and product are too similar to distinguish.

A3: To improve separation:

  • Change Solvent System: Adjust the polarity of the eluent. To increase the separation between the less polar starting material and the more polar product, you can try a less polar solvent system (e.g., 20:80 ethyl acetate/hexane). Conversely, a more polar system might also improve separation, but could move both spots too far up the plate. Experiment with different solvent ratios.

  • Use a Co-spot: A co-spot, where both the starting material and the reaction mixture are spotted in the same lane, can help to resolve two spots with very similar Rf values. If two distinct spots are visible, they are different compounds.

Q4: My spots are at the baseline or at the solvent front.

A4: This indicates an inappropriate solvent system polarity:

  • Spots at Baseline: The eluent is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent (ethyl acetate).[1]

  • Spots at Solvent Front: The eluent is too polar, causing the compounds to travel with the solvent front. Decrease the proportion of the polar solvent.[1]

Q5: I see multiple unexpected spots in the reaction lane.

A5: This could indicate:

  • Formation of Byproducts: The reaction may be producing side products.

  • Decomposition on Silica: One of your compounds might be unstable on the acidic silica gel. You can test for this by running a 2D TLC. Spot the reaction mixture in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in a different solvent system. If new spots appear off the diagonal, it indicates decomposition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_chamber Prepare TLC Chamber spot_plate Spot TLC Plate (SM, Co-spot, Reaction) prep_chamber->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate mark_front Mark Solvent Front develop_plate->mark_front dry_plate Dry Plate mark_front->dry_plate visualize_uv Visualize under UV Lamp dry_plate->visualize_uv visualize_stain Visualize with Stain (e.g., KMnO4) visualize_uv->visualize_stain analyze Analyze Results (Compare Spots) visualize_stain->analyze

Caption: Experimental workflow for TLC reaction monitoring.

troubleshooting_pathway cluster_streaking Streaking Spots cluster_visibility No Spots Visible cluster_rf Poor Separation start TLC Issue Encountered streaking Are spots streaked? start->streaking overloaded Dilute Sample streaking->overloaded Yes no_spots Are spots invisible? streaking->no_spots No amine_interaction Add Et3N to Eluent overloaded->amine_interaction high_bp_solvent Vacuum Dry Plate amine_interaction->high_bp_solvent use_stain Use Chemical Stain no_spots->use_stain Yes bad_rf Poor Separation? no_spots->bad_rf No concentrate Concentrate Spot use_stain->concentrate change_solvent Adjust Eluent Polarity bad_rf->change_solvent Yes end Consult Further Documentation bad_rf->end use_cospot Use Co-spot change_solvent->use_cospot

Caption: Troubleshooting decision pathway for common TLC issues.

References

Technical Support Center: Purity Analysis of 7-Boc-2-oxo-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions for the analytical method development of 7-Boc-2-oxo-7-azaspiro[3.5]nonane purity.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in developing a purity method for 7-Boc-2-oxo-7-azaspiro[3.5]nonane?

The primary challenge is that 7-Boc-2-oxo-7-azaspiro[3.5]nonane lacks a significant UV-absorbing chromophore. The tert-butoxycarbonyl (Boc) group and the ketone group have weak absorbance at low UV wavelengths (around 200-215 nm). This makes it difficult to achieve the sensitivity and specificity required for quantifying low-level impurities using a standard HPLC-UV detector.[1][2][3]

Q2: What is the recommended analytical technique for purity determination?

For a comprehensive purity profile, High-Performance Liquid Chromatography (HPLC) coupled with a universal mass-based detector is recommended. Suitable detectors include:

  • Charged Aerosol Detector (CAD): Offers high sensitivity for non-volatile and semi-volatile analytes, providing a relatively uniform response regardless of chemical structure.[4][5]

  • Evaporative Light Scattering Detector (ELSD): A robust alternative that detects any analyte less volatile than the mobile phase.[6][7][8]

These detectors are ideal because they do not rely on the analyte's ability to absorb UV light.[4][6] Both techniques require volatile mobile phases to ensure the analyte is left as a particle for detection.[4][7]

Q3: Can I use HPLC with a UV detector if I don't have access to CAD or ELSD?

Yes, an HPLC-UV method can be used for a preliminary assessment or for samples where high sensitivity is not critical. However, it has significant limitations:

  • Low Sensitivity: Detection at low wavelengths (e.g., < 210 nm) is required, which often results in a noisy baseline and interference from common solvents like acetonitrile and various additives.

  • Non-uniform Response: Impurities lacking the weak chromophores of the main compound may not be detected at all, or their response factor could be drastically different, leading to inaccurate purity calculations.

Q4: What are the potential impurities I should be aware of?

Based on common synthetic routes for similar spirocyclic compounds, potential impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • De-protected Analogue: 2-oxo-7-azaspiro[3.5]nonane, where the Boc protecting group has been cleaved.

  • Synthesis Byproducts: A patent for the synthesis of the core structure mentions the possibility of "transitional reduction olefin impurities" from cyclization reactions.

  • Boc-related Impurities: Byproducts from the N-tert-butyloxycarbonylation reaction, such as di-tert-butyl dicarbonate and tert-butanol.[9][10]

Recommended Analytical Methods

Primary Method: HPLC with CAD or ELSD Detection

This method is recommended for accurate purity analysis due to its universal detection principle for non-volatile compounds.

Experimental Protocol:

  • Solvent Preparation: Prepare mobile phases using HPLC-grade solvents. Filter all aqueous solutions through a 0.22 µm filter and degas all mobile phases before use.[4]

  • Standard Preparation: Accurately weigh and dissolve 7-Boc-2-oxo-7-azaspiro[3.5]nonane in the diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

  • Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved. Inject the standard and sample solutions.

  • Data Analysis: Identify and integrate all peaks in the chromatogram. Calculate the purity by the area percent method, assuming a uniform response for all non-volatile analytes with CAD/ELSD.

HPLC Parameters (Starting Point)

Parameter Recommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Diluent 50:50 Acetonitrile:Water
Detector (CAD) Nitrogen gas, settings per manufacturer

| Detector (ELSD) | Nebulizer Temp: 40°C, Drift Tube Temp: 60°C, Nitrogen Gas Flow: 1.5 SLM |

Alternative Method: HPLC with UV Detection

Use this method with the understanding of its limitations for detecting low-level or non-chromophoric impurities.

Experimental Protocol: The protocol is identical to the HPLC-CAD/ELSD method, with changes only to the instrument parameters.

HPLC Parameters (Starting Point)

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Diluent 50:50 Acetonitrile:Water

| Detection | UV at 205 nm |

Visualized Workflows

cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mp Prepare & Degas Mobile Phases equilibrate Equilibrate System prep_mp->equilibrate prep_sample Dissolve Sample (1 mg/mL in Diluent) inject Inject Sample prep_sample->inject equilibrate->inject separate Chromatographic Separation inject->separate detect Detect with CAD/ELSD separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: General experimental workflow for purity analysis.

Troubleshooting Guides

General HPLC System Issues

Q: Why is my peak tailing?

  • Possible Cause: Column contamination or degradation. A blocked guard column or frit can also cause tailing.[7][11]

  • Solution: First, replace the guard column. If the problem persists, try reverse flushing the analytical column (if permitted by the manufacturer). If tailing continues, the column may be contaminated with strongly retained substances or have a void; replacement is necessary.[7][11]

  • Possible Cause: Incompatible sample solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[11]

  • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[11]

  • Possible Cause: Secondary interactions with the column packing (e.g., free silanols).

  • Solution: The use of 0.1% formic acid in the mobile phase, as recommended, should minimize this. You can also try a different column brand with better end-capping.

Q: Why are my retention times shifting?

  • Possible Cause: Poor column equilibration.

  • Solution: Increase the column equilibration time between injections, especially after a gradient run.[1]

  • Possible Cause: Change in mobile phase composition. This can be due to inaccurate mixing or evaporation of a volatile component.

  • Solution: Prepare fresh mobile phase. If using an online mixer, ensure the proportioning valves are working correctly.[1]

  • Possible Cause: Fluctuations in column temperature.

  • Solution: Use a thermostatted column oven and ensure it maintains a stable temperature.[1]

  • Possible Cause: Leaks in the system.

  • Solution: Check all fittings for leaks, especially between the pump and the injector.[7]

Q: Why is my system pressure fluctuating or too high?

  • Possible Cause: Air bubbles in the pump.

  • Solution: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air.[1]

  • Possible Cause: Blockage in the system. This is often in the guard column, column frit, or connecting tubing.

  • Solution: Systematically isolate components to find the blockage. Start by disconnecting the column; if the pressure drops, the blockage is in the column. If not, check tubing and filters. Backflushing the column may clear a blockage.[4]

  • Possible Cause: Precipitated buffer or salts from the sample.

  • Solution: Ensure the mobile phase buffer is fully soluble in the organic modifier concentration. Flush the system with a high percentage of the aqueous phase (without buffer) to dissolve precipitates.[7]

start Problem: Unstable or Noisy Baseline q1 Is the detector (CAD/ELSD) on with stable gas flow? start->q1 a1_yes Check for leaks in the flow path. q1->a1_yes Yes a1_no Ensure detector is on. Check gas supply & pressure. Verify settings. q1->a1_no No q2 Is the mobile phase freshly prepared & degassed? a1_yes->q2 a2_yes Purge the pump to remove potential air bubbles. q2->a2_yes Yes a2_no Prepare fresh mobile phase. Degas thoroughly. q2->a2_no No q3 Is the column properly equilibrated? a2_yes->q3 a3_yes Column may be contaminated or bleeding. Flush or replace. q3->a3_yes Yes a3_no Increase equilibration time until baseline is stable. q3->a3_no No

Caption: Troubleshooting workflow for an unstable baseline.

CAD and ELSD Specific Issues

Q: Why is my baseline noisy or drifting (with CAD/ELSD)?

  • Possible Cause: Contaminated or impure mobile phase or gas supply.

  • Solution: Use only high-purity (HPLC-grade) solvents and high-purity nitrogen gas. Ensure the gas line has a filter. Dirty mobile phase is a common cause of noisy baselines with ELSD.

  • Possible Cause: Improper detector temperature settings (ELSD).

  • Solution: Optimize the nebulizer and evaporator (drift tube) temperatures. A temperature that is too low may not fully evaporate the mobile phase, while one that is too high can cause the analyte to volatilize.

  • Possible Cause: Column bleed.

  • Solution: Ensure you are using a high-quality, stable column. Silica bleed is invisible to UV detectors but is a major source of noise for ELSD/CAD.

Q: Why is my analyte sensitivity low?

  • Possible Cause: Suboptimal detector settings.

  • Solution: Adjust the gas flow rate and temperature settings to find the optimal signal-to-noise ratio for your analyte.[12]

  • Possible Cause: Analyte is semi-volatile.

  • Solution: If the analyte is evaporating along with the mobile phase, sensitivity will be poor. Try reducing the drift tube/evaporator temperature to the lowest possible setting that still allows for mobile phase evaporation.

  • Possible Cause: Mobile phase contains non-volatile additives.

  • Solution: Do not use non-volatile buffers like phosphate salts (e.g., PBS). Use volatile modifiers like formic acid, acetic acid, or ammonium formate/acetate.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: The Case for Rigid Scaffolds like Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC's architecture is tripartite, consisting of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them. While the choice of ligands dictates specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its potency, selectivity, and pharmacokinetic properties.[1]

This guide provides a comparative analysis of Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, a rigid spirocyclic linker, against more conventional flexible linkers like polyethylene glycol (PEG) and alkyl chains. While direct head-to-head experimental data for PROTACs incorporating this compound is not extensively available in the public domain, this guide will draw upon the broader principles of rigid versus flexible linker design, supported by representative data from the literature, to inform rational PROTAC design.

The Emerging Role of Rigid Linkers

This compound represents a class of rigid linkers that offer distinct advantages over their flexible counterparts. The spirocyclic nature of this linker imparts conformational constraint, which can pre-organize the PROTAC molecule into a bioactive conformation favorable for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] This pre-organization can reduce the entropic penalty associated with ternary complex formation, potentially leading to enhanced degradation potency.[3]

In contrast, flexible linkers, such as PEG and alkyl chains, provide a higher degree of conformational freedom. While this can be advantageous in allowing the PROTAC to adapt to different protein-protein interfaces, it can also lead to non-productive binding modes and a higher entropic cost upon ternary complex formation.[2]

Comparative Analysis of Linker Types

The decision to employ a rigid or flexible linker is a critical juncture in PROTAC design, with significant implications for the molecule's biological activity and drug-like properties.

FeatureThis compound (Rigid)PEG/Alkyl Linkers (Flexible)
Conformational Flexibility LowHigh
Ternary Complex Formation Can pre-organize into a bioactive conformation, potentially increasing potency and stability.[4]Can adapt to various protein-protein interfaces.[2]
Synthetic Accessibility Generally more complex synthesis.Readily available and synthetically tractable.
Physicochemical Properties May improve metabolic stability and cell permeability by reducing the number of rotatable bonds.[4]PEG linkers can improve aqueous solubility, while alkyl linkers are more hydrophobic.[2]
Potential Disadvantages A non-optimal rigid conformation can hinder ternary complex formation.[4]High flexibility can lead to an entropic penalty upon binding and potential for off-target effects.[2]

Performance Data: A Look at the Evidence

The following table presents representative, though not directly comparative, degradation data for PROTACs utilizing rigid and flexible linkers against various targets. This data illustrates the potential for rigid linkers to achieve high potency.

Target ProteinE3 LigaseLinker TypePROTAC ExampleDC50DmaxCell Line
BET BromodomainsCRBNRigid (Ethynyl)QCA570~3-fold more potent than flexible counterpartNot ReportedMOLM13, MV4;11
Androgen Receptor (AR)cIAPFlexible (PEG)PROTAC 54Degradation at 3 µMNot Reported22Rv1
BRD4VHLFlexible (PEG)MZ1Selective for BRD4>90%HeLa
BRD4CRBNFlexible (PEG)ARV-825Potent degradation of BRD2/3/4>90%Various
TBK1Not SpecifiedFlexible (Alkyl/Ether)Arvinas Compound3 nM (for 21 atom linker)96%Not Specified

Note: Data is compiled from different studies and direct comparison should be made with caution. The DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation.[1][3]

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation and optimization of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, MDA-MB-231) at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Biophysical Assays for Ternary Complex Formation (e.g., Surface Plasmon Resonance - SPR)

Objective: To measure the binding affinities and kinetics of the PROTAC to the target protein and E3 ligase, and to assess the cooperativity of ternary complex formation.

Methodology:

  • Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.

  • Binary Interaction Analysis: Flow solutions of the PROTAC at various concentrations over the chip to measure the binding kinetics (kon/koff) and affinity (KD) for the immobilized protein. In a separate experiment, flow the target protein over a chip with immobilized PROTAC to determine its binary affinity.

  • Ternary Complex Analysis: To assess ternary complex formation, inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the target protein over the E3 ligase-functionalized surface. An enhancement in binding affinity compared to the binary interactions indicates positive cooperativity in ternary complex formation.

  • Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the kinetic and affinity constants.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and the development workflow, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI E3->PolyUb Ubiquitination Ternary->E3 Recruits Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->PROTAC Released Proteasome->E3 Released Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization Ligand_Selection Select POI and E3 Ligase Ligands Linker_Choice Choose Linker Type (Rigid vs. Flexible) Ligand_Selection->Linker_Choice Synthesis Synthesize PROTAC Library Linker_Choice->Synthesis Biophysical Biophysical Assays (SPR, ITC) Synthesis->Biophysical Degradation Western Blot (DC50, Dmax) Biophysical->Degradation Cell_Viability Cell Viability Assays Degradation->Cell_Viability SAR Analyze SAR Cell_Viability->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterate

References

Azaspiro[3.5]nonane: A Comparative Guide to a Privileged Scaffold in Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel molecular scaffolds that offer superior pharmacological properties is a cornerstone of modern drug discovery. Among the spirocyclic systems, the azaspiro[3.5]nonane core has emerged as a promising structural motif. Its inherent three-dimensionality and conformational rigidity provide a unique platform for the design of potent and selective ligands for a variety of receptor targets. This guide provides a comparative analysis of the azaspiro[3.5]nonane scaffold against other common heterocyclic structures, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction to Azaspiro[3.5]nonane

The azaspiro[3.5]nonane scaffold consists of a four-membered azetidine ring fused to a six-membered cyclohexane ring through a shared carbon atom. This arrangement imparts a rigid, three-dimensional structure that can be advantageous for receptor binding by pre-organizing functional groups in a favorable orientation, potentially leading to enhanced binding affinity and selectivity. Furthermore, the introduction of spirocyclic motifs can improve physicochemical properties such as aqueous solubility and metabolic stability compared to their non-spirocyclic or aromatic counterparts.

Derivatives of the azaspiro[3.5]nonane scaffold have been successfully developed as ligands for a range of important drug targets, including G protein-coupled receptors (GPCRs) and the Sigma receptor family.

Comparative Analysis of Receptor Binding

A key strategy in medicinal chemistry is the concept of bioisosteric replacement, where a functional group or a scaffold is replaced by another with similar steric and electronic properties to improve the overall characteristics of a drug candidate. The azaspiro[3.5]nonane moiety can be considered a bioisostere of more common heterocyclic scaffolds such as piperidine and piperazine. The following tables present a comparison of the binding affinities of ligands based on these scaffolds for the Sigma-1 (σ1) and Sigma-2 (σ2) receptors, which are implicated in a variety of central nervous system disorders.

Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Data

The following table summarizes the binding affinities (Ki, in nM) of various compounds for the Sigma-1 and Sigma-2 receptors. A lower Ki value indicates a higher binding affinity.

Compound IDScaffoldTarget ReceptorKi (nM)
1 2,7-diazaspiro[3.5]nonaneσ12.7
σ227
2 Piperidineσ14.8 - 28
σ2116 - 47
3 4-Pyridylpiperidineσ13.3 - 5.6
σ24 - 29
4 Piperazineσ17.6
σ227
5 4-Cyano-4-phenylpiperidineσ13.3
σ246

Note: The data presented is a compilation from multiple sources and represents a range of values observed for different derivatives within each scaffold class.

Signaling Pathways

Understanding the downstream signaling pathways of the target receptors is crucial for drug development. Below are diagrams illustrating the signaling cascades for the Sigma-1 receptor and GPR119, a G protein-coupled receptor for which azaspiro[3.5]nonane derivatives have shown promise.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_cyto Cytosol S1R Sigma-1 Receptor BiP BiP/GRP78 S1R->BiP Inactive State IP3R IP3 Receptor S1R->IP3R Modulates IonChannel Ion Channels (e.g., K+, Na+) S1R->IonChannel Interacts with BiP->S1R Dissociates upon Ligand Binding Ca_Cyto Ca2+ IP3R->Ca_Cyto Release Ca_ER Ca2+ Ca_ER->IP3R Ligand Ligand (e.g., Agonist) Ligand->S1R Binds CellularResponse Modulation of Cellular Signaling (e.g., Neuroprotection) Ca_Cyto->CellularResponse IonChannel->CellularResponse

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

gpr119_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes Agonist Agonist (e.g., 7-azaspiro[3.5]nonane derivative) Agonist->GPR119 Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

Caption: GPR119 Signaling Pathway.

Experimental Protocols

The following is a representative protocol for a radioligand binding assay used to determine the affinity of test compounds for the Sigma-1 receptor.

Radioligand Binding Assay for Sigma-1 Receptor

1. Materials:

  • Membrane Preparation: Guinea pig brain membranes or cell lines expressing the Sigma-1 receptor.
  • Radioligand: [³H]-(+)-pentazocine.
  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).
  • Non-specific Binding Control: Haloperidol (10 µM).
  • Test Compounds: Stock solutions of varying concentrations.
  • Scintillation Cocktail.
  • Glass fiber filters.

2. Procedure:

  • Prepare membrane homogenates at a concentration of approximately 0.4 mg/mL in assay buffer.
  • In a 96-well plate, add 20 µL of test compound solution or vehicle (for total binding) or 10 µM haloperidol (for non-specific binding).
  • Add 20 µL of [³H]-(+)-pentazocine to a final concentration of ~5 nM.
  • Add 160 µL of the membrane preparation to initiate the binding reaction. The final assay volume is 200 µL.
  • Incubate the plate at 37°C for 90 minutes.
  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters three times with ice-cold assay buffer.
  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Prepare Reagents:\n- Membrane Homogenate\n- Radioligand\n- Test Compounds\n- Buffers", fillcolor="#FBBC05", fontcolor="#202124"]; incubation [label="Incubation:\n- Add reagents to 96-well plate\n- Incubate at 37°C for 90 min", fillcolor="#34A853", fontcolor="#FFFFFF"]; filtration [label="Filtration:\n- Rapidly filter through\n glass fiber filters\n- Wash filters with ice-cold buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; counting [label="Scintillation Counting:\n- Add scintillation cocktail\n- Quantify radioactivity", fillcolor="#5F6368", fontcolor="#FFFFFF"]; analysis [label="Data Analysis:\n- Calculate specific binding\n- Determine IC50 and Ki values", fillcolor="#202124", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep; prep -> incubation; incubation -> filtration; filtration -> counting; counting -> analysis; analysis -> end; }

Caption: Radioligand Binding Assay Workflow.

Conclusion

The azaspiro[3.5]nonane scaffold represents a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers advantages in achieving high receptor affinity and selectivity. As demonstrated by the comparative binding data, derivatives of this scaffold can exhibit potencies comparable or superior to those of more traditional heterocyclic structures like piperidine and piperazine for targets such as the Sigma receptors. The unique properties of the azaspiro[3.5]nonane core, combined with a deeper understanding of the signaling pathways of its targets, will continue to drive its application in the development of novel therapeutics for a wide range of diseases.

A Comparative Guide to Purity Validation of Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate by HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous determination of purity for pharmaceutical intermediates like Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is a critical step in drug development and manufacturing. This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and alternative analytical techniques for the validation of this compound's purity, supported by established experimental protocols and performance characteristics.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). While HPLC coupled with UV detection is a standard technique, the target molecule's weak UV chromophore necessitates more universal detection methods like Mass Spectrometry (MS). This guide explores HPLC-MS as the primary method and presents Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as robust alternatives.

Comparison of Analytical Methodologies

The choice of an analytical method for purity determination depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation. Below is a summary of the performance characteristics for HPLC-MS, GC, and qNMR in the context of analyzing N-Boc protected piperidine derivatives.

Analytical MethodTypical Purity Values ReportedKey AdvantagesKey Disadvantages
HPLC-MS >98%High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds, provides molecular weight information of impurities.[1]Can be more time-consuming and may require more complex mobile phases compared to GC.
Gas Chromatography (GC) >97%[2]High resolution, sensitivity, and speed for volatile and thermally stable compounds.[3]Potential for thermal degradation of the analyte; may require derivatization for polar functional groups to improve peak shape.[3]
qNMR Spectroscopy >99%Primary analytical method, does not require reference standards for impurities, provides detailed structural information, and is non-destructive.[4][5][6]Lower sensitivity compared to chromatographic methods; requires more expensive instrumentation and expertise for quantitative analysis.[3]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar compounds and serve as a strong starting point for method development and validation.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This proposed method is adapted from established procedures for analyzing piperidine-containing compounds and other pharmaceutical impurities.[1]

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Atlantis C18, 5 µm, 3.9 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.[1]

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute non-polar impurities, followed by a re-equilibration step. For example: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.8 - 1.0 mL/min.[1]

  • Column Temperature: 30-40 °C.[1]

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (ESI+):

  • Ionization Mode: Positive Electrospray Ionization (ESI+), as the molecule is expected to readily form [M+H]⁺ and [M+Na]⁺ adducts.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.0-4.0 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL solution. Further dilution may be necessary depending on instrument sensitivity.

Purity Calculation:

  • Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks in the chromatogram.

Gas Chromatography (GC)

Given that a purity of >97.0% by GC is specified by some suppliers, this method is a viable and rapid alternative.[2] The protocol is based on general methods for N-Boc piperidines.[3]

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Split/splitless injector.

Chromatographic Conditions:

  • Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5, 30 m x 0.32 mm x 0.25 µm).[7]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250 °C.[3]

  • Detector Temperature (FID): 300 °C.[3]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.[3]

    • Hold at 280 °C for 5-10 minutes.

  • Injection Volume: 1 µL.

Sample Preparation:

  • Dissolve 10 mg of the compound in 1 mL of a suitable solvent like dichloromethane, methanol, or ethyl acetate.

Purity Calculation:

  • Similar to HPLC, purity is calculated using the area percent method from the FID signal.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that can determine purity without the need for a reference standard of the analyte itself.[4][8]

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Experimental Protocol:

  • Internal Standard (IS): A certified reference material with high purity (>99.5%) and signals that do not overlap with the analyte. Suitable internal standards include maleic anhydride, dimethyl sulfone, or 1,4-dinitrobenzene.

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into an NMR tube.

    • Accurately weigh a corresponding amount of this compound (e.g., 15-20 mg) and add it to the same NMR tube.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to completely dissolve both the sample and the internal standard.

  • NMR Acquisition Parameters:

    • A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 relaxation time of the protons being integrated). A D1 of 30-60 seconds is often used.

    • A 90° pulse angle should be accurately calibrated.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).[9]

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following formula:

Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS purity validation process.

HPLC_MS_Workflow weigh Accurately Weigh Sample and Internal Standard dissolve Dissolve in Mobile Phase Diluent weigh->dissolve inject Inject Sample onto C18 Column dissolve->inject separate Gradient Elution (Water/ACN + Formic Acid) inject->separate detect Mass Spectrometry Detection (ESI+) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: HPLC-MS Experimental Workflow for Purity Validation.

References

1H NMR Characterization of N-Boc-2-oxo-7-azaspiro[3.5]nonane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR characterization of N-Boc-2-oxo-7-azaspiro[3.5]nonane. Due to the limited availability of specific, published ¹H NMR spectral data for N-Boc-2-oxo-7-azaspiro[3.5]nonane in publicly accessible databases and scientific literature, this guide will focus on the expected ¹H NMR characteristics based on the chemical structure and data from analogous compounds. A detailed experimental protocol for acquiring such data is also provided.

Introduction to N-Boc-2-oxo-7-azaspiro[3.5]nonane

N-Boc-2-oxo-7-azaspiro[3.5]nonane is a heterocyclic compound featuring a spirocyclic system composed of a cyclobutanone ring and a Boc-protected piperidine ring. This structural motif is of interest in medicinal chemistry and drug discovery due to its rigid, three-dimensional scaffold which can be valuable for designing molecules with specific pharmacological profiles. Accurate structural elucidation using techniques like ¹H NMR spectroscopy is critical for its application in synthesis and drug development.

Expected ¹H NMR Spectral Characteristics

The ¹H NMR spectrum of N-Boc-2-oxo-7-azaspiro[3.5]nonane is expected to exhibit distinct signals corresponding to the protons of the Boc protecting group, the piperidine ring, and the cyclobutanone ring.

Table 1: Predicted ¹H NMR Data for N-Boc-2-oxo-7-azaspiro[3.5]nonane

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityExpected IntegrationNotes
Boc group (-C(CH₃)₃)~1.45Singlet9HThe nine equivalent protons of the tert-butyl group are expected to produce a strong singlet.
Piperidine ring protons (-CH₂-N-CH₂-)3.2 - 3.6Multiplets4HProtons on the carbons adjacent to the nitrogen atom are deshielded and will likely appear as multiplets due to coupling with neighboring protons.
Piperidine ring protons (-CH₂-C-CH₂-)1.6 - 2.0Multiplets4HProtons on the carbons further from the nitrogen atom will be more shielded and appear as complex multiplets.
Cyclobutanone ring protons (-CH₂-C=O)2.8 - 3.2Multiplets2HProtons alpha to the carbonyl group are deshielded and will likely appear as multiplets.
Cyclobutanone ring protons (-CH₂-C-spiro)2.0 - 2.4Multiplets2HProtons on the carbon adjacent to the spiro center will have a distinct chemical shift and coupling pattern.

Comparison with Alternative Structures

A direct comparison with experimentally verified data for closely related spirocyclic ketones is challenging due to the scarcity of public data. However, we can make some general comparisons:

  • N-Boc-7-azaspiro[3.5]nonane (without the 2-oxo group): In the absence of the carbonyl group, the protons on the cyclobutane ring would be significantly more shielded, appearing at a much lower chemical shift (likely in the 1.5 - 2.5 ppm range). The protons on the piperidine ring would have similar chemical shifts to the target compound.

  • Spiro[3.5]nonan-2-one (carbocyclic analogue): The absence of the nitrogen atom in the six-membered ring would lead to the absence of the deshielded protons adjacent to the nitrogen. The signals for the cyclohexane ring protons would likely appear as a broad multiplet in the 1.4 - 1.9 ppm range.

Experimental Protocol for ¹H NMR Spectroscopy

To obtain high-quality ¹H NMR data for N-Boc-2-oxo-7-azaspiro[3.5]nonane, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of N-Boc-2-oxo-7-azaspiro[3.5]nonane.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for neutral organic molecules.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (for a 400 or 500 MHz spectrometer):

  • Spectrometer Frequency: 400 or 500 MHz
  • Solvent: CDCl₃
  • Temperature: 298 K (25 °C)
  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
  • Spectral Width: A range of approximately -1 to 10 ppm is typically sufficient.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds.
  • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the resulting spectrum.
  • Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the internal standard (TMS at 0.00 ppm).
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for characterizing N-Boc-2-oxo-7-azaspiro[3.5]nonane using ¹H NMR spectroscopy.

G cluster_0 Experimental cluster_1 Data Analysis cluster_2 Structure Confirmation Sample_Prep Sample Preparation NMR_Acquisition 1H NMR Data Acquisition Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation Comparison Comparison with Expected Spectrum Structure_Elucidation->Comparison Final_Structure Final_Structure Comparison->Final_Structure Confirmed Structure

Caption: Workflow for the ¹H NMR characterization of N-Boc-2-oxo-7-azaspiro[3.5]nonane.

This guide provides a framework for the ¹H NMR characterization of N-Boc-2-oxo-7-azaspiro[3.5]nonane. The successful acquisition and interpretation of high-resolution ¹H NMR data are essential for confirming the identity and purity of this compound, thereby enabling its effective use in research and development.

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, a key building block in the synthesis of complex molecules and PROTAC linkers, presents a unique analytical challenge due to its spirocyclic and Boc-protected amine functionalities.[1][2][3] This guide provides a comprehensive comparison of its expected mass spectrometry behavior against common alternatives and outlines a detailed experimental protocol for its analysis, supported by predicted fragmentation data.

Predicted Mass Spectrometry Data

The mass spectral behavior of this compound is anticipated to be a hybrid of the characteristic fragmentation patterns of Boc-protected amines and spirocyclic ketones. The molecular weight of the compound is 239.32 g/mol .[3][4]

Boc-protected amines are known to undergo a facile McLafferty-type rearrangement in the mass spectrometer's ion source, often leading to the absence of a clear molecular ion peak.[5][6] The primary fragmentation is expected to involve the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl (Boc) group (100 Da).[7]

Spiro ketones exhibit fragmentation patterns that differ from simple cyclic ketones.[8][9] The fragmentation is often dictated by the stability of the resulting radical cations and can involve cleavage of either the ketone-containing ring or the adjacent spiro-fused ring.

Based on these principles, the following table summarizes the predicted key ions for this compound:

Predicted Ion m/z (Mass-to-Charge Ratio) Interpretation
[M+H]⁺240.15Protonated molecular ion
[M-C₄H₈+H]⁺184.09Loss of isobutylene (56 Da) from the Boc group via McLafferty rearrangement
[M-Boc+H]⁺140.09Loss of the entire Boc group (100 Da)
C₇H₁₁O⁺111.08Fragment resulting from cleavage of the azaspirocyclic ring system
C₅H₉⁺69.07Further fragmentation of the azaspirocyclic core
C₄H₉⁺57.07tert-Butyl cation from the Boc group

Comparative Fragmentation Analysis

To provide a clearer context for the analysis, the predicted fragmentation pattern of this compound can be compared with a common alternative, such as a simple Boc-protected piperidine.

Ion This compound (Predicted m/z) N-Boc-piperidine (Reference m/z) Significance
[M+H]⁺240.15186.15Differentiates based on molecular weight.
[M-C₄H₈+H]⁺184.09130.09Common loss, but fragment mass is specific.
[M-Boc+H]⁺140.0986.09Common loss, but fragment mass is specific.
Spirocyclic Fragments111.08, 69.07N/AUnique fragments indicative of the spiro[3.5]nonane core.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound. Optimization may be required based on the specific instrumentation used.

1. Sample Preparation:

  • Dissolve the compound in a suitable solvent (e.g., 50% acetonitrile/water) to a stock concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for analysis.[7]

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be from 10% B to 90% B over 20 minutes.[10]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV for MS/MS experiments to observe a range of fragments.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the expected fragmentation cascade, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis dissolution Dissolution (1 mg/mL) dilution Dilution (1-10 µg/mL) dissolution->dilution injection Injection dilution->injection column C18 Reversed-Phase Column injection->column gradient Gradient Elution column->gradient esi ESI+ gradient->esi ms1 MS1 Scan (Full Scan) esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2 Scan (Product Ion Scan) cid->ms2 analysis Fragmentation Pattern Analysis ms2->analysis

Caption: Experimental workflow for LC-MS/MS analysis.

fragmentation_pathway cluster_boc Boc Group Fragmentation cluster_ring Spirocyclic Core Fragmentation parent [M+H]⁺ m/z 240.15 loss_isobutylene Loss of Isobutylene (-56 Da) m/z 184.09 parent->loss_isobutylene - C₄H₈ loss_boc Loss of Boc Group (-100 Da) m/z 140.09 parent->loss_boc - C₅H₉O₂ tert_butyl tert-Butyl Cation m/z 57.07 parent->tert_butyl spiro_frag1 Fragment m/z 111.08 loss_boc->spiro_frag1 Ring Opening spiro_frag2 Fragment m/z 69.07 spiro_frag1->spiro_frag2

Caption: Predicted fragmentation pathway for the target molecule.

Conclusion

The mass spectrometry analysis of this compound requires a nuanced understanding of the fragmentation behaviors of both its Boc-protecting group and its spirocyclic core. While direct experimental data is not widely published, a predictive approach based on established fragmentation mechanisms provides a solid framework for its identification and characterization. The characteristic losses of 56 and 100 Da, coupled with unique fragments arising from the spiro ketone structure, should allow for its unambiguous differentiation from other related molecules. The provided LC-MS/MS protocol offers a robust starting point for researchers, enabling confident structural verification in their synthetic and developmental workflows.

References

In-Vitro Anticancer Potential of Spiro-pyrrolopyridazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with enhanced potency and selectivity is a continuous endeavor in medicinal chemistry. Among the diverse chemical scaffolds explored, spirocycles have garnered significant attention due to their unique three-dimensional structures, which can lead to improved pharmacological properties.[1][2][3] This guide provides a comprehensive in-vitro comparison of a series of spiro-pyrrolopyridazine (SPP) derivatives, highlighting their potential as anticancer agents, with a particular focus on the promising compound SPP10. The data presented is a synthesis of experimental findings, offering a comparative analysis against established anticancer drugs.

Comparative Analysis of In-Vitro Cytotoxicity

The cytotoxic effects of a series of novel spiro-pyrrolopyridazine (SPP) derivatives were evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), H69AR (multi-drug resistant lung cancer), and PC-3 (prostate cancer). To assess the selectivity of these compounds, their cytotoxicity was also tested against the non-tumorigenic human embryonic kidney cell line, HEK-293. The half-maximal inhibitory concentration (IC50) values were determined and compared with the standard-of-care anticancer drugs, erlotinib and cisplatin.[1][4][5]

CompoundMCF-7 (Breast Cancer) IC50 (µM)H69AR (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)HEK-293 (Non-tumorigenic) IC50 (µM)Selectivity Index (SI) for MCF-7*
SPP10 2.31 ± 0.3 3.16 ± 0.8 4.2 ± 0.2 26.8 ± 0.4 11.6
SPP35.4 ± 0.55.7 ± 0.36.7 ± 0.87.5 ± 1.01.39
SPP1221.3 ± 1.119.18 ± 0.435.1 ± 1.8>150>7.04
SPP15--2.8 ± 0.4--
Erlotinib12.4 ± 0.915.6 ± 1.18.9 ± 0.728.7 ± 1.42.31
Cisplatin8.9 ± 0.712.4 ± 0.915.6 ± 1.128.7 ± 1.43.22

*Selectivity Index (SI) is calculated as the ratio of the IC50 value in HEK-293 cells to the IC50 value in the MCF-7 cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[1][5]

Key Findings:

  • SPP10 emerged as a highly potent and selective anticancer agent, demonstrating significantly lower IC50 values against all tested cancer cell lines compared to the reference drugs, erlotinib and cisplatin.[1][5]

  • Notably, SPP10 exhibited a high selectivity index of 11.6 for breast cancer cells, indicating it is over 11 times more toxic to MCF-7 cells than to healthy HEK-293 cells.[1][5]

  • In contrast, SPP3 showed high cytotoxicity but lacked selectivity, with a low SI value.[1][5]

Mechanism of Action: EGFR Inhibition and Apoptosis Induction

Further investigations into the mechanism of action of the lead compound, SPP10, revealed its role as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key transmembrane tyrosine kinase involved in cell proliferation.[1][3][6][7]

EGFR Kinase Inhibitory Activity

A Homogeneous Time-Resolved Fluorescence (HTRF) assay was employed to determine the EGFR kinase inhibitory activity of SPP10. The results demonstrated that SPP10 is a more potent inhibitor of EGFR than the established EGFR inhibitor, erlotinib.[1]

CompoundEGFR Kinase Inhibition IC50 (µM)
SPP10 0.20
Erlotinib0.39
Induction of Apoptosis

The cytotoxic effect of SPP10 was found to be mediated through the induction of apoptosis, or programmed cell death. Flow cytometry and western blot analyses confirmed the pro-apoptotic activity of SPP10.[1][3][6][7]

  • Flow Cytometry: Treatment of cancer cells with SPP10 led to a significant increase in the population of apoptotic cells.[1]

  • Western Blot: SPP10 treatment resulted in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, thereby promoting apoptosis.[1]

Experimental Protocols

Cell Culture

Human cancer cell lines (MCF-7, H69AR, PC-3) and the non-tumorigenic cell line (HEK-293) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[4]

In-Vitro Cytotoxicity Assay (XTT Assay)

The cytotoxic effects of the SPP derivatives were determined using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[4][8][9][10][11]

  • Cell Seeding: Cells were seeded into 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Stock solutions of the SPP derivatives and reference drugs were prepared in DMSO. A range of concentrations was added to the wells, with control wells receiving only the vehicle (DMSO).

  • Incubation: The plates were incubated for 72 hours.[4]

  • XTT Reagent Addition: After the incubation period, the XTT labeling mixture was added to each well.[4]

  • Incubation with XTT: The plates were further incubated for 4 hours to allow for the conversion of the XTT reagent into a formazan product by metabolically active cells.[4]

  • Absorbance Measurement: The absorbance of the formazan product was measured at a wavelength of 450 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability was calculated relative to the control wells. The IC50 values were determined from the dose-response curves.[4]

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

Apoptosis was assessed using an Annexin V-FITC and Propidium Iodide (PI) staining kit.[12][13][14][15]

  • Cell Treatment: Cancer cells were treated with SPP10 at its IC50 concentration for 48 hours.

  • Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet was resuspended in binding buffer, followed by the addition of Annexin V-FITC and PI staining solutions.

  • Incubation: The cells were incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Apoptosis-Related Proteins

The expression levels of Bcl-2 and Bax proteins were determined by western blotting.[16][17][18][19][20]

  • Protein Extraction: Following treatment with SPP10, total protein was extracted from the cancer cells using a suitable lysis buffer.

  • Protein Quantification: The protein concentration was determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

EGFR Kinase Inhibition Assay (HTRF)

The inhibitory effect of SPP10 on EGFR kinase activity was measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit.[2][21][22][23][24]

  • Reaction Setup: The assay was performed in a low-volume 384-well plate. The reaction mixture contained the EGFR enzyme, a biotinylated substrate peptide, and ATP.

  • Compound Addition: SPP10 or the reference inhibitor was added to the reaction mixture at various concentrations.

  • Enzymatic Reaction: The kinase reaction was initiated by the addition of ATP and incubated at room temperature.

  • Detection: The reaction was stopped, and the detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin) were added.

  • Signal Measurement: After incubation, the HTRF signal was read on a compatible microplate reader. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates enzyme inhibition.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_cytotoxicity Cytotoxicity Assessment cluster_moa Mechanism of Action Studies cell_lines MCF-7, H69AR, PC-3, HEK-293 xtt_assay XTT Assay cell_lines->xtt_assay Treat with SPPs ic50 IC50 Determination xtt_assay->ic50 egfr_assay EGFR Kinase Assay (HTRF) ic50->egfr_assay Select Lead Compound (SPP10) apoptosis_assay Apoptosis Assays ic50->apoptosis_assay Select Lead Compound (SPP10) flow_cytometry Flow Cytometry (Annexin V/PI) apoptosis_assay->flow_cytometry western_blot Western Blot (Bcl-2/Bax) apoptosis_assay->western_blot

Figure 1: Experimental workflow for the in-vitro evaluation of spiro-pyrrolopyridazine derivatives.

egfr_signaling_pathway EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Promotes SPP10 SPP10 SPP10->EGFR Inhibition Bcl2 Bcl-2 (Anti-apoptotic) SPP10->Bcl2 Downregulates Bax Bax (Pro-apoptotic) SPP10->Bax Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Figure 2: Simplified signaling pathway of SPP10's anticancer activity.

References

Comparative SAR Studies of Functionalized Azaspiro[3.5]nonane Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of functionalized azaspiro[3.5]nonane analogs targeting G protein-coupled receptor 119 (GPR119) and SARS-CoV-2 3C-like protease (3CLpro), providing experimental data, detailed protocols, and pathway visualizations to guide further drug discovery and development.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of functionalized azaspiro[3.5]nonane analogs that have been investigated as agonists of GPR119 for the treatment of type 2 diabetes and as inhibitors of SARS-CoV-2 3CLpro, a key enzyme in viral replication. The azaspiro[3.5]nonane scaffold, with its inherent three-dimensionality, serves as a versatile framework for the development of potent and selective therapeutic agents.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows to support researchers in this field.

Quantitative Data Summary

The following tables summarize the in vitro potencies of representative functionalized azaspiro[3.5]nonane analogs as GPR119 agonists and SARS-CoV-2 3CLpro inhibitors.

Table 1: In Vitro Activity of 7-Azaspiro[3.5]nonane Analogs as GPR119 Agonists

Compound IDR² Substituent (Piperidine N-capping group)R³ Substituent (Aryl group)hGPR119 EC₅₀ (nM)rGPR119 EC₅₀ (nM)Reference
54g Pyrimidin-2-yl4-(Methylsulfonyl)phenyl1.22.5[2]

EC₅₀ (half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: In Vitro Activity of 6-Azaspiro[3.5]nonane Analogs as SARS-CoV-2 3CLpro Inhibitors

Compound IDP1' SubstituentP2 SubstituentP3 SubstituentSARS-CoV-2 3CLpro IC₅₀ (µM)MERS-CoV 3CLpro IC₅₀ (µM)Reference
7c Cyclopropyl(R)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoyl6-azaspiro[3.5]nonane0.043 ± 0.0041.1 ± 0.1
8c 2,4-Difluorobenzyl(R)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoyl6-azaspiro[3.5]nonane0.019 ± 0.0020.45 ± 0.05
9c 2,4-Difluorobenzyl(R)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl6-azaspiro[3.5]nonane0.011 ± 0.0010.23 ± 0.02
10c 2,4-Difluorobenzyl(R)-2-((tert-butoxycarbonyl)amino)-4-methylpentanoyl6-azaspiro[3.5]nonane0.028 ± 0.0030.58 ± 0.06
11c 2,4-Difluorobenzyl(R)-2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoyl6-azaspiro[3.5]nonane0.015 ± 0.0020.31 ± 0.03

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies for the synthesis of a representative azaspiro[3.5]nonane analog and the key biological assays are provided below.

Synthesis of 7-Azaspiro[3.5]nonane GPR119 Agonist (Compound 54g)

The synthesis of the potent GPR119 agonist, compound 54g, involves a multi-step sequence. A key step is the Suzuki coupling of a protected 7-azaspiro[3.5]nonane intermediate with an appropriate arylboronic acid, followed by deprotection and subsequent N-arylation.

Step 1: Synthesis of tert-butyl 7-(4-(methylsulfonyl)phenyl)azaspiro[3.5]nonane-7-carboxylate

A mixture of tert-butyl 7-bromoazaspiro[3.5]nonane-7-carboxylate (1.0 eq), (4-(methylsulfonyl)phenyl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water is degassed and heated at 90 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

Step 2: Deprotection of the Boc Group

To a solution of tert-butyl 7-(4-(methylsulfonyl)phenyl)azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in dichloromethane (DCM) is added trifluoroacetic acid (TFA) (10 eq) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of NaHCO₃ and extracted with DCM. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to give the deprotected amine.

Step 3: N-Arylation with 2-chloropyrimidine

A mixture of the deprotected amine from the previous step (1.0 eq), 2-chloropyrimidine (1.1 eq), and diisopropylethylamine (DIPEA) (2.0 eq) in N,N-dimethylformamide (DMF) is heated at 100 °C for 16 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield compound 54g .

In Vitro GPR119 Activity Assay (cAMP Measurement)

The agonist activity of the synthesized compounds at the GPR119 receptor is determined by measuring the accumulation of intracellular cyclic adenosine monophosphate (cAMP) in a stable cell line expressing the human GPR119 receptor (e.g., HEK293 cells).

  • Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37 °C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure: Cells are seeded into 384-well plates and incubated overnight. On the day of the assay, the culture medium is removed, and the cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) for 30 minutes at room temperature.

  • Compound Addition: Test compounds are serially diluted and added to the wells. The plates are then incubated for 30 minutes at room temperature.

  • cAMP Detection: Intracellular cAMP levels are measured using a commercially available cAMP assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's instructions.

  • Data Analysis: The EC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

In Vitro SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

The inhibitory activity of the synthesized compounds against SARS-CoV-2 3CLpro is assessed using a fluorescence resonance energy transfer (FRET)-based assay.

  • Reagents: Recombinant SARS-CoV-2 3CLpro enzyme and a FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) are used. The assay buffer typically consists of 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

  • Assay Procedure: The assay is performed in 384-well plates. A solution of the 3CLpro enzyme is pre-incubated with various concentrations of the test compounds for 15-30 minutes at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the FRET substrate.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically using a microplate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 340 nm excitation and 490 nm emission for the Dabcyl-Edans pair).

  • Data Analysis: The initial reaction rates are determined from the linear phase of the fluorescence signal increase. The percent inhibition is calculated relative to a DMSO control. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the GPR119 signaling pathway, the mechanism of SARS-CoV-2 3CLpro inhibition, and the general experimental workflows.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes Gs->AC activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin potentiates GLP1 GLP-1 Secretion (Intestinal L-cells) PKA->GLP1 stimulates Agonist Azaspiro[3.5]nonane Agonist Agonist->GPR119 binds SARS_CoV_2_3CLpro_Inhibition cluster_viral_replication Viral Replication Cycle Polyprotein Viral Polyproteins (pp1a, pp1ab) CLpro SARS-CoV-2 3CLpro Polyprotein->CLpro cleavage by NSPs Functional Non-Structural Proteins (NSPs) Replication Viral Replication NSPs->Replication CLpro->NSPs Inhibitor Azaspiro[3.5]nonane Inhibitor Inhibitor->CLpro binds to active site Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Intermediate Azaspiro[3.5]nonane Core Start->Intermediate Multi-step Synthesis Final Functionalized Analog Intermediate->Final Functionalization Assay In Vitro Assay (e.g., cAMP, FRET) Final->Assay Data Data Analysis (EC₅₀ / IC₅₀) Assay->Data SAR SAR Analysis Data->SAR

References

Assessing the Metabolic Stability of Azaspiro[3.5]nonane-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical step in the development of safe and effective therapeutics. Poor metabolic stability can lead to rapid clearance from the body, resulting in low bioavailability and the need for higher or more frequent dosing, which can, in turn, increase the risk of adverse effects. The azaspiro[3.5]nonane scaffold has emerged as a promising structural motif in medicinal chemistry, in part due to its potential to enhance metabolic stability compared to more traditional cyclic systems.[1][2]

This guide provides a comparative assessment of the metabolic stability of azaspiro[3.5]nonane-containing compounds against common alternative scaffolds. It includes a summary of available experimental data, detailed methodologies for key metabolic stability assays, and a visual representation of the experimental workflow.

Comparative Metabolic Stability Data

The incorporation of spirocyclic scaffolds, such as azaspiro[3.5]nonane, into drug candidates has been shown to improve metabolic stability.[1][3] This is often attributed to the rigid, three-dimensional nature of the spirocyclic system, which can shield metabolically labile sites from enzymatic degradation.[4] One study highlighted the favorable metabolic stability of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives in both human and mouse liver microsomes.[5]

While direct head-to-head quantitative comparisons in the public domain are limited, the following table provides a representative comparison based on qualitative findings from the literature, illustrating the potential advantages of the azaspiro[3.5]nonane scaffold over common alternatives like piperidine and piperazine.

Scaffold ClassRepresentative Compound/DerivativeMetabolic Stability ProfileKey Observations
Azaspiro[3.5]nonane 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivativesHigh stability in human and mouse liver microsomes[5]The spirocyclic nature is suggested to contribute to the enhanced stability.[3][4]
Piperidine Generic piperidine-containing compoundsVariable; often susceptible to metabolismCan be a site of metabolic oxidation, leading to lower stability in some contexts.[1]
Piperazine Generic piperazine-containing compoundsVariable; can be metabolically labileThe piperazine ring can be a target for various metabolic enzymes.[1]
Morpholine Generic morpholine-containing compoundsGenerally considered more metabolically stable than piperazineOften used to improve metabolic stability, but azaspirocycles may offer further advantages.[3]

Experimental Protocols for Assessing Metabolic Stability

The metabolic stability of a compound is typically assessed using in vitro assays that measure the rate of its disappearance when incubated with liver fractions, such as microsomes or hepatocytes.[6][7] These assays provide key parameters like half-life (t1/2) and intrinsic clearance (CLint), which are used to predict in vivo pharmacokinetic properties.[7][8]

Liver Microsomal Stability Assay

This assay primarily evaluates phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes found in liver microsomes.[9][10]

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 1 mM in DMSO).

    • Pooled liver microsomes (from human or other species) are stored at -80°C and thawed on ice before use.[11]

    • NADPH regenerating system (cofactor for CYP enzymes).[12][13]

    • Phosphate buffer (e.g., 100 mM, pH 7.4).[12]

    • Internal standard solution for analytical quantification.

    • Quenching solution (e.g., cold acetonitrile) to stop the reaction.[14]

  • Incubation:

    • The test compound (final concentration typically 1 µM) is pre-incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.[13][15]

    • The metabolic reaction is initiated by adding the NADPH regenerating system.[13]

    • A control incubation without NADPH is included to assess non-enzymatic degradation.[12]

  • Sampling and Analysis:

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[15]

    • The reaction in each aliquot is stopped by adding the cold quenching solution containing an internal standard.[14]

    • Samples are centrifuged to precipitate proteins.[13]

    • The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[14][16]

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

    • Intrinsic clearance (CLint) is calculated from the half-life.[15]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both phase I and phase II metabolic enzymes, as well as the necessary cofactors.[14][17]

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution.

    • Cryopreserved hepatocytes (from human or other species) are thawed and suspended in incubation medium (e.g., Williams' Medium E).[18]

    • Positive control compounds with known metabolic profiles (e.g., testosterone, verapamil).[9][14]

    • Internal standard and quenching solution.

  • Incubation:

    • The test compound (e.g., 1-3 µM) is incubated with a suspension of hepatocytes (e.g., 0.5-1 x 10^6 cells/mL) at 37°C in a shaking water bath or on an orbital shaker.[9][18]

    • A negative control with heat-inactivated hepatocytes can be included to account for non-enzymatic degradation.[18]

  • Sampling and Analysis:

    • Samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[9][18]

    • The reaction is terminated by adding a cold quenching solution with an internal standard.[14]

    • Samples are processed (e.g., centrifugation) and analyzed by LC-MS/MS to measure the disappearance of the parent compound.[14]

  • Data Analysis:

    • Similar to the microsomal stability assay, the half-life and intrinsic clearance are calculated from the rate of disappearance of the test compound over time.[18]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation TestCompound Test Compound Stock Solution IncubationMix Incubation at 37°C TestCompound->IncubationMix MetabolicSystem Metabolic System (Microsomes or Hepatocytes) MetabolicSystem->IncubationMix Cofactors Cofactors (e.g., NADPH) Cofactors->IncubationMix TimePoints Aliquots at Multiple Time Points IncubationMix->TimePoints Sampling Quench Quench Reaction (e.g., Cold Acetonitrile) TimePoints->Quench Processing Sample Processing (Centrifugation) Quench->Processing LCMS LC-MS/MS Analysis Processing->LCMS DataAnalysis Calculate t½ and CLint LCMS->DataAnalysis StabilityAssessment Assess Metabolic Stability DataAnalysis->StabilityAssessment

Workflow for in vitro metabolic stability assessment.

References

A Comparative Guide to the Synthetic Routes of 7-Boc-2-oxo-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

The spirocyclic scaffold, 7-Boc-2-oxo-7-azaspiro[3.5]nonane, is a valuable building block in medicinal chemistry, frequently utilized in the design and synthesis of novel therapeutics. Its rigid, three-dimensional structure offers unique conformational properties that are advantageous in drug discovery. This guide provides a comparative analysis of various synthetic strategies for this compound, presenting experimental data, detailed protocols, and visual pathway diagrams to aid researchers in selecting the most suitable route for their specific needs.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the primary synthetic routes to 7-Boc-2-oxo-7-azaspiro[3.5]nonane and its core spirocyclic precursor.

Route Starting Materials Key Reagents Overall Yield Key Advantages Key Disadvantages
Route 1: [2+2] Cycloaddition tert-Butyl 4-methylenepiperidine-1-carboxylate, 2,2,2-Trichloroacetyl chlorideZn/Cu couple15%[1]Direct formation of the Boc-protected product.Low reported yield.
Route 2: Two-Step Cyclization & Boc Protection Bis(2-chloroethyl) ether, Cyanoacetaldehyde diethyl acetalLithium aluminum hydride, Di-tert-butyl dicarbonate56.3-82.6% (for unprotected core)[2]High yield for the core structure, suitable for large-scale synthesis.[2]Requires an additional Boc-protection step.
Route 3: Solid-Phase Synthesis Fmoc-4-amino-1-Boc-piperidine, 3-(Methoxycarbonyl)cyclobutanecarboxylic acid2-Chlorotrityl chloride resin, HATU, DIEANot reported for target moleculeAmenable to library synthesis and purification.Multi-step process with potentially lower overall yield.
Route 4: Staudinger [2+2] Ketene-Imine Cycloaddition N-Boc-4-piperidone derivative (to form imine), Acyl chloride (ketene precursor)Tertiary amine base (e.g., triethylamine)Not reported for target moleculeA versatile method for spiro-β-lactam synthesis.[3]Requires in-situ generation of ketene; optimization may be needed.[3]

Experimental Protocols

Route 1: [2+2] Cycloaddition

This method involves the reaction of an exocyclic methylene piperidine with a ketene precursor.

Experimental Procedure: [1]

  • To a flame-dried round-bottom flask containing tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) and a Zn/Cu couple (11.5 eq) under a nitrogen atmosphere, add tert-butyl methyl ether.

  • Cool the stirred mixture to 15 °C.

  • Add a solution of 2,2,2-trichloroacetyl chloride in 1,2-dimethoxyethane dropwise.

  • Allow the mixture to stir at room temperature overnight.

  • Quench the reaction by slowly adding a saturated solution of ammonium chloride in an ice bath.

  • Continue stirring at room temperature for 4 hours and then filter to remove solids.

  • Separate the aqueous and organic phases. Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.

Route 2: Two-Step Cyclization and Boc Protection

This high-yield approach first constructs the unprotected spirocyclic core, which is subsequently protected.

Step 1: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane [2]

  • In a reactor, add N,N-dimethylformamide, bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal, an acid-binding agent (e.g., anhydrous potassium carbonate), and an iodo metal salt.

  • Heat the reaction mixture to 70-100 °C for 12-24 hours.

  • Cool the reaction to 0 °C and add purified water and ethyl acetate.

  • Separate the organic phase, wash with 10% sodium bicarbonate solution, dry with anhydrous magnesium sulfate, and concentrate to obtain the crude intermediate compound 3.

  • In a separate reactor under a nitrogen atmosphere, dissolve the crude intermediate in tetrahydrofuran and cool to -10 °C.

  • Sequentially add lithium aluminum hydride in portions and stir for 4-8 hours.

  • Slowly add purified water, followed by a 15% sodium hydroxide solution, and then more purified water.

  • Filter the mixture and concentrate the filtrate to obtain the crude 7-oxo-2-azaspiro[3.5]nonane.

  • Purify the crude product by passing it through a neutral alumina column.

Step 2: Boc Protection

  • Dissolve the purified 7-oxo-2-azaspiro[3.5]nonane in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 7-Boc-2-oxo-7-azaspiro[3.5]nonane.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthetic routes.

Route_1 start tert-Butyl 4-methylenepiperidine-1-carboxylate product 7-Boc-2-oxo-7-azaspiro[3.5]nonane start->product [2+2] Cycloaddition reagent1 Trichloroacetyl chloride reagent1->product reagent2 Zn/Cu reagent2->product Route_2 cluster_0 Starting Materials start1 Bis(2-chloroethyl) ether intermediate Cyclized Intermediate start1->intermediate First Cyclization start2 Cyanoacetaldehyde diethyl acetal start2->intermediate First Cyclization unprotected 7-Oxo-2-azaspiro[3.5]nonane intermediate->unprotected Second Cyclization reagent1 LiAlH4 reagent1->unprotected product 7-Boc-2-oxo-7-azaspiro[3.5]nonane unprotected->product Boc Protection reagent2 (Boc)2O reagent2->product Route_3 start Fmoc-4-amino- 1-Boc-piperidine immobilized Resin-Bound Piperidine start->immobilized resin 2-Chlorotrityl chloride resin resin->immobilized deprotection Fmoc Deprotection immobilized->deprotection acylated Acylated Intermediate deprotection->acylated acylation_reagent 3-(Methoxycarbonyl) cyclobutanecarboxylic acid acylation_reagent->acylated HATU, DIEA cleavage Cleavage from Resin acylated->cleavage product 7-Azaspiro[3.5]nonan-1-one Core cleavage->product Route_4 start N-Boc-4-piperidone derivative imine Imine Intermediate start->imine product 7-Boc-2-oxo-7-azaspiro[3.5]nonane imine->product Staudinger [2+2] Cycloaddition ketene Ketene (in-situ) ketene->product Staudinger [2+2] Cycloaddition reagent Acyl chloride, Base reagent->ketene

References

Spectroscopic Analysis of Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, a valuable building block in medicinal chemistry. Due to the limited availability of public domain raw spectroscopic data, this guide focuses on the expected spectroscopic characteristics based on the compound's structure and compares them with its constitutional isomer, Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate. This comparison aims to aid researchers in the identification and characterization of these spirocyclic scaffolds.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound and its isomer. These predictions are based on standard chemical shift values and fragmentation patterns. While specific experimental data can be obtained from commercial suppliers, this guide provides a foundational understanding for spectral interpretation.

Table 1: Expected ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~ 3.4 - 3.6m4H-CH₂-N-CH₂- (piperidine ring)
~ 2.5 - 2.7t2H-CH₂-C=O
~ 1.8 - 2.0t2H-CH₂-C(spiro)-CH₂-
~ 1.6 - 1.8m4H-CH₂-C(spiro)-CH₂- (piperidine ring)
1.47s9H-C(CH₃)₃
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate ~ 3.5 - 3.7t2H-CH₂-N-
~ 2.4 - 2.6m4H-CH₂-C=O-CH₂-
~ 1.9 - 2.1t2H-CH₂-C(spiro)-
~ 1.7 - 1.9m4H-CH₂-C(spiro)-CH₂- (pyrrolidine ring)
1.46s9H-C(CH₃)₃

Table 2: Expected ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

CompoundChemical Shift (δ) ppmAssignment
This compound ~ 208 - 215C=O (ketone)
~ 155C=O (carbamate)
~ 80-C(CH₃)₃
~ 50 - 55Spiro C
~ 40 - 45-CH₂-N
~ 35 - 40-CH₂-C=O
~ 30 - 35Piperidine CH₂
~ 28-C(CH₃)₃
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate ~ 208 - 215C=O (ketone)
~ 155C=O (carbamate)
~ 80-C(CH₃)₃
~ 55 - 60Spiro C
~ 45 - 50-CH₂-N
~ 38 - 43-CH₂-C=O
~ 30 - 35Cyclobutane CH₂
~ 28-C(CH₃)₃

Table 3: Expected IR and Mass Spectrometry Data

CompoundIR (cm⁻¹)Mass Spectrometry (ESI+)
This compound ~ 2970, 2860 (C-H str)m/z 240.1594 [M+H]⁺
~ 1715 (C=O, ketone str)[1]m/z 184.1386 [M - C₄H₈ + H]⁺
~ 1690 (C=O, carbamate str)m/z 140.0968 [M - Boc + H]⁺
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate ~ 2965, 2855 (C-H str)m/z 240.1594 [M+H]⁺
~ 1740 (C=O, ketone str)m/z 184.1386 [M - C₄H₈ + H]⁺
~ 1695 (C=O, carbamate str)m/z 140.0968 [M - Boc + H]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz

  • Pulse Program: Standard single-pulse (zg30)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz

  • Pulse Program: Proton-decoupled (zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096

  • Spectral Width: -10 to 220 ppm

  • Temperature: 298 K

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (ATR method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Technique: Attenuated Total Reflectance (ATR)

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Apodization: Happ-Genzel

Data Processing:

  • The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Perform baseline correction if necessary.

  • Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • If necessary, add a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode.

Instrument Parameters (Electrospray Ionization - ESI):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3-4 kV

  • Nebulizer Gas (N₂): 1-2 Bar

  • Drying Gas (N₂): 4-8 L/min

  • Drying Gas Temperature: 150-250 °C

  • Mass Range: m/z 50-500

Data Processing:

  • The mass spectrum is generated by the instrument software.

  • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

  • Analyze the fragmentation pattern to confirm the structure. Common losses for Boc-protected compounds include the loss of isobutylene (56 Da) and the entire Boc group (100 Da).[2]

Visualizations

The following diagrams illustrate the general workflow for obtaining spectroscopic data and the key structural differences between the two isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Solid Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR ATR_Sample ATR Crystal Sample->ATR_Sample FTIR MS_Solution Dilute Solution Sample->MS_Solution MS Filtration Filtration Dissolution->Filtration NMR_Sample NMR Tube Filtration->NMR_Sample NMR NMR Spectrometer NMR_Sample->NMR FTIR FTIR Spectrometer ATR_Sample->FTIR MS Mass Spectrometer MS_Solution->MS Processing Fourier Transform, Phasing, Baseline Correction NMR->Processing FTIR->Processing MS->Processing Analysis Spectral Interpretation (Chemical Shifts, Frequencies, m/z) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: General experimental workflow for spectroscopic analysis.

structural_isomers cluster_target This compound cluster_alternative Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate target_img target_features Ketone on cyclobutane ring Nitrogen in piperidine ring target_img->target_features alt_img alt_features Ketone on piperidine ring Nitrogen in azetidine ring alt_img->alt_features

Caption: Key structural differences between the two isomers.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, ensuring the safety of laboratory personnel and environmental protection.

This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a carbamate derivative commonly used in drug discovery and development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

Immediate Safety and Hazard Identification

Before handling, it is crucial to be aware of the hazards associated with this compound. This compound is classified with several GHS hazard statements, indicating potential health risks.

Table 1: GHS Hazard Classification

Hazard CodeDescriptionClassification
H302Harmful if swallowedAcute toxicity, oral (Category 4)[1][2]
H315Causes skin irritationSkin corrosion/irritation (Category 2)[1][2]
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1][2]
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][2]

Personal Protective Equipment (PPE):

When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile.[3]

  • Body Protection: A standard laboratory coat.[3]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.[5] It should never be disposed of down the drain or in regular trash.[5][6][7]

Experimental Protocol: Waste Collection and Storage

Objective: To safely collect and store this compound waste for pickup by a licensed hazardous waste disposal service.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., High-Density Polyethylene - HDPE).[3]

  • Hazardous waste labels.

  • Personal Protective Equipment (PPE) as specified above.

  • Chemical fume hood.

Procedure:

  • Container Preparation: Obtain a new or clean, designated hazardous waste container that is compatible with the chemical. Ensure it has a secure, sealable lid.[4][8]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[4] The label must include:

    • The full chemical name: "this compound".[4]

    • The words "Hazardous Waste".[4]

    • The date when waste was first added to the container.[4]

  • Waste Transfer:

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[4]

    • If disposing of the pure solid, carefully transfer the material into the waste container, avoiding the creation of dust.[9]

    • If disposing of a solution, carefully pour the waste into the container, avoiding splashes.[4]

  • Segregation of Waste: Do not mix this carbamate waste with incompatible chemicals.[4][8] In particular, keep it separate from:

    • Strong acids

    • Strong bases

    • Oxidizing agents[5]

  • Container Sealing: Securely close the container lid after adding waste. The container must remain closed at all times except when adding waste.[6][10]

  • Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[8][10]

    • The SAA must be at or near the point of waste generation and inspected weekly for any signs of leakage.[8][10]

  • Scheduling Disposal: Once the container is full or has been in use for a designated period (typically 6-12 months, check institutional guidelines), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[5][6][10]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • For small spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand, earth, or vermiculite. Do not use combustible materials like sawdust.[5]

    • Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[5]

    • Clean the spill area thoroughly.

  • For large spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Final Disposal start Waste Generated: tert-butyl 2-oxo-7-azaspiro [3.5]nonane-7-carboxylate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood get_container Obtain Labeled, Compatible Hazardous Waste Container fume_hood->get_container transfer_waste Transfer Waste to Container (Avoid Dust/Splashes) get_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container spill Spill Occurs transfer_waste->spill store_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_saa check_compat Ensure Segregation from Incompatibles (Acids, Bases, Oxidizers) store_saa->check_compat contact_ehs Container Full or Time Limit Reached? Contact EHS for Pickup check_compat->contact_ehs end Proper Disposal Complete contact_ehs->end spill_response Follow Spill Management Protocol spill->spill_response Yes spill_waste Collect Spill Residue as Hazardous Waste spill_response->spill_waste spill_waste->get_container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. The following procedures are based on the known hazards of structurally similar compounds and are designed to ensure the safe and effective use of this chemical in a laboratory setting.

Hazard Profile

This compound is associated with the following potential hazards based on GHS classifications of the compound and its analogs[1][2][3]:

  • Acute Toxicity (Oral): Harmful if swallowed[1][3].

  • Skin Corrosion/Irritation: Causes skin irritation[1][2][3].

  • Serious Eye Damage/Irritation: Causes serious eye irritation[1][2][3].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][2][3].

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various handling scenarios.

Activity Required Personal Protective Equipment
Receiving and Unpacking Chemotherapy-rated gloves. If the container is not sealed in plastic, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended. A spill kit must be readily available[4].
Weighing and Aliquoting - Eye Protection: Chemical safety goggles or a face shield[1][2].- Hand Protection: Nitrile or other chemically resistant gloves. Double gloving is recommended[5].- Body Protection: A long-sleeved laboratory coat or an impervious gown that closes in the back[4][6].- Respiratory Protection: If not handled in a containment primary engineering control (C-PEC) like a fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of dust or aerosols[4].
Syntheses and Reactions - Eye Protection: Chemical safety goggles and a face shield[1][2].- Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene)[7]. Gloves should be inspected before use and changed regularly, or immediately if contaminated[5].- Body Protection: A long-sleeved, impermeable laboratory coat or gown with tight-fitting cuffs[4][6].- Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure[8].
Spill Cleanup - Eye Protection: Chemical safety goggles and a face shield[1].- Hand Protection: Heavy-duty, chemically resistant gloves.- Body Protection: Impermeable gown or coveralls.- Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges.
Waste Disposal - Eye Protection: Chemical safety goggles.- Hand Protection: Chemically resistant gloves.- Body Protection: Laboratory coat.

Operational and Disposal Plans

A clear, step-by-step approach to handling and disposal is essential for laboratory safety.

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh Proceed to Handling handle_reaction Perform Reaction in Hood handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Always work in a well-ventilated area, preferably a certified chemical fume hood[1][9].

    • Ensure that an eyewash station and safety shower are readily accessible[2].

    • Before handling, put on all required personal protective equipment as detailed in the table above.

    • Cover the work surface with absorbent, plastic-backed paper to contain any potential spills[7].

  • Handling the Chemical:

    • When weighing the solid, do so within the fume hood to avoid generating and inhaling dust[1].

    • Keep the container tightly closed when not in use[1].

    • Avoid all personal contact with the chemical, including inhalation and skin contact[1].

    • Do not eat, drink, or smoke in the laboratory area[1][10].

  • In Case of Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2].

    • Skin Contact: Promptly wash the affected area with soap and plenty of water. Remove contaminated clothing and launder it before reuse. If skin irritation persists, seek medical advice[1][2].

    • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention[2].

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or seek medical attention immediately[11].

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.

  • Waste Segregation:

    • All solid waste contaminated with this compound, including used gloves, absorbent paper, and empty containers, should be placed in a clearly labeled, sealed hazardous waste container.

    • Solutions containing this chemical should be collected in a separate, labeled liquid hazardous waste container. Do not pour chemical waste down the drain[2][9].

  • Container Management:

    • Ensure waste containers are kept closed except when adding waste.

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Final Disposal:

    • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations[1][9].

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

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Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

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